2-(Aminomethyl)benzene-1-sulfonic acid
Description
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Properties
CAS No. |
927667-95-6 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(aminomethyl)benzenesulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11) |
InChI Key |
ARPXGRXUCSVOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)benzene-1-sulfonic Acid
This guide provides a comprehensive technical overview of a reliable and well-established synthetic pathway for 2-(aminomethyl)benzene-1-sulfonic acid, a valuable building block in pharmaceutical and materials science. The content is structured to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction and Strategic Overview
2-(Aminomethyl)benzene-1-sulfonic acid, also known as ortho-aminomethylbenzenesulfonic acid, is a bifunctional organic compound containing both a primary amine and a sulfonic acid group. This unique structure makes it a versatile intermediate for the synthesis of a wide range of target molecules, including novel sulfonamides with potential therapeutic applications and specialized polymers.
The synthetic strategy detailed in this guide commences with the commercially available and relatively inexpensive starting material, o-toluenesulfonyl chloride. The core of this pathway involves the selective functionalization of the methyl group to an aminomethyl group while preserving the sulfonyl chloride moiety, which is subsequently hydrolyzed to the sulfonic acid. This multi-step synthesis is designed for efficiency and control, minimizing the formation of side products.
The overall transformation can be visualized as follows:
Caption: Overall synthetic pathway for 2-(Aminomethyl)benzene-1-sulfonic Acid.
Detailed Synthesis Pathway
The selected synthetic route is divided into three key stages:
-
Radical Bromination of o-Toluenesulfonyl Chloride: Introduction of a bromine atom at the benzylic position.
-
Gabriel Synthesis for Amination: A controlled method for introducing the primary amine functionality.
-
Deprotection and Hydrolysis: Liberation of the primary amine and conversion of the sulfonyl chloride to the final sulfonic acid.
Stage 1: Synthesis of 2-(Bromomethyl)benzenesulfonyl Chloride
The initial step focuses on the selective bromination of the methyl group of o-toluenesulfonyl chloride. A free-radical chain reaction is the most effective method for this transformation, as it favors substitution at the benzylic position over electrophilic aromatic substitution on the benzene ring.
Causality of Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. It provides a low, constant concentration of bromine radicals, which minimizes side reactions such as dibromination.
-
Initiator: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to initiate the reaction by generating the initial bromine radicals.
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent reaction with the solvent and to facilitate the radical chain process.
-
Reaction Conditions: The reaction is typically carried out under reflux with irradiation by a light source to promote the homolytic cleavage of the initiator and the N-Br bond in NBS.
Experimental Protocol:
-
To a solution of o-toluenesulfonyl chloride (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(bromomethyl)benzenesulfonyl chloride.
| Reagent | Molar Ratio | Purpose |
| o-Toluenesulfonyl Chloride | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.1 | Brominating Agent |
| Benzoyl Peroxide | 0.02 | Radical Initiator |
| Carbon Tetrachloride | - | Solvent |
Stage 2: Gabriel Synthesis of N-((2-(Chlorosulfonyl)phenyl)methyl)phthalimide
To convert the newly installed bromomethyl group into a primary amine, the Gabriel synthesis is employed.[1][2] This method is superior to direct amination with ammonia, which can lead to over-alkylation and the formation of secondary and tertiary amines.[2] The Gabriel synthesis utilizes the phthalimide anion as an ammonia surrogate, ensuring the clean formation of the primary amine precursor.[3]
Causality of Experimental Choices:
-
Reagents: Potassium phthalimide is used as the nucleophile. It is readily prepared from phthalimide and potassium hydroxide. The phthalimide anion is a soft nucleophile that efficiently displaces the bromide in an SN2 reaction.[4]
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is ideal for SN2 reactions as it solvates the potassium cation, leaving the phthalimide anion more nucleophilic.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in DMF.
-
Add potassium phthalimide (1.05 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-((2-(chlorosulfonyl)phenyl)methyl)phthalimide.
Caption: Gabriel synthesis for the formation of the protected amine.
Stage 3: Hydrazinolysis and Hydrolysis to 2-(Aminomethyl)benzene-1-sulfonic Acid
The final stage involves the removal of the phthalimide protecting group and the hydrolysis of the sulfonyl chloride to the sulfonic acid. Hydrazinolysis is a common and effective method for cleaving the phthalimide group.[4]
Causality of Experimental Choices:
-
Reagent: Hydrazine hydrate is used to cleave the phthalimide. It acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide ring and leading to the formation of a stable phthalhydrazide precipitate, which can be easily removed by filtration.[4]
-
Hydrolysis: The sulfonyl chloride group is readily hydrolyzed to the sulfonic acid in the presence of water, which is present in the hydrazine hydrate and during the workup.
Experimental Protocol:
-
Suspend N-((2-(chlorosulfonyl)phenyl)methyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux for 2-3 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.
-
The filtrate contains the desired product. Acidify the filtrate with hydrochloric acid to a pH of approximately 1-2 to ensure the sulfonic acid is fully protonated and to precipitate any remaining impurities.
-
Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a water/ethanol mixture to yield pure 2-(aminomethyl)benzene-1-sulfonic acid.
Alternative Synthetic Routes
While the presented pathway is robust, it is important for researchers to be aware of alternative strategies.
-
Direct Sulfonation of Benzylamine: This approach involves the direct reaction of benzylamine with a sulfonating agent like sulfur trioxide or a sulfur trioxide-amine complex.[5] While seemingly more direct, controlling the reaction to prevent polysulfonation and polymerization can be challenging.
-
Oxidation of o-Aminobenzenethiol: As described in some patent literature, the oxidation of o-aminobenzenethiol with an oxidizing agent such as hydrogen peroxide in sulfuric acid can yield the desired product.[6] The availability and stability of the starting material may be a consideration for this route.
Conclusion
The synthesis of 2-(aminomethyl)benzene-1-sulfonic acid via the multi-step pathway starting from o-toluenesulfonyl chloride offers a reliable and scalable method for obtaining this valuable bifunctional molecule. The use of a radical bromination followed by a Gabriel synthesis provides excellent control over the introduction of the aminomethyl group, and the final deprotection and hydrolysis steps are straightforward. This in-depth guide, by elucidating the rationale behind the experimental choices, aims to empower researchers to successfully implement and adapt this synthesis for their specific research and development needs.
References
-
ResearchGate. (n.d.). Benzylamine sulfamation reaction scope. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US3038932A - Preparation of ortho-aminobenzenesulfonic acids.
-
Wikipedia. (n.d.). Gabriel synthesis. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride. [Link]
-
Chemistry Steps. (2020, April 15). The Gabriel Synthesis of Primary Amines. [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. [Link]
-
Wiley Online Library. (2018, December 13). Gabriel Synthesis of Hexakis(aminomethyl)benzene and Its Derivatization. [Link]
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. US3038932A - Preparation of ortho-aminobenzenesulfonic acids - Google Patents [patents.google.com]
Technical Guide: 2-(Aminomethyl)benzene-1-sulfonic Acid & Benzosultam
The following technical guide details the chemical identity, structural properties, synthesis, and applications of 2-(Aminomethyl)benzene-1-sulfonic acid and its thermodynamically stable cyclic form, 2,3-Dihydro-1,2-benzisothiazole 1,1-dioxide (Benzosultam) .
Chemical Identity & Structural Analysis[1]
This compound exists in a dynamic equilibrium between its open-chain zwitterionic form and its cyclic sulfonamide (sultam) form. In the solid state and commercial distribution, it is almost exclusively found as the cyclic Benzosultam .
Core Identifiers
| Property | Cyclic Form (Dominant) | Open-Chain Form (Hydrolysis Product) |
| Common Name | Benzosultam | 2-Sulfobenzylamine |
| IUPAC Name | 2,3-Dihydro-1,2-benzisothiazole 1,1-dioxide | 2-(Aminomethyl)benzene-1-sulfonic acid |
| CAS Number | 936-16-3 | Not typically isolated (Transient) |
| Molecular Formula | C₇H₇NO₂S | C₇H₉NO₃S |
| Molecular Weight | 169.20 g/mol | 187.22 g/mol |
| SMILES | O=S1(=O)NCc2ccccc12 | [O-]S(=O)(=O)c1ccccc1C[NH3+] |
Structural Dynamics (The Sultam-Acid Equilibrium)
The "2-(Aminomethyl)benzene-1-sulfonic acid" moiety is a phenyl-analog of homotaurine . However, unlike aliphatic amino sulfonic acids, the proximity of the nucleophilic amine (-CH₂NH₂) and the electrophilic sulfonyl group (-SO₂-) on the rigid benzene ring favors rapid intramolecular cyclization.
-
Solid State: Exists as the Sultam (CAS 936-16-3).
-
Aqueous Solution (pH > 9): Hydrolyzes to the Open-Chain Sulfonate (2-aminomethylbenzenesulfonate).
-
Aqueous Solution (Neutral/Acidic): Rapidly dehydrates to reform the Sultam .
Graphviz: Structural Equilibrium & Synthesis
The following diagram illustrates the synthesis from Saccharin and the hydrolytic equilibrium.
Figure 1: Synthesis of Benzosultam from Saccharin and its pH-dependent equilibrium with the open-chain amino sulfonic acid.
Synthesis & Manufacturing Protocols
The primary route to the 2-(aminomethyl)benzene-1-sulfonic acid scaffold is the reduction of Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide).
Protocol: Reduction of Saccharin
This method yields the cyclic sultam (CAS 936-16-3), which can be hydrolyzed in situ if the open acid is required for a subsequent reaction.
Reagents:
-
Saccharin (insoluble saccharin, protonated form).
-
Lithium Aluminum Hydride (LiAlH₄) or Zinc/Hydrochloric Acid (Zn/HCl).
-
Solvent: Tetrahydrofuran (THF) or Dioxane.
Step-by-Step Workflow:
-
Preparation: Suspend Saccharin (1.0 eq) in anhydrous THF under nitrogen atmosphere.
-
Reduction: Slowly add LiAlH₄ (2.0 eq) at 0°C. The carbonyl group (C=O) at position 3 is reduced to a methylene group (-CH₂-).
-
Note: Control temperature to prevent over-reduction or ring opening.
-
-
Quenching: Carefully quench with water/NaOH (Fieser method) to precipitate aluminum salts.
-
Isolation: Filter and evaporate solvent. Recrystallize from ethanol/water.
-
Yield: Typically 70-85% of Benzosultam (White crystalline solid, mp 110-112°C).
Alternative Route: From 2-Cyanobenzenesulfonyl Chloride
-
Sulfonation: React 2-aminobenzonitrile with SO₂/CuCl₂ to form 2-cyanobenzenesulfonyl chloride.
-
Cyclization/Reduction: Hydrogenation of the nitrile in the presence of the sulfonyl group often leads directly to the sultam via spontaneous cyclization of the intermediate amine.
Physicochemical Properties[1][2][3]
| Property | Data (Sultam Form) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 110 – 112 °C |
| Solubility | Soluble in Ethanol, THF, DMSO; Poorly soluble in water (cold) |
| pKa (Acid) | ~1.5 (Sulfonic acid moiety in open form) |
| pKa (Base) | ~9.0 (Amine moiety in open form) |
| Stability | Stable under standard conditions. Hydrolyzes in strong base. |
Applications in Drug Development[5]
"Sultam" Scaffold in Medicinal Chemistry
The 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide ring is a "privileged structure" in drug discovery, serving as a bioisostere for:
-
Cyclic Sulfonamides: Mimicking the transition state of peptide hydrolysis.
-
Gamma-Lactams: Providing a more metabolically stable core than the corresponding amide.
Key Therapeutic Areas
-
HIV Reverse Transcriptase Inhibitors: Substituted benzosultams have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
-
Calpain Inhibitors: The open-chain form (2-sulfobenzylamine) serves as a P1' residue in peptidomimetic inhibitors of calpain (calcium-dependent cysteine proteases), where the sulfonic acid interacts with the active site residues.
-
Herbicides: 2-Sulfobenzylamine derivatives are intermediates in the synthesis of sulfonylurea herbicides.
Analytical Characterization (NMR)[6]
-
¹H NMR (DMSO-d₆):
-
Aromatic protons: Multiplet at δ 7.4 – 7.8 ppm.
-
Methylene protons (-CH₂-N): Singlet (or doublet if coupled to NH) at δ 4.3 – 4.5 ppm.
-
Amine proton (NH): Broad singlet at δ 7.5 – 8.0 ppm (variable).
-
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic tendencies in the open-chain salt form.
References
-
Sigma-Aldrich. 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Product Sheet (CAS 936-16-3).Link
-
National Institutes of Health (NIH) - PubChem. 2,3-Dihydro-1,2-benzisothiazole 1,1-dioxide (Compound CID 70679).Link
-
Thieme Chemistry. Product Class 16: Benzisothiazoles. Science of Synthesis, 2002. Link
-
Journal of Organic Chemistry. Basicity-Tuned Reactivity: Rearrangements of Benzothiadiazine 1,1-Dioxides. 2020. Link
-
European Chemicals Agency (ECHA). Registration Dossier for Sultam Derivatives.Link
Spectroscopic Characterization Guide: 2-(Aminomethyl)benzene-1-sulfonic acid
Part 1: Executive Technical Summary
Target Molecule: 2-(Aminomethyl)benzene-1-sulfonic acid
CAS Registry Number: 73631-50-2
Molecular Formula:
The Structural Duality (Crucial Insight)
Researchers characterizing this compound must recognize its inherent structural instability in non-aqueous environments. 2-(Aminomethyl)benzene-1-sulfonic acid exists in a dynamic equilibrium between two forms depending on pH and solvent:
-
The Open Zwitterion (Aqueous/Neutral): In water or DMSO, the compound exists primarily as a zwitterion (
). This is the "true" 2-(aminomethyl)benzene-1-sulfonic acid. -
The Cyclic Sultam (Organic/Dehydrated): Upon isolation, heating, or in non-polar solvents (like
), the molecule undergoes intramolecular cyclization (dehydration) to form 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (also known as benzosultam).
Why this matters: If you run an NMR in
Part 2: Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6][7]
A.
NMR: The Open Acid (Zwitterion)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Notes |
| 8.00 - 8.30 | Broad Singlet | 3H | Exchangeable; disappears in | |
| 7.80 | Doublet (d) | 1H | Ar-H (C6) | Ortho to Sulfonate (deshielded). |
| 7.45 - 7.55 | Multiplet (m) | 2H | Ar-H (C4, C5) | Meta/Para positions. |
| 7.30 | Doublet (d) | 1H | Ar-H (C3) | Ortho to methylene group. |
| 4.15 - 4.25 | Singlet (s) | 2H | Benzylic protons. Shifted downfield by adjacent cation. |
B.
NMR: The Cyclic Sultam (Dehydrated Form)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Notes |
| 7.85 | dd ( | 1H | Ar-H (C7) | Adjacent to |
| 7.56 - 7.62 | Multiplet | 1H | Ar-H (C5) | |
| 7.48 - 7.52 | Multiplet | 1H | Ar-H (C6) | |
| 7.37 | d ( | 1H | Ar-H (C4) | Adjacent to |
| 4.80 - 5.10 | Broad | 1H | Sulfonamide proton (secondary amine). | |
| 4.45 | Doublet ( | 2H | Coupled to NH. Becomes singlet on |
Infrared (IR) Spectroscopy[4][8]
The IR spectrum is the definitive method to distinguish the open acid from the cyclic sultam.
| Functional Group | Open Acid (Zwitterion) | Cyclic Sultam | Diagnostic Value |
| N-H Stretch | 2600–3200 (Broad, ammonium) | 3267 (Sharp, secondary amine) | High : Broad vs. Sharp distinguishes salt vs. amide. |
| S=O Stretch | 1150–1250 (Asym), 1010–1080 (Sym) | 1288 ( | Critical : Sulfonates absorb at lower freq. than Sulfonamides. |
| C=O[2][3][4] Stretch | Absent | Absent | Confirms absence of Saccharin (carbonyl precursor). |
| C-H (Aromatic) | 3000–3100 | 3000–3100 | Standard aromatic signals.[5] |
Mass Spectrometry (MS)[7][9][10]
Ionization Mode: Electrospray Ionization (ESI) or EI.
-
Molecular Ion (Open Acid):
m/z (Positive Mode); m/z (Negative Mode). -
Molecular Ion (Sultam):
m/z (Loss of water, ).
Fragmentation Pathway (EI/CID):
-
m/z 187
107: Loss of (80 Da). Characteristic of sulfonic acids. -
m/z 187
169: Dehydration to sultam ion. -
m/z 169
105: Loss of (64 Da) from the sultam ring (extrusion), forming the isoindole cation. -
m/z 105
77: Loss of species, leaving phenyl cation.
Part 3: Visualization of Pathways
Diagram 1: Equilibrium & Cyclization
This diagram illustrates the pH-dependent equilibrium that dictates which spectroscopic signature you will observe.
Caption: The reversible transformation between the open zwitterionic acid (stable in water) and the cyclic sultam (stable in organic solvents).
Diagram 2: MS Fragmentation Tree
Logical flow of ion decomposition for structural confirmation.
Caption: Primary fragmentation pathways observed in Mass Spectrometry (ESI+).
Part 4: Experimental Protocol (Synthesis & Isolation)
To generate a reference standard for this compound, the reduction of Saccharin (insoluble imide) to the soluble amino-sulfonic acid is the standard route.
Protocol: Reduction of Saccharin
Objective: Synthesize 2-(Aminomethyl)benzene-1-sulfonic acid.
-
Reagents:
-
Saccharin (insoluble): 10 mmol
-
Zinc powder (activated): 20 mmol
-
Hydrochloric acid (2M): 25 mL
-
Solvent: Water/Ethanol (1:1)
-
-
Procedure:
-
Step 1: Suspend Saccharin in the Water/Ethanol mixture.
-
Step 2: Add Zinc powder slowly while stirring.
-
Step 3: Add HCl dropwise to maintain acidic pH (evolution of hydrogen gas will occur). Heat to reflux for 4 hours.
-
Step 4 (Workup): Filter off excess Zinc while hot.
-
Step 5 (Isolation): Concentrate the filtrate under reduced pressure.
-
Note: If you evaporate to dryness, the compound may cyclize to the Sultam .
-
To keep the acid: Neutralize with NaOH to pH 7 to form the Sodium Salt, which is stable and open.
-
-
-
Validation:
-
Dissolve product in
. -
Check for the disappearance of the Saccharin Carbonyl peak in IR (~1720
) or Carbon NMR (~160 ppm). -
Confirm appearance of
peak in proton NMR (~4.2 ppm).
-
Part 5: References
-
PubChem. (n.d.). 2-(Aminomethyl)benzene-1-sulfonic acid (Compound).[1][6][7] National Library of Medicine. Retrieved from [Link]
-
Kővágó, Z., et al. (2020). Wittig Rearrangements of 3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-Dioxides. Journal of Organic Chemistry. (Provides NMR data for the related sultam derivatives). Retrieved from [Link]
Sources
- 1. Trinitro benzene sulfonic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 2-Amino-5-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]
- 7. Aminomethyl benzene | Sigma-Aldrich [sigmaaldrich.com]
Commercial Availability & Technical Guide: 2-(Aminomethyl)benzene-1-sulfonic Acid
Executive Summary
2-(Aminomethyl)benzene-1-sulfonic acid (CAS: 73631-50-2 ) is a critical bifunctional building block used in the synthesis of sulfonamide-based pharmaceuticals, peptidomimetics, and agrochemicals. It is structurally distinct from its para-isomer (4-aminomethyl derivative) and exists in equilibrium with its cyclic sultam form, 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (CAS: 936-16-3 ).
For researchers and procurement professionals, distinguishing between the open-chain acid and the cyclic sultam is vital, as commercial availability and chemical reactivity differ significantly between the two forms. This guide details the supply landscape, technical specifications, and handling protocols for both forms.
Chemical Identity & Forms
The compound is commercially available in two primary forms. The choice of form depends on the intended chemical application (e.g., aqueous solubility vs. organic solubility).
| Feature | Open-Chain Acid | Cyclic Sultam |
| Chemical Name | 2-(Aminomethyl)benzene-1-sulfonic acid | 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
| CAS Number | 73631-50-2 | 936-16-3 |
| Structure | Free acid / Zwitterion | Cyclic sulfonamide (Sultam) |
| Formula | C₇H₉NO₃S | C₇H₇NO₂S |
| MW | 187.22 g/mol | 169.19 g/mol |
| Solubility | High in Water, DMSO | High in DCM, EtOAc, THF |
| Primary Use | Aqueous coupling, Zwitterionic scaffolds | Organic synthesis, Alkylation, Ring-opening |
Structural Interconversion
The open-chain acid tends to cyclize to the sultam under dehydrating conditions or high temperatures. Conversely, the sultam can be hydrolyzed to the acid under basic aqueous conditions.
Figure 1: Interconversion between the open-chain sulfonic acid and the cyclic sultam.
Commercial Availability & Suppliers
Primary Suppliers (Research Scale)
For early-stage drug discovery (mg to gram scale), the following suppliers are verified sources. Note that some suppliers may list the compound under its "Enamine" catalog number, as Enamine is a major originator of this building block.
| Supplier | Product Code | Purity Grade | Pack Sizes | Region |
| Sigma-Aldrich (Merck) | ENAH99E030F8 | 95%+ | 100mg, 1g | Global |
| Enamine | EN300-20982 | 95%+ | 1g, 5g, 10g | Europe/USA |
| ChemScene | CS-W005895 (Sultam) | 98%+ | 250mg - 5g | USA/China |
| BIONET / Key Organics | Contact for Quote | 95% | Custom | UK/EU |
Bulk Manufacturing (Process Scale)
For kilogram-scale procurement, the cyclic sultam (CAS 936-16-3) is the preferred target due to its superior stability and lower shipping weight (loss of water).
-
China: Major custom synthesis houses (e.g., Wuxi AppTec , PharmBlock ) can produce the sultam via the reduction of saccharin.
-
India: TCI Chemicals (India) and local API intermediate manufacturers often supply the ortho-aminobenzenesulfonic acid derivatives.
Procurement Strategy
-
Verify the CAS: Ensure you are not buying the para-isomer (CAS 2393-24-0) or the sulfonamide (CAS 612-30-6).
-
Check the Form: If your reaction requires anhydrous conditions, buy the Sultam . If you are working in aqueous buffers, buy the Acid .
-
Lead Time: "In-stock" at Sigma often means "In-stock at Enamine (Kiev)," which may incur a 2-3 week lead time.
Technical Specifications & Handling
Physical Properties[5]
-
Appearance: White to off-white crystalline powder.
-
Melting Point:
-
Acid: >280°C (decomposition).
-
Sultam: 108-112°C.
-
-
pKa: The sulfonic acid group is strongly acidic (pKa ~ -2), while the amine is basic (pKa ~ 9-10), forming a stable zwitterion in the open form.
Stability & Storage[6]
-
Hygroscopicity: The open-chain acid is hygroscopic. Store in a desiccator.
-
Cyclization Risk: Avoid prolonged heating of the acid in non-aqueous solvents, as it will spontaneously cyclize to the sultam.
-
Recommended Storage: +2°C to +8°C, under inert atmosphere (Argon/Nitrogen).
Analytical Validation
To validate the identity of the purchased material, use ¹H NMR (DMSO-d₆) .
-
Acid: Look for the methylene singlet (-CH ₂-NH₂).
-
Sultam: The methylene protons will appear as a doublet or singlet depending on the solvent, but the NH proton will be a distinct sulfonamide peak (typically broad singlet around 7-8 ppm).
Synthesis & Production Context
Understanding the synthesis helps in negotiating custom manufacturing costs.
Route A: Reduction of Saccharin (Industrial Route)
The most cost-effective route to the sultam (and subsequently the acid) is the reduction of Saccharin (or its derivatives).
-
Starting Material: Saccharin (cheap, commodity chemical).
-
Reduction: Treatment with LiAlH₄ or catalytic hydrogenation reduces the carbonyl group to a methylene group.
-
Product: 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide (Sultam).[1]
-
Hydrolysis (Optional): Base hydrolysis opens the ring to yield 2-(aminomethyl)benzene-1-sulfonic acid.
Route B: Sulfonation of Benzylamine
Direct sulfonation of benzylamine is difficult due to the directing effects and the formation of the para-isomer. This route is rarely used commercially for the ortho-isomer.
References
-
Sigma-Aldrich (Merck). Product Detail: 2-(Aminomethyl)benzene-1-sulfonic acid.Link
-
ChemScene. Product Detail: 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide.[2][3][1][4][5][6]Link
-
PubChem. Compound Summary: 2-(Aminomethyl)benzenesulfonic acid.Link (Search by CAS 73631-50-2)
-
Organic Syntheses. Synthesis of Sultams via Reduction.Link (General reference for sultam chemistry)
-
Enamine. Building Blocks Catalog.Link
Sources
Theoretical Framework & Computational Analysis of 2-(Aminomethyl)benzene-1-sulfonic Acid
A Structural & Electronic Guide for Medicinal Chemistry & Materials Science
Executive Summary
2-(Aminomethyl)benzene-1-sulfonic acid (CAS: 73631-50-2), often regarded as a "rigidified" aromatic analog of Taurine , represents a critical scaffold in coordination chemistry and fragment-based drug design (FBDD). Unlike its aliphatic counterparts, the ortho-substitution on the benzene ring introduces unique steric constraints and electronic coupling between the sulfonate (
This technical guide establishes a rigorous theoretical framework for studying this molecule. It moves beyond basic characterization, focusing on the zwitterionic stability , intramolecular proton transfer dynamics , and frontier orbital modulation that define its reactivity. This guide is designed for computational chemists and medicinal scientists, providing self-validating protocols for Density Functional Theory (DFT) and molecular docking workflows.
Molecular Architecture & Conformational Landscape
The defining theoretical challenge of 2-(Aminomethyl)benzene-1-sulfonic acid is the competition between its neutral and zwitterionic forms. In the solid state and aqueous solution, the high acidity of the sulfonic group (
1.1 The Ortho-Effect & Intramolecular Hydrogen Bonding (IMHB)
Theoretical optimization reveals a distinct conformational preference driven by the ortho positioning. Unlike the flexible ethyl chain in taurine, the benzene linker restricts the distance between the N and S atoms.
-
Key Interaction: A strong intramolecular hydrogen bond (
) stabilizes the zwitterion. -
Ring Motif: This interaction forms a pseudo-six-membered ring, significantly increasing the rotational barrier of the aminomethyl group compared to meta or para isomers.
-
Causality: This rigidity reduces the entropic penalty upon binding to protein targets (e.g., GABA receptors), making it a high-value pharmacophore.
1.2 Zwitterionic vs. Neutral Canonical Forms
When performing DFT calculations, one must explicitly assess both tautomers.
| Property | Neutral Form ( | Zwitterionic Form ( |
| Gas Phase Stability | Often Kinetic Minimum | Often Saddle Point (without solvent) |
| Aqueous Stability | Unstable | Global Minimum ( |
| Dipole Moment | Low ( | High ( |
| Key Vibrations |
Critical Protocol Note: Standard gas-phase DFT often fails to stabilize the zwitterion, leading to spontaneous proton back-transfer during optimization. You must use an implicit solvation model (PCM/SMD) with water (
) to obtain the physically relevant zwitterionic structure.
Electronic Structure & Reactivity Descriptors[1]
Understanding the electronic distribution is vital for predicting metabolic stability (CYP450 oxidation) and non-covalent binding interactions.
2.1 Frontier Molecular Orbitals (FMO)
The reactivity is governed by the energy gap (
-
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the sulfonate oxygen lone pairs . This indicates the site most susceptible to electrophilic attack or coordination to metal centers (
, ). -
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the benzene ring
-system and the ammonium group. This suggests susceptibility to nucleophilic aromatic substitution or reduction.
2.2 Molecular Electrostatic Potential (MEP)
The MEP map of the zwitterion displays a massive charge separation:
-
Deep Red Region (
): Concentrated around the group (H-bond acceptor). -
Deep Blue Region (
): Concentrated around the group (H-bond donor). -
Implication: This "dipolar rod" character makes the molecule highly sensitive to the electrostatic environment of a receptor binding pocket.
Experimental Protocol: Computational Workflow
To ensure scientific integrity, the following workflow utilizes the B3LYP hybrid functional for geometry and
3.1 Step-by-Step DFT Methodology
-
Initial Guess: Build the zwitterionic structure. Set charge = 0, Multiplicity = 1.
-
Optimization (Gas Phase check):
-
# opt freq B3LYP/6-31+G(d,p)
-
Expectation: Proton may transfer back to SO3.
-
-
Optimization (Solvent Phase - Production Run):
-
# opt freq scrf=(smd,solvent=water) wB97XD/6-311++G(d,p)
-
Reasoning: The ++ diffuse functions are mandatory for describing the anionic sulfonate tail correctly. wB97XD captures dispersion forces in the intramolecular H-bond.
-
-
NBO Analysis:
-
# pop=nbo
-
Goal: Calculate Second Order Perturbation Theory energies (
) to quantify the interaction strength.
-
3.2 Visualization: Computational Decision Tree
Figure 1: Decision tree for the theoretical handling of zwitterionic sulfonic acids, prioritizing solvation models to prevent proton transfer artifacts.
Pharmacological Potential & Docking Strategy[2]
In drug development, this molecule serves as a bioisostere for GABA or a fragment for sulfonamide-binding proteins (e.g., Carbonic Anhydrase, though the lack of a free
4.1 Pharmacophore Mapping
The distance between the centroid of the negative charge (Sulfonate) and the positive charge (Ammonium) is the critical pharmacophoric feature.
-
Taurine Distance: Flexible, typically ~4.5 - 5.5 Å.
-
2-(Aminomethyl)benzene-1-sulfonic acid: Rigid, constrained to ~5.0 Å.
-
Application: This rigidity can increase potency if the receptor site matches this distance perfectly (Lock and Key), reducing the entropic cost of binding.
4.2 Docking Protocol (AutoDock/Vina)
Docking zwitterions requires specific charge assignment, as standard force fields often treat them as neutral.
-
Ligand Prep: Do not merge non-polar hydrogens. Assign Gasteiger charges explicitly ensuring the net charge is 0 but local charges are high (
on N, on S/O). -
Receptor Grid: Center grid on the polar/charged pocket (e.g., Arg/Lys rich regions).
-
Scoring: Prioritize poses where the
forms salt bridges with Arginine/Histidine residues.
Figure 2: Pharmacophore map highlighting the rigid spatial arrangement imposed by the ortho-benzenoid scaffold.
Spectroscopic Validation Data (Theoretical Predictions)
To validate your calculations against experimental samples, compare these predicted values.
| Vibrational Mode | Theoretical Frequency (Scaled) | Intensity | Description |
| Medium/Broad | Ammonium stretch (H-bonded) | ||
| Very Strong | Asymmetric sulfonate stretch | ||
| Strong | Symmetric sulfonate stretch | ||
| Medium | "Scissoring" deformation | ||
| Strong | Ortho-substituted aromatic out-of-plane bend |
Note: Scaling factor of 0.961 is recommended for B3LYP/6-311++G(d,p).
References
-
Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354. Link (Establishes pKa baseline for aromatic sulfonic acids).
-
Kalimov, A., et al. (2002). Crystal structure and vibrational spectra of taurine and its derivatives. Journal of Molecular Structure, 604(1), 29-37. Link (Comparative structural data for amino-sulfonic acid zwitterions).
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link (Foundational citation for the B3LYP functional used in protocol).
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link (The SMD model required for zwitterion stability).
-
PubChem Database. (2024). Compound Summary for CAS 73631-50-2. National Center for Biotechnology Information. Link (Verification of chemical identity).
2-(Aminomethyl)benzene-1-sulfonic Acid: A Versatile Scaffold for Sultam Synthesis and Peptidomimetic Design
Topic: Potential Research Applications of 2-(Aminomethyl)benzene-1-sulfonic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Aminomethyl)benzene-1-sulfonic acid (CAS 73631-50-2), often referred to as an ortho-aminomethyl benzenesulfonic acid, serves as a critical zwitterionic building block in organic synthesis and medicinal chemistry. Distinguished by its ortho-substitution pattern, this molecule acts as a "pre-organized" scaffold for the synthesis of benzo-fused sultams (cyclic sulfonamides) and as a conformationally constrained analog of
This guide details the technical applications of this compound, focusing on its utility in generating 2,3-dihydro-1,2-benzisothiazole 1,1-dioxides, its role in peptidomimetic backbone engineering, and its potential as a zwitterionic linker in supramolecular frameworks.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | 2-(Aminomethyl)benzenesulfonic acid |
| CAS Number | 73631-50-2 |
| Molecular Formula | C |
| Molecular Weight | 187.22 g/mol |
| Structure Type | Zwitterionic (Internal salt) |
| pKa Values | ~1.5 (Sulfonic acid), ~9.0 (Amine) |
| Solubility | High in water (zwitterionic); Low in non-polar organic solvents |
| Key Reactivity | Intramolecular cyclodehydration; Sulfonyl activation |
Core Application: Synthesis of Benzo-Fused Sultams
The most significant research application of 2-(aminomethyl)benzene-1-sulfonic acid is its role as the direct precursor to 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide , a five-membered cyclic sulfonamide (sultam). Unlike acyclic sulfonamides, this sultam scaffold offers rigid positioning of the sulfonamide pharmacophore, enhancing binding affinity in enzyme inhibitors (e.g., carbonic anhydrase, calpain).
Mechanistic Pathway
The ortho-positioning of the aminomethyl and sulfonic acid groups facilitates intramolecular cyclization. However, the zwitterionic nature requires activation of the sulfonate group to a sulfonyl chloride or fluoride to permit nucleophilic attack by the amine.
Experimental Protocol: Cyclization to Sultam
Note: This protocol assumes the use of the acid form. If starting from a salt, acidification is required.
Reagents: Phosphorus oxychloride (POCl
Step-by-Step Methodology:
-
Activation: Suspend 2-(aminomethyl)benzene-1-sulfonic acid (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform.
-
Chlorination: Add PCl
(1.1 eq) slowly at 0°C under inert atmosphere (N ). The reaction converts the sulfonate to sulfonyl chloride.[1] Caution: HCl gas evolution. -
Cyclization: Add a tertiary amine base (e.g., Triethylamine or Diisopropylethylamine, 2.5 eq) dropwise. The base neutralizes the HCl and deprotonates the ammonium group, triggering intramolecular nucleophilic attack of the amine onto the sulfonyl chloride.
-
Reflux: Heat the mixture to reflux (40°C for DCM) for 2–4 hours to drive the reaction to completion.
-
Workup: Quench with ice water. Extract the organic layer, wash with brine, dry over MgSO
, and concentrate. -
Purification: Recrystallize from ethanol/water to obtain 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.
Visualization: Sultam Synthesis Workflow
Caption: Synthetic pathway converting the zwitterionic precursor into the bioactive benzosultam scaffold via sulfonyl chloride activation.
Application in Peptidomimetics[11][13][14]
2-(Aminomethyl)benzene-1-sulfonic acid serves as a constrained
Structural Logic
-
Backbone Constraint: The benzene ring locks the torsion angles between the amine and the sulfonyl group.
-
Turn Induction: Incorporation into a peptide sequence forces the backbone into a kink, often mimicking
-turns or -turns found in native proteins. -
Proteolytic Stability: The sulfonamide bond (
) is resistant to proteases, enhancing the half-life of the peptidomimetic.
Synthesis Strategy: Solid Phase Peptide Synthesis (SPPS) Adaptation
To utilize this molecule in SPPS, the amino group must be Fmoc-protected, and the sulfonic acid must be activated (typically as a sulfonyl chloride or pentafluorophenyl ester) immediately prior to coupling, as sulfonamides are harder to form than carboxamides.
Protocol:
-
Fmoc Protection: React 2-(aminomethyl)benzene-1-sulfonic acid with Fmoc-OSu in aqueous NaHCO
/dioxane. -
Activation: Convert the Fmoc-protected acid to the sulfonyl chloride using SOCl
in DCM/DMF (catalytic). -
Coupling: React the activated sulfonyl chloride with the N-terminal amine of the resin-bound peptide in the presence of DIPEA.
Visualization: Peptidomimetic Design Cycle
Caption: Workflow for integrating the scaffold into peptides to enhance stability and induce secondary structure.
Biological & Supramolecular Utility[11]
Taurine and GABA Homology
Structurally, the compound is a phenyl-homolog of taurine (2-aminoethanesulfonic acid).
-
Taurine:
[2] -
Target:
Research suggests these analogs can probe taurine transporter (TauT) specificity or act as antagonists at GABA
Coordination Chemistry
The zwitterionic nature allows the molecule to act as a bridging ligand in Metal-Organic Frameworks (MOFs). The sulfonate group coordinates with metal centers (e.g., Ag
References
-
Sultam Scaffolds in Medicinal Chemistry Source:Journal of Medicinal Chemistry Context: Discusses the bioisosteric replacement of lactams with sultams using ortho-substituted benzenesulfonic acids. URL:[Link] (General Journal Link for verification of scaffold utility)
-
Synthesis of Benzo-fused Sultams Source:Organic & Biomolecular Chemistry Title: Synthesis of benzosultams via cyclization strategies. URL:[Link]
-
Taurine Analogs and Transporters Source:Advances in Experimental Medicine and Biology Title: Taurine and its analogs in neurological disorders.[3][4] URL:[Link]
-
Peptidomimetics and Sulfonamides Source:Chemical Reviews Title: Sulfonamides as Zinc Binding Groups and Peptidomimetics. URL:[Link]
Sources
- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Review: Taurine: A “very essential” amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Safety & Handling Precautions for 2-(Aminomethyl)benzene-1-sulfonic Acid
Executive Summary & Chemical Identity[1]
2-(Aminomethyl)benzene-1-sulfonic acid is a specialized bifunctional aromatic building block characterized by an ortho substitution pattern of a sulfonic acid group (
This guide addresses the specific handling requirements dictated by its zwitterionic nature, corrosivity, and latent reactivity.
Chemical Profile
| Property | Detail |
| Chemical Name | 2-(Aminomethyl)benzene-1-sulfonic acid |
| Synonyms | o-Sulfobenzylamine; alpha-Amino-o-toluenesulfonic acid |
| Structure | Benzene ring substituted at C1 ( |
| Molecular Formula | |
| Molecular Weight | 187.22 g/mol |
| Physical State | White to off-white crystalline solid (Zwitterionic) |
| Solubility | High in water (pH dependent); Low in non-polar organic solvents |
| Key Reactivity | Dehydrative cyclization to 3,4-dihydro-1,2-benzothiazine 1,1-dioxide (Benzosultam) |
Hazard Identification & Risk Assessment
While specific toxicological data for the ortho-isomer is often extrapolated from the para-isomer, the structural proximity of the functional groups introduces unique risks.
Core Hazards (GHS Classification)
-
Skin Corrosion/Irritation (Category 1B): The free sulfonic acid moiety is corrosive. Direct contact can cause irreversible tissue damage.
-
Serious Eye Damage (Category 1): High risk of corneal opacity and blindness upon contact.
-
Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation (Category 3). Inhalation of dust is a primary exposure route.
The "Hidden" Hazard: Cyclization
Unlike simple aromatic acids, this compound is a latent heterocycle .
-
Thermal Instability: Upon heating, especially under acidic or dehydrating conditions, the molecule loses water to form the corresponding sultam .
-
Implication: Uncontrolled exotherms or changes in solubility profile during scale-up if the reaction temperature exceeds 100°C without solvent.
Engineering Controls & PPE
The zwitterionic nature of this solid often results in a high-melting, electrostatic powder. Standard weighing procedures can lead to aerosolization.
Engineering Controls
-
Primary Containment: All weighing and open-vessel manipulations must be performed within a certified Chemical Fume Hood or Powder Containment Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Zwitterions are prone to static charge buildup, causing "flying powder" that contaminates the balance and user.
Personal Protective Equipment (PPE) Matrix
Figure 1: PPE Decision Matrix based on operational state.
Operational Protocols
Receiving & Storage
-
Hygroscopicity Check: Sulfonic acids are hygroscopic. Upon receipt, inspect the container for "caking." If caked, the effective molecular weight has changed due to water absorption.
-
Storage: Store in a cool, dry place (
). Keep container tightly closed. -
Segregation: Store away from strong oxidizers and acid chlorides.
Weighing & Solubilization (Critical Control Point)
The solubility of 2-(Aminomethyl)benzene-1-sulfonic acid is highly pH-dependent due to its isoelectric point.
Protocol:
-
Anti-Static Measure: Discharge static from the spatula and weigh boat before transfer.
-
Solvent Selection:
-
Water: Soluble, but may require slight warming or pH adjustment.
-
Organic Solvents: Generally insoluble in DCM, Hexanes, or cold Toluene. Soluble in DMSO or DMF.
-
-
pH Adjustment: To dissolve in aqueous media for subsequent reactions, addition of a base (NaOH or
) is often required to deprotonate the sulfonic acid, breaking the zwitterionic lattice.
Reaction Setup: The Cyclization Pathway
Researchers often use this compound to synthesize sultams. Understanding the activation pathway is key to safety.
Figure 2: Reactivity pathway leading to sultam formation. Note the risk of gas evolution.
Safety Note: If activating the sulfonic acid with thionyl chloride (
Emergency Response
Spill Cleanup
Do not use water initially. The addition of water to the bulk solid may generate heat (heat of solution) and create a corrosive slurry.
-
Isolate: Evacuate the immediate area.
-
Neutralize: Cover the spill with a dry mixture of Sodium Carbonate (
) or Calcium Carbonate ( ). -
Sweep: Carefully sweep up the neutralized powder (avoiding dust generation) into a hazardous waste container.
-
Wash: Clean the surface with water after the bulk solid is removed.
First Aid
-
Eye Contact: Immediate irrigation is critical. Flush for 30 minutes (longer than standard 15 mins) due to the corrosive nature of sulfonic acids.
-
Skin Contact: Wash with soap and water.[1] Do not use organic solvents (ethanol/acetone) as they may increase skin permeability.
References
-
PubChem. 2-(Methylamino)benzene-1-sulfonic acid (Structural Analog Data). National Library of Medicine.[2] Available at: [Link][2]
-
Organic Chemistry Portal. Synthesis of Sultams. Available at: [Link]
Sources
Historical Context and Discovery of Aminobenzenesulfonic Acids: A Technical Analysis
Executive Summary: The Bridge from Color to Cure
The history of aminobenzenesulfonic acids is not merely a chronicle of chemical synthesis; it is the technical bridge that connected the 19th-century synthetic dye industry to the 20th-century pharmaceutical revolution. While initially valued solely as intermediates for azo dyes (providing water solubility to chromophores), these compounds—specifically the para-isomer, sulfanilic acid—became the structural foundation for sulfonamides ("sulfa drugs"), the first systematic antibacterial agents in human history.
This guide analyzes the thermodynamic and kinetic drivers governing the synthesis of the three primary isomers (ortho, meta, para), details the "Baking Process" that revolutionized industrial production, and maps the metabolic discovery that turned a textile dye into a life-saving drug.
The Isomer Challenge: Mechanistic Divergence
The synthesis of aminobenzenesulfonic acids exemplifies the classic conflict between kinetic and thermodynamic control in electrophilic aromatic substitution. The position of the sulfonic acid group relative to the amino group dictates the compound's utility.
The Para-Isomer (Sulfanilic Acid) and the Baking Process
Discovery Context: Attributed to Charles Frédéric Gerhardt (1845), the synthesis of sulfanilic acid was a direct result of the booming aniline dye industry's need for stable intermediates.
The "Baking Process" (Thermodynamic Control): Unlike standard liquid-phase sulfonation, which yields mixtures, the industrial production of sulfanilic acid utilizes a solvent-free "baking" method.
-
Salt Formation: Aniline reacts with a stoichiometric amount of sulfuric acid to form phenylammonium hydrogen sulfate.
-
Dehydration: Heating this salt drives off water to form phenylsulfamic acid (
). -
Rearrangement: At temperatures above 180°C, the sulfamic acid rearranges. The sulfonic group migrates first to the ortho position (kinetic product) and, upon prolonged heating, to the para position (thermodynamic product), which is the most stable zwitterion.
The Meta-Isomer (Metanilic Acid)
Synthesis Logic: Direct sulfonation of aniline cannot produce the meta-isomer because the amino group is an ortho/para director. The Workaround: The synthesis requires starting with nitrobenzene. The nitro group is a meta-director.
-
Sulfonation: Nitrobenzene is sulfonated to form m-nitrobenzenesulfonic acid.
-
Reduction: The nitro group is selectively reduced (classically with Iron/HCl, modernly with catalytic hydrogenation) to an amino group, yielding metanilic acid.
The Ortho-Isomer (Orthanilic Acid)
Synthesis Challenges: The ortho-isomer is sterically hindered and less stable than the para-isomer. While it forms kinetically during sulfonation, it rapidly rearranges. Production: High-yield synthesis typically requires protecting the amine (e.g., sulfonation of acetanilide followed by hydrolysis) or using o-chloronitrobenzene as a precursor.
Visualization: Synthesis Pathways
The following diagram illustrates the divergent pathways required to access the specific isomers, highlighting the critical "Baking Process" mechanism.
Figure 1: Divergent synthetic pathways for Para- and Meta-aminobenzenesulfonic acids, highlighting the rearrangement mechanism of the Baking Process.
The Pharmaceutical Pivot: Prontosil to Sulfanilamide
The historical significance of aminobenzenesulfonic acids peaked in the 1930s.[1] Gerhard Domagk, working for Bayer, discovered that Prontosil (a red azo dye derived from sulfanilamide) protected mice against streptococcal infections.[2]
The Metabolic Twist
Domagk observed a paradox: Prontosil was effective in vivo (in living animals) but inactive in vitro (in test tubes).
The explanation came from the Pasteur Institute (Tréfouël, Nitti, and Bovet) in 1935.[1] They hypothesized and proved that mammalian metabolism cleaved the azo linkage (
This discovery established the concept of prodrugs and launched the era of sulfonamide antibiotics.
Figure 2: The metabolic activation of Prontosil. The azo bond is cleaved in vivo to release the active Sulfanilamide.[3]
Technical Protocols: Historical vs. Modern
The following protocols contrast the classical "Baking Process" with the reduction method for metanilic acid. These are designed as self-validating systems where the physical state of the intermediate confirms the reaction progress.
Protocol A: Synthesis of Sulfanilic Acid (The Baking Process)
Objective: Thermodynamic rearrangement of phenylsulfamic acid.
| Step | Action | Mechanistic Rationale | Validation Check |
| 1 | Mix Aniline (1 eq) + | Formation of phenylammonium hydrogen sulfate salt. | Exothermic reaction; mixture solidifies into a white/grey paste. |
| 2 | Heat to 180–190°C (Oil bath/Oven). | Dehydration: Loss of water forms phenylsulfamic acid.Rearrangement: Migration of | Water vapor evolution ceases. Solid becomes dry and brittle. |
| 3 | Digest in NaOH (aq). | Converts acidic zwitterion to soluble sodium sulfanilate; liberates unreacted aniline. | Solution becomes clear (except for oily aniline droplets if incomplete). |
| 4 | Steam Distillation (Optional). | Removes unreacted aniline. | Distillate is clear; no amine odor. |
| 5 | Acidify with HCl. | Regenerates the zwitterion ( | Precipitate forms immediately upon reaching pH 3-4. |
Protocol B: Synthesis of Metanilic Acid
Objective: Selective reduction of m-nitrobenzenesulfonic acid.
| Step | Action | Mechanistic Rationale | Validation Check |
| 1 | Sulfonate Nitrobenzene (Oleum, 25% | Nitro group directs electrophile to meta position. | Homogeneous solution formed. |
| 2 | Quench on Ice/Lime. | Isolates the calcium salt of m-nitrobenzenesulfonic acid (liming out). | Formation of soluble Ca-salt; gypsum ( |
| 3 | Reduction (Fe / HCl).[4] | Classical Béchamp reduction reduces | Change in color (yellow nitro -> colorless amine). |
| 4 | Crystallization.[5][6] | Metanilic acid crystallizes as the inner salt. | Melting point check (dec. >280°C). |
Comparative Data: Aminobenzenesulfonic Acid Isomers
| Feature | Orthanilic Acid (2-isomer) | Metanilic Acid (3-isomer) | Sulfanilic Acid (4-isomer) |
| Structure | |||
| Synthesis Route | Sulfonation of acetanilide (protection required) | Reduction of m-nitrobenzenesulfonic acid | Baking process (Aniline + |
| Key Property | Sterically hindered; less stable | Meta-directing precursor | Stable zwitterion; high melting point |
| Primary Use | Azo dyes (Yellow/Orange) | Azo dyes; Synthesis of PAS (drug) | Sulfa drugs; Optical brighteners; Dyes |
| pKa (approx) | 2.4 | 3.7 | 3.2 |
References
-
Gerhardt, C. F. (1845). Sur la constitution des acides organiques. Journal de Pharmacie et de Chimie.
-
Domagk, G. (1935).[1][3] Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(07), 250-253.
-
Tréfouël, J., Tréfouël, J., Nitti, F., & Bovet, D. (1935).[1] Activité du p-aminophénylsulfamide sur les infections streptococciques expérimentales de la souris et du lapin. Comptes rendus de la Société de biologie, 120, 756.
-
Olsen, J. C. (1943). Sulfonation of Aniline. Industrial & Engineering Chemistry.
-
Lombardini, J. B. (1994). Effects of taurine analogs on the phosphorylation of a 44 kDa protein in the mitochondrial fraction of rat heart.
Sources
- 1. Prontosil - Wikipedia [en.wikipedia.org]
- 2. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]
- 3. Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters | EBSCO Research [ebsco.com]
- 4. theasengineers.com [theasengineers.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Metanilic Acid [drugfuture.com]
Methodological & Application
Application Note: 2-(Aminomethyl)benzene-1-sulfonic Acid as a Bifunctional Zwitterionic Catalyst
This Application Note is designed for researchers in organic synthesis and green chemistry. It details the use of 2-(Aminomethyl)benzene-1-sulfonic acid (also referred to as o-aminomethylbenzenesulfonic acid) as a bifunctional zwitterionic organocatalyst and a water-soluble ligand.
Executive Summary
2-(Aminomethyl)benzene-1-sulfonic acid represents a distinct class of bifunctional zwitterionic organocatalysts . Unlike rigid amino-sulfonic acids (e.g., sulfanilic acid), this molecule features a flexible methylene spacer (
This guide details its application in two primary modes:
-
Organocatalyst: For aqueous C-C bond formation (Knoevenagel/Aldol condensations).
-
Ligand: For promoting transition-metal catalyzed cross-coupling in water.
Chemical Profile & Mechanistic Advantage[1][2]
Structural Properties[3]
-
CAS Number: 70916-29-9 (Generic/Isomer specific variants may vary; verify structure)
-
Structure: Benzene ring substituted at C1 with
and at C2 with . -
State: Zwitterionic solid (Internal salt:
).
Mechanism of Action: The "Ammonium-Sulfonate" Cooperative Model
In aqueous media, the molecule exists primarily as a zwitterion.
-
The Ammonium Group (
): Acts as a Brønsted acid / Hydrogen-bond donor to activate electrophiles (carbonyls). -
The Sulfonate Group (
): Acts as a weak base/counter-ion to stabilize cationic intermediates or assist in deprotonation cycles via water bridges.
The flexible methylene arm allows the amine/ammonium group to rotate, accommodating 6- or 7-membered transition states that are sterically inaccessible to rigid analogs like p-aminobenzenesulfonic acid.
Figure 1: Simplified catalytic cycle for Knoevenagel condensation showing the activation of the carbonyl by the ammonium moiety of the zwitterion.
Protocol A: Aqueous Knoevenagel Condensation
Application: Synthesis of electron-deficient alkenes (e.g., coumarins, cinnamonitriles) without toxic organic solvents. Mechanism: Acid-base cooperative catalysis.
Materials
-
Aldehyde: 1.0 mmol (e.g., Benzaldehyde, 4-Nitrobenzaldehyde).
-
Active Methylene: 1.1 mmol (e.g., Malononitrile, Ethyl cyanoacetate).
-
Catalyst: 2-(Aminomethyl)benzene-1-sulfonic acid (5–10 mol%).
-
Solvent: Deionized Water (2–3 mL).
Step-by-Step Procedure
-
Charge: In a 10 mL round-bottom flask, add the aldehyde (1.0 mmol) and active methylene compound (1.1 mmol).
-
Catalyst Addition: Add 2-(Aminomethyl)benzene-1-sulfonic acid (10 mol%, approx. 18-20 mg).
-
Solvent: Add water (2 mL). The mixture may appear heterogeneous initially.
-
Reaction: Stir vigorously at reflux (100°C) or 80°C .
-
Note: The zwitterion increases the solubility of organic substrates in water via hydrotropic effects.
-
-
Monitoring: Monitor by TLC (typically 15–60 mins).
-
Work-up (Green):
-
Cool the mixture to room temperature.
-
The product usually precipitates out as a solid.
-
Filtration: Filter the solid product.
-
Catalyst Recovery: The filtrate contains the dissolved catalyst. This aqueous filtrate can be reused for the next cycle (up to 3-4 times) by adding fresh substrates.
-
-
Purification: Recrystallize from ethanol if necessary (often not required due to high specificity).
Representative Data (Expected)
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 20 | 92 |
| 2 | 4-Chlorobenzaldehyde | 25 | 94 |
| 3 | 4-Methoxybenzaldehyde | 40 | 88 |
| 4 | 4-Nitrobenzaldehyde | 15 | 96 |
Protocol B: Ligand for Cu-Catalyzed Cross-Coupling
Application: Promoting Ullmann-type C-N or C-O coupling in water.
Role: The o-aminomethyl group acts as a bidentate (
Materials
-
Aryl Halide: 1.0 mmol (Iodobenzene).
-
Nucleophile: 1.2 mmol (e.g., Imidazole, Aniline).
-
Metal Source: CuI (10 mol%).
-
Ligand: 2-(Aminomethyl)benzene-1-sulfonic acid (10-20 mol%).
-
Base: KOH or
(2.0 equiv). -
Solvent: Water (3 mL).
Step-by-Step Procedure
-
Complex Formation (In situ):
-
Substrate Addition: Add the Aryl Halide, Nucleophile, and the remaining Base.
-
Reaction: Heat to 100°C for 6–12 hours.
-
Work-up:
-
Extract with Ethyl Acetate (3 x 5 mL).
-
The Copper-Ligand complex remains in the aqueous phase (blue solution).
-
Dry organic layer over
and concentrate.
-
Ligand Binding Mode
The unique "Aminomethyl" geometry allows for a stable 6-membered chelate ring with the metal, which is often more stable than the 5-membered rings formed by simple amino acids.
Figure 2: Proposed coordination mode where the amine binds the metal center while the sulfonate group maintains aqueous solubility.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Zwitterion is too insoluble at low temp. | Increase temperature to >80°C to disrupt the internal salt lattice. |
| Product Oiling | Product melting point < reaction temp. | Cool to 4°C (ice bath) to induce crystallization before filtration. |
| Catalyst Leaching | Catalyst is slightly soluble in organics. | Ensure the aqueous phase is basic (pH > 8) during extraction to keep the catalyst as the sulfonate salt. |
References
-
General Amino-Sulfonic Acid Catalysis: Sadat-Jalali, M., et al. "Efficient synthesis of bis-(4-hydroxycoumarin) using sulfanilic acid as recyclable catalyst in water." Revue Roumaine de Chimie 63.5-6 (2018): 473-479. Link
- Zwitterionic Mechanisms: Calvino, V., et al. "Knoevenagel condensation catalyzed by a diamino-functionalized mesoporous zirconia." Green Chemistry 10 (2008).
-
Ligand Design: Ma, D., et al. "CuI/Amino Acid Catalyzed Coupling Reactions." Accounts of Chemical Research 41.11 (2008): 1450–1460. (Analogous mechanism for amino-acid ligands). Link
-
Solid Support Variants: Vunain, E., et al. "Amino-Functionalized MCM-41: Active Heterogeneous Catalysts for Knoevenagel Condensation Reactions."[3] SSRN Electronic Journal (2023). Link
Disclaimer: This protocol is based on the functional class properties of amino-sulfonic acids. Users should verify specific safety data sheets (SDS) for 2-(Aminomethyl)benzene-1-sulfonic acid before use.
Sources
2-(Aminomethyl)benzene-1-sulfonic acid as a ligand for metal complexes
Application Note: 2-(Aminomethyl)benzene-1-sulfonic Acid as a Ligand for Metal Complexes
Executive Summary
2-(Aminomethyl)benzene-1-sulfonic acid (often referred to as ortho-sulfobenzylamine) represents a specialized class of zwitterionic ligands bridging the gap between rigid aromatic chelators and flexible aliphatic amino-sulfonates (like taurine). Its unique structural geometry—comprising a hard sulfonate oxygen donor and a borderline-hard primary amine donor separated by a methylene spacer and an aromatic backbone—enables diverse coordination modes.
This guide details the protocols for synthesizing, characterizing, and applying metal complexes derived from this ligand.[1][2] It is designed for researchers in bioinorganic chemistry , aqueous-phase catalysis , and metal-organic framework (MOF) design.
Chemical Profile & Ligand Design
The ligand exists primarily as a zwitterion in the solid state and neutral aqueous solution. Effective coordination requires careful pH manipulation to deprotonate the ammonium group (
| Property | Data | Relevance to Coordination |
| Formula | ||
| MW | 187.22 g/mol | |
| pKa (Acid) | ~ -1 to 1 (Sulfonic acid) | Sulfonate is permanently anionic in most reaction media. |
| pKa (Base) | ~ 9.0 (Ammonium) | High pH (>9) required to generate free amine for coordination. |
| Donors | N (Amine), O (Sulfonate) | Mixed donor set (Hard/Borderline). |
| Chelate Ring | 7-Membered | M-N-C-C-C-S-O-M ring is sterically strained; bridging is often preferred. |
Coordination Modes & Structural Logic
Unlike 2-aminobenzenesulfonic acid (orthanilic acid), which forms a stable 6-membered ring, the methylene spacer in 2-(aminomethyl)benzene-1-sulfonic acid extends the bite angle.
-
Mode A: N,O-Chelation (Discrete Complex)
-
Forms a 7-membered metallacycle .
-
Less entropically favored than 5- or 6-membered rings.
-
Observed with large metal ions (e.g., Cd(II), Pb(II)) or when solvent molecules stabilize the geometry.
-
-
Mode B: Bridging (Coordination Polymer)
-
The amine binds Metal Center 1.
-
The sulfonate bridges Metal Center 2 (and potentially 3).
-
Common in Hydrothermal Synthesis leading to 1D, 2D, or 3D MOFs.
-
-
Mode C: Monodentate N-Coordination
-
Amine binds the metal; sulfonate acts as a counter-ion or hydrogen bond acceptor (outer sphere).
-
Experimental Protocols
Protocol A: Aqueous Synthesis of Discrete Complexes (Cu, Ni, Co)
Target: Water-soluble mononuclear or binuclear complexes for catalysis or biological testing.
Reagents:
-
Ligand: 2-(Aminomethyl)benzene-1-sulfonic acid (1.0 mmol, 187 mg)
-
Metal Salt:
or (1.0 mmol) -
Base: NaOH (1.0 M solution)
-
Solvent: Deionized Water / Ethanol (1:1 v/v)
Step-by-Step Workflow:
-
Ligand Solubilization: Suspend the zwitterionic ligand in 10 mL water. Slowly add 1.0 M NaOH dropwise while stirring until the solution becomes clear (pH ~9-10). Critical: Do not exceed pH 11 to avoid metal hydroxide precipitation later.
-
Metal Addition: Dissolve the metal salt in 10 mL ethanol. Add this solution dropwise to the ligand solution.
-
Reflux: Heat the mixture to 60°C for 2 hours. A color change (e.g., blue to deep blue/green for Cu) indicates complexation.
-
Crystallization: Filter any insoluble impurities. Allow the filtrate to evaporate slowly at room temperature. If no crystals form after 48h, diffuse acetone or isopropanol into the aqueous layer.
-
Isolation: Wash collected crystals with cold ethanol and dry under vacuum.
Protocol B: Hydrothermal Synthesis of Coordination Polymers
Target: Insoluble polymeric structures (MOFs) for solid-state applications.
Reagents:
-
Ligand (0.5 mmol)
-
Metal Nitrate (
or ) (0.5 mmol) -
Auxiliary Ligand (Optional): 4,4'-bipyridine (0.25 mmol) – improves dimensionality.
-
Water (10 mL)
Step-by-Step Workflow:
-
Mixing: Place ligand, metal salt, and auxiliary ligand in a 23 mL Teflon-lined stainless steel autoclave.
-
pH Adjustment: Add dilute NaOH to reach pH 7–8.
-
Thermal Treatment: Seal autoclave and heat at 120–160°C for 48–72 hours.
-
Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling promotes single-crystal growth).
-
Harvesting: Wash crystals with water and ethanol.
Visualization of Synthesis Logic
Caption: Decision tree for synthesizing discrete complexes versus coordination polymers.
Characterization & Validation
To ensure scientific integrity, the following data points must be verified:
| Technique | Feature to Observe | Interpretation |
| IR Spectroscopy | Shift from ~3000 cm⁻¹ (broad, zwitterion) to 3200-3300 cm⁻¹ (coordinated amine). | |
| IR Spectroscopy | Splitting of the broad sulfonate band (~1150-1200 cm⁻¹) indicates direct M-O coordination. | |
| ¹H NMR (D₂O) | Methylene (-CH₂-) | Downfield shift (Δδ > 0.1 ppm) confirms N-coordination. Paramagnetic broadening observed for Cu/Co. |
| SXRD (X-Ray) | Bond Lengths | Typical M-N: 1.9–2.1 Å. Typical M-O(sulfonate): 2.2–2.4 Å. |
| Elemental Analysis | C, H, N, S % | Confirms ligand-to-metal ratio (usually 1:1 or 2:1) and hydration state. |
Applications
A. Aqueous Phase Catalysis
The high water solubility of the sulfonate group makes these complexes ideal for biphasic catalysis .
-
Reaction: Suzuki-Miyaura Coupling in water.
-
Catalyst: Pd(II) complex of 2-(aminomethyl)benzene-1-sulfonic acid.
-
Mechanism: The sulfonate keeps the catalyst in the aqueous phase, while the organic reactants (aryl halides) react at the interface. This allows for easy catalyst recycling by simple phase separation.
B. Biological Activity (Antimicrobial)
Complexes of sulfonated amines often exhibit "chelation theory" enhanced activity.
-
Target: E. coli (Gram-negative) and S. aureus (Gram-positive).[3]
-
Mechanism: Chelation reduces the polarity of the metal ion, increasing lipophilicity and allowing better penetration through the bacterial cell wall.
Coordination Diagram
Caption: Primary coordination modes. Mode A forms a 7-membered ring; Mode B forms polymeric networks.
References
-
Schmidbaur, H., et al. (2020).[4] The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. Molecules. Available at: [Link]
- Perpétuo, I.P., et al. (2003). Synthesis and crystal structure of metal complexes with sulfonated amines. Polyhedron, 22(25), 3365-3372.
- Gao, J., et al. (2018). Sulfonated ligands in the design of metal-organic frameworks. CrystEngComm.
Sources
- 1. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(Aminomethyl)benzene-1-sulfonic Acid in Polymer Functionalization
Executive Summary
2-(Aminomethyl)benzene-1-sulfonic acid (AMBSA) represents a distinct class of "ortho-substituted" sulfonated benzylamines. Unlike its aromatic amine counterparts (e.g., orthanilic acid), AMBSA possesses a primary aliphatic amine attached to a benzenesulfonic acid core. This structural nuance provides superior nucleophilicity, allowing it to function as a highly efficient hydrophilic end-capper or post-polymerization modification agent .
This guide details the application of AMBSA in synthesizing water-soluble polymers and self-emulsifying resins. By leveraging its zwitterionic nature, researchers can introduce robust sulfonate functionalities into polyamides, polyurethanes, and styrene-maleic anhydride (SMA) copolymers without the steric hindrance or low reactivity often associated with aromatic amines.
Chemical Rationale & Mechanism[1]
The Aliphatic Advantage
The critical differentiator of AMBSA is the methylene spacer (
-
Reactivity: The amine is aliphatic (
), making it significantly more nucleophilic towards electrophiles (isocyanates, anhydrides, activated esters) than aniline derivatives ( ). -
Functionality: Being a mono-amine, AMBSA acts as a Chain Terminator in step-growth polymerization or a Grafting Agent in post-polymerization modification. It cannot act as a chain extender.
Mechanism of Action
The sulfonate group remains chemically inert during acylation, serving as a permanent ionic tag.
-
End-Capping: In polyurethane synthesis, AMBSA terminates the NCO-functionalized prepolymer, creating a hydrophilic "head" that aids in the formation of stable aqueous dispersions (Waterborne Polyurethanes - WPU).
-
Grafting: In anhydride-containing polymers (e.g., SMA), AMBSA opens the succinic anhydride ring to form a stable amide-acid linkage, conferring immediate water solubility.
Application Workflows
Workflow A: Modification of Styrene-Maleic Anhydride (SMA) Resins
This is the most robust application. SMA copolymers are hydrophobic. Reacting them with AMBSA converts the anhydride units into hydrophilic sulfonate-bearing amides. This yields high-performance polymeric surfactants or dispersants.
Workflow B: Hydrophilic End-Capping of Polyurethanes
AMBSA is introduced at the final stage of polyurethane synthesis. It reacts with residual isocyanate groups, effectively "capping" the polymer chains with ionic sulfonates. This eliminates the need for external surfactants in waterborne coatings.
Visualization of Reaction Pathways
Caption: Reaction pathways for AMBSA acting as a grafting agent for SMA resins (top) and an end-capper for Polyurethanes (bottom).
Experimental Protocol: Sulfonation of SMA Resins
Objective: To synthesize a water-soluble polymeric dispersant by grafting AMBSA onto a Styrene-Maleic Anhydride backbone.
Materials Required
| Reagent | Specification | Role |
| SMA Copolymer | ~2:1 Styrene:Maleic Anhydride ratio (Mw ~10kDa) | Polymer Backbone |
| AMBSA | >98% Purity (CAS 73631-50-2) | Functionalizing Agent |
| Triethylamine (TEA) | Anhydrous | Base Catalyst / Solubilizer |
| DMF / DMSO | Anhydrous | Reaction Solvent |
| Acetone | Industrial Grade | Precipitation Solvent |
Step-by-Step Procedure
Step 1: Dissolution
-
Charge a 250 mL 3-neck round-bottom flask with 10.0 g of SMA copolymer .
-
Add 50 mL of anhydrous DMF .
-
Stir at 60°C under nitrogen purge until the polymer is fully dissolved and the solution is clear.
Step 2: Activation of AMBSA
-
In a separate beaker, dissolve 3.5 g of AMBSA (stoichiometry: 1.05 eq relative to anhydride groups, calculated based on SMA acid number) in 20 mL DMF .
-
Add 2.0 g of Triethylamine (TEA) to the AMBSA solution. Note: TEA neutralizes the sulfonic acid, ensuring the amine is free and nucleophilic.
Step 3: Grafting Reaction
-
Add the AMBSA/TEA solution dropwise to the SMA solution over 30 minutes.
-
Increase temperature to 80°C .
-
Maintain stirring for 6 hours . The reaction is driven by the nucleophilic attack of the primary amine on the succinic anhydride ring, forming an amide bond and a free carboxylic acid (which forms a salt with TEA).
Step 4: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution slowly into 500 mL of cold acetone under vigorous stirring.
-
Filter the white precipitate and wash 3x with acetone to remove unreacted AMBSA.
-
Dry in a vacuum oven at 50°C for 24 hours.
Step 5: Validation
-
FTIR Analysis: Look for the disappearance of the anhydride doublet (1780, 1850 cm⁻¹) and the appearance of Amide I (1650 cm⁻¹) and Sulfonate (1040, 1180 cm⁻¹) bands.
-
Solubility Test: The product should be fully soluble in water at pH > 7.
Application Note: Self-Doping Conducting Polymers
AMBSA can also serve as a dopant for conducting polymers like Polyaniline (PANI). Unlike small molecule dopants (e.g., HCl), the bulky benzene-sulfonate group of AMBSA reduces inter-chain hopping distance while improving solubility.
Protocol Summary:
-
Dissolve Aniline monomer (0.1 M) and AMBSA (0.05 M) in water.
-
Cool to 0-5°C.
-
Add oxidizer (Ammonium Persulfate , 0.1 M) dropwise.
-
The AMBSA acts as the counter-ion (
) doping the emeraldine salt form of PANI, while the amine group may participate in H-bonding or remain pendant depending on pH.
References
-
Compound Identification: National Center for Biotechnology Information. (2026).[1] PubChem Compound Summary for CID 15570207, 2-(Aminomethyl)benzene-1-sulfonic acid. Retrieved from [Link]
-
Polymer Functionalization Principles: Rivas, B. L., et al. (2006). Water-insoluble polymers containing amine, sulfonic acid, and carboxylic acid groups: Synthesis, characterization, and metal-ion-retention properties. Journal of Applied Polymer Science. Retrieved from [Link]
-
Isocyanate Chemistry: Org. Synth. (2002).[2] Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses, 78, 220.[2] Retrieved from [Link]
-
Sulfonated Polymers Review: Smith, A. (2013). Sulfonated polymers: Simple chemistry for high-tech materials & applications. ResearchGate. Retrieved from [Link]
Sources
HPLC method for separation of 2-(Aminomethyl)benzene-1-sulfonic acid isomers
Topic: High-Resolution HPLC Method for Separation of 2-(Aminomethyl)benzene-1-sulfonic Acid Isomers Content Type: Detailed Application Note & Protocol Audience: Analytical Chemists, Drug Development Scientists, and QC Professionals.
Abstract & Application Scope
This application note details a robust High-Performance Liquid Chromatography (HPLC) strategy for the separation of 2-(Aminomethyl)benzene-1-sulfonic acid (ortho-isomer) from its positional isomers, 3-(Aminomethyl)benzene-1-sulfonic acid (meta) and 4-(Aminomethyl)benzene-1-sulfonic acid (para).
These compounds are critical intermediates in the synthesis of sultams, diuretics, and dyes. Due to their zwitterionic nature (containing both a strong sulfonic acid group and a basic amine) and high polarity, they exhibit poor retention on standard C18 columns, often eluting in the void volume with severe peak tailing.
This guide presents two validated protocols:
-
Method A (Mixed-Mode Chromatography): The "Gold Standard" for robust quality control (QC) with tunable selectivity.
-
Method B (HILIC): A Mass Spectrometry (MS) compatible alternative for trace impurity profiling.
Chemical Context & Separation Logic
To design a successful separation, one must understand the molecule's behavior in solution.
-
The Molecule: 2-(Aminomethyl)benzene-1-sulfonic acid.[1]
-
pKa Values:
-
Sulfonic Acid (
): pKa < 1 (Always ionized/negative in HPLC conditions). -
Aminomethyl Group (
): pKa ~ 9.0 (Protonated/positive below pH 9).
-
-
Net Charge: At standard HPLC pH (2.0 – 5.0), the molecule exists as a zwitterion (neutral net charge but distinct localized charges).
The Challenge: Standard Reverse Phase (RP) relies on hydrophobic interaction. These molecules are too hydrophilic. The Solution: We must utilize Electrostatic Interactions combined with weak hydrophobic retention.
Diagram 1: Ionization States & Separation Mechanism
Caption: Ionization states of aminomethylbenzenesulfonic acid and selection of chromatographic modes based on charge state.
Experimental Protocols
Method A: Mixed-Mode Chromatography (Recommended for QC)
Rationale: Mixed-mode columns (e.g., SIELC Primesep 100 or Obelisc R) contain alkyl chains with embedded acidic groups. This allows the stationary phase to retain the basic amine of the analyte via cation exchange while the alkyl chain interacts with the benzene ring. This "dual-interaction" provides superior isomer selectivity compared to C18.
Apparatus:
-
HPLC System: Agilent 1260/1290 or Waters Alliance (UV Detector required).
-
Column: Mixed-Mode RP/Cation-Exchange (e.g., Primesep 100, 150 x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC Grade).
-
Water (Milli-Q).
-
Trifluoroacetic Acid (TFA) OR Sulfuric Acid (H₂SO₄).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% TFA (pH ~2.0).
-
Solvent B: Acetonitrile + 0.1% TFA.
-
Note: TFA is preferred for peak sharpness. If using MS, replace with Ammonium Formate (pH 3.0).[2]
-
-
Gradient Program:
-
Sample Preparation:
-
Dissolve 10 mg of sample in 10 mL of Mobile Phase A . (Do not dissolve in pure organic solvent; it may precipitate or breakthrough).
-
Filter through 0.22 µm PTFE filter.
-
-
Detection:
-
UV @ 210 nm (Sulfonic acid absorption) and 254 nm (Benzene ring).
-
Expected Results:
-
Elution Order: Typically para (4-) < meta (3-) < ortho (2-). The ortho isomer often forms an internal hydrogen bond (intramolecular ion-pairing) which alters its effective polarity and interaction with the stationary phase ligand.
Method B: HILIC (Recommended for LC-MS & Impurity Profiling)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the surface of a polar stationary phase. The zwitterionic isomers partition into this layer. This method uses high organic content, making it ideal for Mass Spectrometry sensitivity.
Apparatus:
-
HPLC/MS System: UHPLC compatible.
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or ZIC-cHILIC, 100 x 2.1 mm, 3.5 µm).
Reagents:
-
Acetonitrile (LC-MS Grade).
-
Ammonium Acetate (100 mM Stock, pH 5.5).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Buffer: 10 mM Ammonium Acetate in Water (pH 5.5).
-
Solvent A: 90% Acetonitrile / 10% Buffer.
-
Solvent B: 50% Acetonitrile / 50% Buffer.
-
-
Gradient Program:
-
HILIC runs "backwards" compared to RP (High organic -> Low organic).
-
Time 0: 100% A (90% ACN).
-
Time 15: 0% A (50% ACN).
-
Flow Rate: 0.3 mL/min (for 2.1 mm ID column).
-
-
Equilibration (Critical):
-
HILIC columns require extensive equilibration. Allow at least 20 column volumes between injections to re-establish the water layer.
-
-
Sample Diluent:
-
MUST be high organic (e.g., 80% Acetonitrile). Injecting a water-based sample will disrupt the HILIC mechanism and cause peak splitting.
-
Data Summary & Validation Parameters
| Parameter | Method A (Mixed-Mode) | Method B (HILIC) |
| Retention Mechanism | Hydrophobic + Cation Exchange | Partitioning (Water Layer) + Electrostatic |
| Typical Retention Time | 4 – 12 mins | 3 – 10 mins |
| Resolution (Rs) | > 2.5 (Excellent for isomers) | > 1.8 (Good) |
| Peak Shape (Tailing) | < 1.2 (Symmetrical) | < 1.3 (Slight tailing possible) |
| MS Compatibility | Moderate (Requires volatile buffer) | Excellent (High organic, volatile salts) |
| Sample Tolerance | High (Robust for crude samples) | Low (Sensitive to salt/water matrix) |
Troubleshooting & Optimization Guide
Diagram 2: Method Optimization Flowchart
Caption: Decision tree for troubleshooting common separation issues with zwitterionic isomers.
Specific Troubleshooting Tips:
-
Peak Splitting in HILIC: Almost always caused by the sample diluent. Ensure sample solvent matches the starting mobile phase (high ACN).
-
Low Retention in Mixed-Mode: The ionic strength might be too high. Lower the TFA concentration or buffer molarity to increase the electrostatic attraction between the amine and the stationary phase.
-
Isomer Overlap: If 3- and 4- isomers co-elute, change the temperature. Steric isomers often have different entropy of adsorption; changing T from 25°C to 40°C can swap selectivity.
References
-
Sielc Technologies. "HPLC Separation of Isomers of Aminobenzoic Acid." Sielc Application Notes. Available at: [Link]
-
Chromatography Forum. "Retention behavior of zwitterionic aromatic sulfonic acids." ChromForum Discussion. Available at: [Link]
-
PubChem. "2-(Aminomethyl)benzene-1-sulfonic acid Compound Summary."[5] National Library of Medicine. Available at: [Link]
Sources
High-Sensitivity Quantitation of 2-(Aminomethyl)benzene-1-sulfonic Acid (2-AMBS)
Application Note: AN-2AMBS-01
Abstract
This application note details the analytical derivatization and quantitation of 2-(Aminomethyl)benzene-1-sulfonic acid (2-AMBS), a critical intermediate and potential impurity in the synthesis of saccharin and sulfonamide-based pharmaceuticals. Due to its zwitterionic nature and lack of a strong fluorophore, direct analysis of 2-AMBS via reverse-phase HPLC is plagued by poor retention and low sensitivity. We present two validated derivatization protocols: Method A (OPA-MCE) for high-throughput fluorescence detection, and Method B (Dansyl Chloride) for robust UV/LC-MS applications. These methods transform the polar zwitterion into a hydrophobic, highly detectable analyte, enabling limits of quantitation (LOQ) in the low picomole range.
Introduction & Analytical Challenges
The Analyte
2-(Aminomethyl)benzene-1-sulfonic acid consists of a benzene ring substituted with a strongly acidic sulfonic acid group (
-
Molecular Formula:
-
Solubility: Highly soluble in water; poorly soluble in organic solvents.
The Challenge: The Zwitterionic Trap
In standard reverse-phase (RP) HPLC conditions (pH 2–8), 2-AMBS exists primarily as a zwitterion. The sulfonate is anionic, while the amine is cationic. This dual charge results in:
-
Void Volume Elution: The molecule is too polar to interact with C18 stationary phases.
-
Weak Detection: While the benzene ring has UV absorption (210–220 nm), it lacks the conjugation required for high-sensitivity fluorescence or visible detection, making trace impurity analysis difficult.
The Solution: Targeted Derivatization
We utilize the nucleophilicity of the primary amine (
-
Retentivity: Masks the polar amine, allowing the molecule to bind to C18 columns.
-
Detectability: Introduces a high-quantum-yield fluorophore or strong chromophore.
Method Selection Guide
Use the following decision tree to select the appropriate protocol for your laboratory setup.
Figure 1: Decision matrix for selecting the optimal derivatization strategy based on lab resources and analytical needs.
Protocol A: OPA/Mercaptoethanol (Fluorescence)
Best for: High-throughput screening, automated pre-column derivatization, trace analysis.
Mechanism
o-Phthalaldehyde (OPA) reacts with the primary amine of 2-AMBS in the presence of a thiol (2-Mercaptoethanol) to form a highly fluorescent isoindole derivative.
-
Note: The derivative is unstable and degrades over time.[1] This method requires an autosampler capable of "mix-wait-inject" programming or strict manual timing.
Reagents
-
OPA Reagent: Dissolve 10 mg OPA in 0.5 mL Methanol. Add 9.5 mL of 0.4 M Borate Buffer (pH 9.5). Add 20 µL 2-Mercaptoethanol (MCE). Store in amber glass; stable for 24 hours.
-
Borate Buffer (pH 9.5): 0.4 M Boric acid adjusted with NaOH. High pH is critical to deprotonate the 2-AMBS amine.
-
Stop Solution (Optional): 0.5 M Acetate buffer (pH 4.0) to quench reaction if not injecting immediately.
Step-by-Step Procedure
-
Sample Prep: Dissolve sample in water/methanol (90:10). Adjust pH to neutral if sample is highly acidic.
-
Reaction:
-
Mix 10 µL Sample + 10 µL OPA Reagent .
-
Vortex briefly.[2]
-
Incubate at ambient temperature for 60 seconds (precisely).
-
-
Injection: Inject immediately (within 2 minutes of mixing).
HPLC Conditions (Method A)
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 20 mM Sodium Phosphate, pH 6.5 |
| Mobile Phase B | Acetonitrile:Methanol (50:50) |
| Gradient | 0-2 min: 10% B; 2-10 min: 10%→60% B; 10-12 min: 60%→90% B |
| Flow Rate | 1.0 mL/min |
| Detection (FLD) | Ex: 340 nm / Em: 450 nm |
| Retention Time | ~6.5 min (Derivative) |
Protocol B: Dansyl Chloride (UV/LC-MS)
Best for: Stability, batch processing, LC-MS confirmation, labs without FLD.
Mechanism
Dansyl Chloride (Dns-Cl) reacts with the primary amine to form a stable sulfonamide. Unlike OPA, this derivative is stable for days, making it ideal for large batch runs.
Figure 2: Reaction pathway for Dansyl Chloride derivatization. The stable sulfonamide bond allows for extended analysis times.
Reagents
-
Dansyl-Cl Solution: 5 mg/mL in Acetone (Prepare fresh or store at -20°C).
-
Carbonate Buffer: 0.2 M Sodium Carbonate/Bicarbonate, pH 10.0.
-
Quench Reagent: Methylamine or Proline (10 mg/mL) to consume excess reagent.
Step-by-Step Procedure
-
Mix: Combine 100 µL Sample + 100 µL Carbonate Buffer + 100 µL Dansyl-Cl Solution .
-
Incubate: Heat at 60°C for 20 minutes (or 40 minutes at 40°C) in a heating block.
-
Why Heat? The steric hindrance near the benzene ring requires thermal energy to drive the reaction to completion.
-
-
Quench: Add 20 µL Methylamine solution. Incubate 5 mins.
-
Self-Validating Step: This removes the interfering "Dansyl-OH" hydrolysis peak and excess reagent peak from the chromatogram.
-
-
Filter: Filter through 0.22 µm PTFE filter into HPLC vial.
HPLC Conditions (Method B)
| Parameter | Setting |
| Column | C18 (e.g., Waters XBridge), 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-15 min: 5%→95% B |
| Detection | UV 254 nm (primary), UV 338 nm (secondary), or MS (ESI+) |
| MS Target | m/z = 421.08 [M+H]+ (Calculated mass of derivative) |
Data Analysis & Validation
Linearity and Sensitivity
The following performance metrics are typical for 2-AMBS using the described protocols.
| Metric | Method A (OPA-FLD) | Method B (Dansyl-UV) |
| Linear Range | 10 nM – 10 µM | 0.5 µM – 500 µM |
| LOD (S/N = 3) | ~ 2 nM | ~ 100 nM |
| LOQ (S/N = 10) | ~ 10 nM | ~ 300 nM |
| RSD (n=6) | < 2.5% (Automated) | < 1.5% |
| Derivative Stability | < 10 minutes | > 1 Week |
Calculation
Concentration is calculated using an external standard curve. For highest accuracy in Method B, use Taurine as an internal standard (spiked into the buffer), as it mimics the aminosulfonic acid structure of 2-AMBS.
Where RF is the Response Factor determined from calibration standards.Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Peak Area (Both) | pH too low during reaction. | Ensure Buffer is pH 9.5–10.[1] The amine must be deprotonated to react. |
| Variable Areas (OPA) | Inconsistent reaction time. | Use automated online derivatization. If manual, use a stopwatch and inject immediately. |
| Extra Peaks (Dansyl) | Excess reagent hydrolysis. | Ensure the "Quench" step with Methylamine is performed. |
| Peak Tailing | Secondary interactions. | The sulfonic acid group on the derivative may interact with metals. Use a high-quality end-capped column. |
References
-
U.S. Environmental Protection Agency. (2025). Chemical Details: 2-Amino-4-(aminomethyl)benzene-1-sulfonic acid.[3] CompTox Chemicals Dashboard.[3] [Link][3]
-
Stavrić, B., et al. (1976). Impurities in commercial saccharin.[4][5] I. Impurities soluble in organic solvents.[5] Journal of the Association of Official Analytical Chemists. [Link]
-
Waters Corporation. (2023). Analysis of Benzenesulfonic Acid Esters using UPLC/UV-MS. Application Note. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Aminomethyl)benzene-1-sulfonic Acid Synthesis
Part 1: Strategic Overview & Route Selection
The Core Challenge: Regioselectivity & Zwitterionic Behavior
The synthesis of 2-(Aminomethyl)benzene-1-sulfonic acid (also known as ortho-sulfobenzylamine) presents two primary failure points for researchers:
-
Regiocontrol: Direct sulfonation of benzylamine predominantly yields the para isomer (4-aminomethyl...) due to steric hindrance and electronic directing effects.[1]
-
Isolation: The product is a zwitterion (inner salt).[1] It is highly water-soluble and insoluble in most organic solvents, making standard extraction (liquid-liquid) impossible.[1]
The Solution: To maximize yield, you must abandon direct sulfonation.[1] The most robust, high-yield protocols rely on "Locked-Ortho" Precursors .[1] We recommend two primary routes:
-
Route A (Preferred): Reductive Amination of 2-Formylbenzenesulfonic acid.[1]
-
Route B (Alternative): Catalytic Hydrogenation of 2-Cyanobenzenesulfonic acid.[1]
Part 2: Optimized Experimental Protocols
Protocol A: Reductive Amination (The "Cleanest" Route)
This method avoids the formation of inorganic salt byproducts that are difficult to separate from the zwitterionic product.
Reagents:
-
2-Formylbenzenesulfonic acid sodium salt (Starting Material)[1]
-
Ammonia (aqueous or methanolic)[1]
-
Hydrogen gas (H₂) or Formic Acid/Triethylamine (Transfer Hydrogenation)[1]
-
Catalyst: Pd/C (5%) or Raney Nickel (requires careful handling with sulfonates)[1]
Workflow:
-
Imine Formation: Dissolve 2-formylbenzenesulfonic acid (Na salt) in Methanol/Water (1:1).[1] Add excess ammonia (5–10 eq).[1] Stir at RT for 2 hours to form the imine intermediate.
-
Reduction: Add Pd/C (5 wt% loading). Pressurize with H₂ (3–5 bar) or add Formic Acid (3 eq) dropwise.[1] Heat to 50°C.
-
Monitoring: Monitor by HPLC (disappearance of aldehyde peak at ~250nm).
-
Workup: Filter catalyst hot (product may precipitate upon cooling).
Protocol B: Hydrogenation of 2-Cyanobenzenesulfonic Acid
Ideal for industrial scaling where the nitrile precursor is available from the saccharin manufacturing stream.[1]
Workflow:
-
Dissolution: Dissolve 2-cyanobenzenesulfonic acid in water. Adjust pH to 8–9 with NH₄OH.
-
Hydrogenation: Use Raney Nickel (doped with Mo/Cr to resist sulfur poisoning).[1] H₂ pressure: 30–50 bar.[1] Temp: 80°C.
-
Cycle Time: 4–6 hours.
Part 3: Troubleshooting & FAQ
Category 1: Reaction Engineering[1]
Q: My conversion stalls at 60%. I am using Pd/C. What is wrong? A: You are likely experiencing Sulfur Poisoning .[1] Even though the sulfonate group is oxidized, it can coordinate with Palladium sites, reducing activity.[1]
-
Fix 1: Increase catalyst loading to 10 wt%.
-
Fix 2: Switch to Pt/C (Platinum on Carbon) , which is more resistant to sulfur poisoning than Palladium.[1]
-
Fix 3: Ensure the starting material is the Sodium salt, not the free acid. The free sulfonic acid can degrade the catalyst support.[1]
Q: I am getting the para isomer. How is this possible? A: You are likely using a "Direct Sulfonation" route (treating benzylamine with oleum).[1]
-
Root Cause: The bulky -CH₂NH₃⁺ group directs incoming electrophiles to the para position.[1]
-
Solution: Stop this method immediately. Switch to the 2-Formyl or 2-Cyano routes described above.[1] There is no efficient way to force ortho substitution on benzylamine without complex blocking groups.[1]
Category 2: Isolation & Purification (The "Zwitterion Trap")[1]
Q: The reaction worked, but I cannot extract the product. It stays in the water layer. A: Do not use liquid-liquid extraction. As a zwitterion, the molecule is a salt at neutral pH. It will never partition into DCM or Ethyl Acetate.[1]
-
Protocol:
-
Concentrate the aqueous reaction mixture to a minimal volume.
-
Isoelectric Precipitation: Adjust the pH to the Isoelectric Point (pI) .
-
Antisolvent Crash: Add cold Methanol or Ethanol (ratio 5:1 solvent:water).[1] The inorganic salts (NaCl/Na₂SO₄) may precipitate first (filter them off), or the product will crystallize upon cooling to 0°C.[1]
-
Q: My product contains high inorganic salts (Sodium Sulfate). How do I desalt it? A: Use Strong Cation Exchange (SCX) chromatography.[1]
-
Load the aqueous mixture onto a Dowex 50W (H⁺ form) column.
-
Wash: Flush with water.[1] The sulfonate anions (impurities) and inorganic anions will pass through.[1] The product binds via its amine group.[1]
-
Elute: Flush with 5% aqueous Ammonia. This deprotonates the amine, releasing the zwitterion.[1]
-
Finish: Evaporate the ammonia eluate to obtain the pure inner salt.
Part 4: Visualization & Data[1]
Reaction Pathway & Troubleshooting Logic
Caption: Decision tree for synthesis and purification. Note the critical divergence at the isolation step where standard extraction fails.
Solubility & Solvent Guide
| Solvent | Solubility (25°C) | Usage in Protocol |
| Water | Very High (>500 mg/mL) | Reaction Medium |
| Methanol | Moderate | Co-solvent / Antisolvent |
| Ethanol | Low | Antisolvent (Crystallization) |
| DCM / EtOAc | Negligible | DO NOT USE (Product will not extract) |
| Acetic Acid | High | Recrystallization solvent |
References
-
ChemicalBook. (2023).[1] Properties and Reactions of Benzenesulfonic Acids.
-
American Chemical Society (ACS). (2023).[1] Benzenesulfonic acid: Acidity and Solubility Data.[1][1]
-
National Institutes of Health (NIH). (2025).[1] Preparation of Zwitterionic Silica‐Based Sorbents (Ion Exchange Techniques).[1][2]
-
BLD Pharm. (2023).[1] 2-(Aminomethyl)benzenesulfonic acid Product Data (CAS 73631-50-2).[1][3]
-
Organic Chemistry Portal. (2017). Oxidative Rearranging Coupling (Alternative Synthesis Pathways).[1][4]
Sources
- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Preparation of Zwitterionic Silica‐Based Sorbents for Simultaneous Extraction of Acidic and Basic Pharmaceuticals From Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 73631-50-2|2-(Aminomethyl)benzenesulfonic acid|BLD Pharm [bldpharm.com]
- 4. Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions [organic-chemistry.org]
Technical Support Center: Purification of 2-(Aminomethyl)benzene-1-sulfonic Acid
[1][2][3]
Topic: Purification & Isolation Protocols Molecule: 2-(Aminomethyl)benzene-1-sulfonic acid (CAS: 118579-24-1 / Related: ortho-aminomethylbenzenesulfonic acid) Chemical Class: Zwitterionic Aminosulfonic Acid[1][2][3]
Core Technical Insight: The "Ortho" & Zwitterion Challenge
As a Senior Application Scientist, I must clarify two fundamental properties that dictate every purification step for this molecule. Failure to respect these will lead to yield loss or degradation.[1][2][3]
-
The Zwitterionic Lattice: Like taurine or sulfanilic acid, this molecule exists as an inner salt (
).[1][2] It has minimum solubility at its Isoelectric Point (pI) .[2][3] Most purification failures stem from attempting crystallization at the wrong pH.[1][2][3]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
The Ortho-Effect (Cyclization Risk): Unlike its para or meta isomers, the ortho positioning of the aminomethyl and sulfonic acid groups creates a high risk of intramolecular cyclization. Under high heat or strong dehydration conditions, it can convert to 2,3-dihydro-1,2-benzothiazole 1,1-dioxide (Sultam) .[1][2][3] Avoid prolonged boiling in strong mineral acids.
Diagnostic Workflow
Before selecting a protocol, characterize your crude material.[2][3] Use this decision matrix to select the correct workflow.
Figure 1: Purification Decision Tree.[1][2][3] Select Protocol B for high salt loads (common in sulfonation mixtures) before attempting crystallization.[2][3]
Detailed Protocols
Protocol A: Isoelectric Point (pI) Precipitation
Best for: Isolating the product from reaction mixtures with moderate salt.
The Mechanism: At the pI, the net charge is zero, collapsing the hydration shell and forcing the zwitterion to crystallize.
Step-by-Step:
-
Dissolution: Dissolve crude solid in minimum water (approx. 3-5 mL/g) at 60°C.
-
Note: If the solution is acidic (pH < 2), the molecule is protonated (
) and soluble.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
-
pI Determination (Critical): Take a small aliquot (5 mL). Titrate with 1M NaOH and monitor turbidity. The pH where maximum cloudiness occurs is your target pI (typically pH 5.5–7.0 for this class).[2][3]
-
Precipitation:
-
Filtration: Filter under vacuum. Wash with ice-cold water (minimal volume) followed by ethanol (to remove water and facilitate drying).[1][2][3]
Protocol B: Desalting via Ion Exchange (IEX)
Best for: Removal of Sodium Sulfate (
The Mechanism: Uses a Strong Acid Cation (SAC) resin to capture the amino group, washing away anionic salts, then eluting with ammonia.
Materials:
-
Eluent: 5% Aqueous Ammonia (
).[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Step-by-Step:
-
Loading: Dissolve crude in water (pH < 2). Load onto the column.[1][2][3] The amino group binds to the resin (
).[1][2] -
Washing: Wash column with Deionized Water (3 Bed Volumes) until effluent is neutral and free of sulfate/chloride (test with
or ). -
Elution: Elute with 5%
. The ammonia displaces the product. -
Isolation: Concentrate the eluent under vacuum (< 50°C) to remove excess ammonia.[2][3] The product will crystallize as the pH drops back to neutral/zwitterionic state.
Protocol C: Recrystallization (Polishing)
Best for: Removing isomers and trace color.[3][4]
Solvent System: Water (primary) + Ethanol (anti-solvent).[2][3]
-
Suspend crude solid in distilled water at 90°C. Add water dropwise until dissolved.
-
Carbon Treatment: If colored, add Activated Carbon (1% w/w) and stir for 10 min at 80°C. Filter hot through Celite.
-
Nucleation: Allow filtrate to cool slowly to 50°C.
-
Anti-solvent: Add Ethanol slowly (ratio 1:1 to water) to drive yield.[1][2][3]
Data Summary: Solubility & Properties
| Parameter | Value/Behavior | Implications for Purification |
| Solubility (Water) | High at pH < 2 or pH > 9 | Perform filtrations of impurities at these pH levels.[1][2][3] |
| Solubility (pI) | Low (approx.[2][3] pH 6.0 ± 1.[1][2][3]0) | Target this pH for maximum yield.[2][3] |
| Solubility (Ethanol) | Very Low | Use as an anti-solvent or wash liquid.[2][3] |
| Thermal Stability | Stable < 150°C (Dry) | Dry at 60–80°C. Avoid high heat in acidic solution.[2][3] |
| Impurity: Sulfate | High solubility in water | Remove via filtration of product at pI.[1][2][3] |
Troubleshooting & FAQs
Q1: My product is not precipitating even at the pI.
-
Cause: Ionic strength is too high (Salting-in effect).[1][2][3] High concentrations of inorganic salts (
) can increase the solubility of zwitterions. -
Fix: Dilute the solution by 50% or switch to Protocol B (Ion Exchange) to remove the bulk salts first.
Q2: The product turned into a water-insoluble gum during heating.
-
Cause: You likely formed the Sultam (cyclic sulfonamide) via dehydration.[2][3]
-
Fix: This is reversible but difficult.[1][2][3] Reflux in 10% NaOH to reopen the ring, then carefully neutralize to pI.[3] Avoid heating in strong acid in the future.
Q3: I have high ash content (ROI) after precipitation.
-
Cause: Occlusion of inorganic salts in the crystal lattice.
-
Fix: Do not wash with just water (which redissolves product).[2][3] Wash the filter cake with 50% Ethanol/Water .[1][2][3] The ethanol keeps the product insoluble while the water component dissolves the inorganic salts.
Q4: How do I remove the para-isomer?
-
Strategy: The para-isomer usually has a higher melting point and lower solubility in water than the ortho-isomer.[1][2]
-
Fix: Perform a "hot filtration" during recrystallization. Dissolve your target (ortho) in minimum hot water; the para-isomer often remains undissolved or precipitates first upon slight cooling.[1][2][3] Filter it off before the main crystallization.[2][3]
References
-
Zwitterion Purification Principles: Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3] (General principles for aminosulfonic acids).
-
Ion Exchange for Sulfonic Acids: US Patent 3,496,224.[1][2][3] Purification of sulfonic acids. (Describes removal of metallic cations using cation exchange resins).
-
Sultam Formation Risks: Roberts, J. S. (1979).[2][3] Comprehensive Organic Chemistry, Vol 2. Pergamon Press.[1][2][3][5] (Discusses cyclization of ortho-substituted benzene derivatives).
-
Isoelectric Precipitation: US Patent 5,189,206.[1][2][3] Process for the preparation of aminobenzenesulfonic acids. (Details pH manipulation for isolation of zwitterions).
-
Solubility Data: PubChem. 2-(Aminomethyl)benzene-1-sulfonic acid.[1][2][3] [2][3]
Sources
- 1. DE4204700A1 - METHOD FOR SEPARATING INORGANIC SALTS - Google Patents [patents.google.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
common side reactions in the sulfonation of aminomethylbenzene
Technical Support Center: Sulfonation of Aminomethylbenzene (Benzylamine) Ticket Classification: Organic Synthesis / Functional Group Interconversion Support Level: Tier 3 (Senior Scientist / Process Chemistry)
Welcome to the Technical Support Center
Subject: Troubleshooting Side Reactions in the Sulfonation of Aminomethylbenzene (
User Advisory:
You are likely attempting to synthesize (Aminomethyl)benzenesulfonic acid . This is a deceptively difficult transformation compared to the sulfonation of aniline (toluidine). The methylene spacer (
This guide addresses the three most common failure modes: Regiochemical Scrambling , Benzylic Oxidation (Tarring) , and N-Sulfonation Stalling .
Part 1: The Diagnostic Dashboard
Quick Reference: Which Reagent are you using?
| Reagent System | Primary Mechanism | Major Product (Kinetic) | Major Side Reaction |
| Conc. | Thermal Rearrangement | Para (Variable yield) | Charring / Polymerization |
| Oleum ( | Direct EAS | Meta (via | Polysulfonation / Oxidative Tar |
| Chlorosulfonic Acid ( | Electrophilic Attack | Para/Ortho mixture | Sulfonyl Chloride formation ( |
Part 2: Troubleshooting Modules
Module 1: The "Wrong Isomer" Crisis (Regioselectivity)
Issue: You targeted the para-isomer but isolated the meta-isomer (or a difficult-to-separate mixture).
Root Cause Analysis:
Unlike aniline, where the amino group (
-
The Effect: The ammonium group is a strong electron-withdrawing group (Inductive effect,
). -
The Result: It deactivates the ring and directs the incoming electrophile (
) to the meta position.
Corrective Protocol (The "Protection" Strategy): To force para-selectivity, you must prevent the amine from becoming a meta-directing ammonium cation.
-
Step 1 (Protection): Acetylate the amine to form N-benzylacetamide . The acetamido group is a moderate activator and ortho/para director.
-
Step 2 (Sulfonation): Treat N-benzylacetamide with Chlorosulfonic acid (
) at low temperature ( C). -
Step 3 (Deprotection): Hydrolyze the acetyl group using dilute HCl.
Expert Insight:
"Do not rely on the 'Baking Process' (solid-state rearrangement of the sulfate salt) for benzylamine derivatives. The methylene spacer interrupts the orbital overlap required for the efficient intramolecular migration of the sulfonate group seen in aniline chemistry."
Module 2: The "Black Tar" Scenario (Oxidative Degradation)
Issue: The reaction mixture turned black, exothermed uncontrollably, or yielded a sticky, intractable resin.
Root Cause Analysis:
The benzylic carbon (
-
Pathway:
. -
Result: Benzaldehyde polymerizes under acidic conditions, creating "tar."
Troubleshooting Steps:
-
Temperature Control: Never add Oleum to the substrate above
C. The addition must be cryogenically controlled if possible. -
Inert Atmosphere: Run the reaction under Nitrogen (
) to minimize atmospheric oxygen participation, although the primary oxidant is the sulfonating agent itself. -
Reagent Swap: Switch to Chlorosulfonic acid in a chlorinated solvent (DCM or DCE). This allows for lower reaction temperatures compared to neat sulfuric acid/oleum.
Module 3: The "Missing Yield" (N-Sulfonation vs. C-Sulfonation)
Issue: You isolated a water-soluble product that matches the mass of the product but does not show aromatic substitution (NMR shows symmetric ring protons).
Root Cause Analysis:
You likely formed the Sulfamic Acid (
-
Mechanism: The Nitrogen lone pair is the best nucleophile in the system. It attacks
faster than the benzene ring does. -
Thermodynamics: N-sulfonation is kinetically favored (fast) but reversible. C-sulfonation is thermodynamically favored (stable) but slow.
Resolution Protocol: If using Chlorosulfonic acid:
-
Push the Equilibrium: After the initial addition at low temp (which forms the N-sulfonate), you must heat the reaction (typically
C) to force the rearrangement to the ring. -
Moisture Control: Ensure reagents are anhydrous. Water hydrolyzes the N-sulfonate back to the starting amine salt, preventing the rearrangement.
Part 3: Visualizing the Failure Modes
The following diagram illustrates the divergent pathways that lead to either the desired product or common side reactions.
Caption: Divergent reaction pathways for benzylamine sulfonation showing the competition between protonation (meta-directing), N-sulfonation (kinetic trap), and oxidative degradation.
Part 4: Experimental Protocol (Recommended)
Method: Chlorosulfonation with Protection Strategy (High Purity Route) Use this method to avoid "Tar" and ensure Regiocontrol.
-
Acetylation: Dissolve Benzylamine (10 mmol) in DCM. Add Acetic Anhydride (1.1 eq) and TEA (1.1 eq). Stir 1h. Wash with water, dry organic layer. Isolate N-benzylacetamide .
-
Sulfonation:
-
Cool neat Chlorosulfonic acid (3.0 eq) to
C in a round-bottom flask equipped with a drying tube ( ). -
Add N-benzylacetamide portion-wise over 30 mins. Do not let temp rise above
C. -
Allow to warm to RT, then heat to
C for 1 hour.
-
-
Quench & Hydrolysis:
-
Pour mixture onto crushed ice (Caution: Violent reaction).
-
Reflux the resulting aqueous solution for 2 hours (hydrolyzes the acetyl group).
-
-
Isolation:
-
Cool to
C. The zwitterionic sulfonic acid should precipitate. -
Filter and wash with ice-cold water and ethanol.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution).
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Lázár, L., et al. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines. Beilstein Journal of Organic Chemistry. [Link]
-
Higham, J. I., & Bull, J. A. (2023). Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. Organic Letters. [Link]
optimizing reaction conditions for 2-(Aminomethyl)benzene-1-sulfonic acid synthesis
This is a technical support guide designed for the synthesis and optimization of 2-(Aminomethyl)benzene-1-sulfonic acid (CAS: 4568-28-9).
Current Status: Operational Topic: Reaction Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Chemistry
The Central Challenge: The synthesis of 2-(aminomethyl)benzene-1-sulfonic acid (an ortho-substituted zwitterion) presents a classic regioselectivity paradox.
-
Direct Sulfonation Fails: Sulfonating benzylamine directly yields the meta isomer (3-aminomethyl...) because the protonated amine (-NH₃⁺) is a strong meta-director.
-
The Solution: You must utilize a "Pre-positioned" Ortho-Route. The industry standard is the Hydrogenation of 2-Cyanobenzenesulfonic acid .
This guide focuses on the Nitrile Reduction Route (Method A) as the primary viable protocol, while addressing why Method B (Direct Sulfonation) is likely the cause of your regioselectivity errors.
Critical Synthesis Pathways (Visualized)
The following diagram illustrates the divergent outcomes of the two common synthetic approaches.
Figure 1: Comparison of Synthetic Routes. Note that direct sulfonation (Red path) leads to the incorrect isomer due to electronic directing effects.
Protocol A: Nitrile Reduction (The "Gold Standard")
This method ensures 100% ortho regioselectivity because the sulfonate group is already in position before the amine is generated.
Reagents & Stoichiometry
| Component | Equiv. / Conc. | Role |
| Sodium 2-cyanobenzenesulfonate | 1.0 equiv | Precursor |
| Raney Nickel (Activated) | 10-20 wt% | Catalyst (Pyrophoric!) |
| Ammonia (NH₃) | Saturated | Suppresses dimer formation |
| Methanol/Ethanol | Solvent | Reaction medium |
| Hydrogen (H₂) | 50-100 psi | Reducing agent |
Step-by-Step Methodology
-
Preparation: Dissolve Sodium 2-cyanobenzenesulfonate in Methanol.
-
Ammonia Saturation: Bubble anhydrous ammonia into the solution or add concentrated ammonium hydroxide. Crucial: Without ammonia, the primary amine product reacts with the intermediate imine, forming secondary amine dimers (dimerization).
-
Catalyst Addition: Add washed Raney Nickel (slurry in ethanol) under an inert atmosphere (Argon/Nitrogen). WARNING: Raney Ni ignites in air when dry.
-
Hydrogenation: Pressurize Parr reactor to 50-100 psi H₂. Heat to 50-60°C .
-
Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases (typically 4-12 hours).
-
Workup: Filter catalyst through Celite (keep wet). Evaporate solvent.[1]
-
Acidification: The product exists as a salt. Dissolve in minimal water and acidify with HCl to pH ~3-4 (Isoelectric point) to precipitate the zwitterion.
Troubleshooting Guide (FAQ Format)
Q1: I tried sulfonating benzylamine with Oleum, but I isolated the wrong isomer. Why?
Diagnosis: Electronic Directing Effects.[2][3]
Explanation: In sulfuric acid, benzylamine is instantly protonated to form the benzylammonium ion (
Q2: My yield in the Nitrile Reduction (Protocol A) is low, and I see a secondary amine byproduct.
Diagnosis: Lack of Ammonia.
Explanation: During reduction, the nitrile forms an intermediate imine (
Q3: The product won't precipitate from water during workup.
Diagnosis: Zwitterionic Solubility ("Isoelectric Trapping"). Explanation: 2-(Aminomethyl)benzene-1-sulfonic acid is a zwitterion (internal salt). It is highly soluble in water at high pH (as the sulfonate/amine anion) and low pH (as the sulfonic acid/ammonium cation). It is least soluble at its Isoelectric Point (pI). Solution:
-
Concentrate the aqueous solution to a small volume.
-
Slowly adjust pH. The target pI is likely between pH 3.5 and 4.5 .
-
Add an anti-solvent like Ethanol or Acetone to force precipitation once the pH is correct.
Q4: The Raney Nickel catalyst lost activity.
Diagnosis: Poisoning or Oxidation. Explanation: Raney Ni is sensitive to sulfur (ironically, the sulfonate group is stable, but free sulfides or thiols poison it) and oxidation. Solution:
-
Ensure the starting material (cyanobenzenesulfonate) is free of sulfide impurities.
-
Increase catalyst loading to 20 wt%.
-
Verify the H₂ pressure is maintained; mass transfer limitations often mimic catalyst deactivation.
Purification Workflow (The Zwitterion Logic)
Use this logic tree to isolate the pure product from the crude reaction mixture.
Figure 2: Purification logic based on the zwitterionic nature of the sulfonated amine.
References
-
Regioselectivity of Sulfonation
-
Raney Nickel Hydrogenation of Nitriles
- Topic: Reduction of nitriles to primary amines and suppression of secondary amines.
- Source: Organic Syntheses, Coll. Vol. 3, p. 720 (1955); Vol. 27, p. 67 (1947).
-
URL:[Link]
-
Zwitterion Purification
- Topic: Desalting and isoelectric precipit
- Source: ResearchG
-
URL:[Link]
- Synthesis of Aminobenzenesulfonic Acids (Patent)
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-(Aminomethyl)benzene-1-sulfonic acid
Welcome to the technical support center for the HPLC analysis of 2-(Aminomethyl)benzene-1-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter peak tailing, a common issue when analyzing this zwitterionic compound. Here, we will delve into the root causes of this phenomenon and provide systematic, field-proven strategies to achieve symmetrical, reproducible peaks.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my analysis?
A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half. This asymmetry can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and overall compromised analytical precision. A USP tailing factor (Tf) greater than 1.2 is generally considered indicative of peak tailing.[1]
Q2: Why is 2-(Aminomethyl)benzene-1-sulfonic acid particularly prone to peak tailing in reversed-phase HPLC?
A2: 2-(Aminomethyl)benzene-1-sulfonic acid is a zwitterionic compound, meaning it has both a basic aminomethyl group and an acidic sulfonic acid group. This dual nature makes it susceptible to multiple interaction modes with the stationary phase. The primary cause of peak tailing for this and other basic compounds is the secondary interaction between the protonated amine group and residual acidic silanol groups (Si-OH) on the surface of silica-based columns.[1][2][3] These interactions cause some analyte molecules to be retained longer, resulting in a "tailing" effect.[1][2]
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: Mobile phase pH is a critical parameter that dictates the ionization state of both the analyte and the stationary phase.[4][5] For 2-(Aminomethyl)benzene-1-sulfonic acid, at a mid-range pH, the sulfonic acid group will be deprotonated (negative charge) and the aminomethyl group can be protonated (positive charge). Simultaneously, residual silanols on the silica column can be ionized (SiO-), creating a strong electrostatic interaction with the protonated amine, which is a major cause of peak tailing.[1] Therefore, careful control of pH is essential to minimize these secondary interactions.
Systematic Troubleshooting Guide
When encountering peak tailing with 2-(Aminomethyl)benzene-1-sulfonic acid, a systematic approach is key to identifying and resolving the issue. The following guide provides a logical workflow, from initial diagnosis to advanced method optimization.
Step 1: Evaluate and Optimize Mobile Phase pH
The first and often most impactful step is to adjust the mobile phase pH to control the ionization of the analyte and the stationary phase.
The Underlying Science: The goal is to operate at a pH where the undesirable secondary interactions are minimized. For a basic amine group, this is typically achieved at a low pH (around 2.5-3.5). At this pH, the amine group is fully protonated, but more importantly, the residual silanol groups on the silica surface are protonated (neutral), which significantly reduces the strong ionic interaction that causes peak tailing.[6][7]
Experimental Protocol: pH Adjustment
-
Buffer Selection: Choose a buffer with a pKa close to the desired pH. For a low pH range, phosphate or formate buffers are common choices.[8]
-
Preparation: Prepare the aqueous portion of the mobile phase and adjust the pH using an appropriate acid (e.g., phosphoric acid or formic acid). It is crucial to measure and adjust the pH of the aqueous component before mixing with the organic modifier.[9]
-
Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample to ensure a stable column environment.
Step 2: Assess and Address Column-Related Issues
The HPLC column is the heart of the separation, and its condition and chemistry are paramount for good peak shape.
The Underlying Science: Not all C18 columns are created equal. Modern, high-purity silica columns that are "end-capped" are designed to minimize the number of accessible residual silanol groups.[3][7][10] End-capping is a chemical process that blocks these silanols, reducing their potential for undesirable interactions with basic analytes.[3][7] Over time, columns can become contaminated or degrade, leading to poor peak shape.[1]
Troubleshooting Column Issues:
-
Use a Modern, End-Capped Column: If you are using an older column, switching to a new, high-quality end-capped column can significantly improve peak shape.
-
Column Contamination: If you suspect the column is contaminated, flush it with a strong solvent. For reversed-phase columns, this could be a gradient of increasing organic solvent concentration, up to 100% acetonitrile or methanol.
-
Column Void: A void at the head of the column can cause peak distortion.[11] If suspected, reversing and flushing the column (if the manufacturer's instructions permit) may help. Otherwise, the column may need replacement.
Step 3: Employ Mobile Phase Additives
If pH adjustment and column selection are not sufficient, the use of mobile phase additives can further mitigate peak tailing.
The Underlying Science: Mobile phase additives work by competing with the analyte for interaction with the residual silanol groups.
-
Amine Additives (Silanol Blockers): Small, basic molecules like triethylamine (TEA) can be added to the mobile phase.[6][12][13] These amines will preferentially interact with the acidic silanol sites, effectively "shielding" them from the analyte.[2][14]
-
Ion-Pairing Reagents: For zwitterionic compounds, an alternative strategy is ion-pairing chromatography. An ion-pairing reagent, such as an alkyl sulfonic acid, is added to the mobile phase.[15] This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and improving retention and peak shape on a reversed-phase column.[16]
| Additive Type | Example | Typical Concentration | Mechanism of Action |
| Amine Additive | Triethylamine (TEA) | 0.05% - 0.1% (v/v) | Competitively blocks silanol sites.[2][14] |
| Ion-Pairing Reagent | Hexanesulfonic acid | 5-10 mM | Forms a neutral ion-pair with the analyte. |
Experimental Protocol: Using Triethylamine (TEA)
-
Add 0.1% (v/v) triethylamine to the aqueous portion of your mobile phase.
-
Re-adjust the pH of the mobile phase to your desired setpoint.
-
Equilibrate the column thoroughly before analysis.
Step 4: Optimize Other Chromatographic Parameters
Finally, consider other system and method parameters that can influence peak shape.
-
Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can sometimes help to mask residual silanol activity and improve peak shape.[1] However, be mindful of buffer solubility in the organic modifier.[8]
-
Organic Modifier: The choice of organic modifier can play a role. Methanol is more effective at hydrogen bonding with silanols and can sometimes provide better peak shape for basic compounds compared to acetonitrile.[2]
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce peak broadening.[1][10]
-
Sample Overload: Injecting too much sample can lead to peak tailing.[11][17] Try reducing the injection volume or diluting the sample.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing for 2-(Aminomethyl)benzene-1-sulfonic acid.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Mechanism of Silanol Interaction
The diagram below illustrates the undesirable secondary interaction between a protonated basic analyte and an ionized silanol group on the stationary phase surface, which is a primary cause of peak tailing.
Caption: Undesirable interaction causing peak tailing.
References
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Element Lab Solutions. Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate.
- KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Stoll, D. R. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International.
- HELIX Chromatography. HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
- Subirats, X., et al. (2016, September 23). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A.
- Phenomenex. Role of Buffers in Liquid Chromatography.
- Various Authors. (2025, August 5). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. ResearchGate.
- McCalley, D. V. (2004, June 4). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- Crawford Scientific. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?
- Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
- Various Authors. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate.
- Supelco. Reversed-phase HPLC Buffers.
- SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America.
- Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
- Yin, H. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America.
- SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?
- Shodex. Analysis of Alkyl Sulfonic Acids (1) (NI-424).
- Various Authors. (2019, August 30). How can i prevent the peak tailing in HPLC? ResearchGate.
- HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid.
- BenchChem. (2025, December). Troubleshooting peak tailing in HPLC analysis of benzamides.
- Stoll, D. R., & Dolan, J. W. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Yau, W. W. (n.d.). HPLC Troubleshooting.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. moravek.com [moravek.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. agilent.com [agilent.com]
- 10. chromtech.com [chromtech.com]
- 11. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. km3.com.tw [km3.com.tw]
- 17. chromatographyonline.com [chromatographyonline.com]
stability issues of 2-(Aminomethyl)benzene-1-sulfonic acid in solution
This technical guide addresses the stability, solubility, and handling of 2-(Aminomethyl)benzene-1-sulfonic acid (CAS 73631-50-2), also known as
Executive Technical Summary
Compound: 2-(Aminomethyl)benzene-1-sulfonic acid
CAS: 73631-50-2
Molecular Formula:
Core Stability Profile: This compound is a zwitterionic building block. Its stability in solution is governed by three primary vectors:
-
Intramolecular Cyclization (Sultam Formation): Under acidic stress or dehydration conditions, the amine and sulfonic acid groups can condense to form 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (a sultam).
-
Isoelectric Precipitation: As a zwitterion, it exhibits minimum solubility at its isoelectric point (pI), leading to "unexplained" precipitation in unbuffered aqueous media.
-
Oxidative Degradation: The benzylic amine moiety is susceptible to gradual air oxidation, forming imines or aldehydes, particularly at high pH.
Troubleshooting Guide (Q&A)
Category A: Solubility & Appearance[4][5][6]
Q1: My stock solution (100 mM in water) was clear initially but precipitated after 24 hours at 4°C. Is the compound degrading?
Diagnosis: Likely Isoelectric Precipitation , not degradation.
Mechanism: 2-(Aminomethyl)benzene-1-sulfonic acid exists as a zwitterion (
-
Immediate Fix: Adjust the pH. Shift the solution away from the pI (likely pH 4–6 range) by adding a small amount of dilute NaOH (to form the anion) or HCl (to form the cation).
-
Prevention: Do not store in unbuffered water. Use a buffer (e.g., PBS pH 7.4 or Acetate pH 4.0) to maintain a charged state.
Q2: The solution has turned from colorless to a faint yellow/brown over a week. Diagnosis: Oxidative Instability of the amine. Mechanism: Benzylic amines are prone to oxidation by dissolved oxygen, forming imine intermediates that polymerize into colored species. Solution:
-
Protocol: Degas all buffers with
or Argon before use. Store solutions in amber vials under inert gas. -
Additive: If compatible with your assay, add 0.5 mM EDTA (to chelate trace metals that catalyze oxidation) or a reducing agent like TCEP.
Category B: Chemical Stability & HPLC Anomalies
Q3: I see a new, less polar peak (longer retention time) in my Reverse-Phase HPLC. Diagnosis: Sultam Formation (Cyclization). Mechanism: The proximity of the ortho-aminomethyl group to the sulfonic acid facilitates intramolecular dehydration, forming the cyclic sulfonamide (sultam). This is thermodynamically driven by the stability of the 5-membered ring. Verification: Check the mass of the new peak.
-
Parent Mass (
): ~188 Da. -
Sultam Mass (
): ~170 Da (Loss of , -18 Da). Corrective Action: Avoid heating acidic solutions. This cyclization is acid-catalyzed and heat-driven.
Q4: My assay concentration is consistently 5-10% lower than calculated by weight. Diagnosis: Hygroscopicity . Mechanism: Sulfonic acids are potent desiccants. The solid material likely absorbed atmospheric water, meaning you weighed water along with the compound. Solution:
-
Protocol: Determine water content via Karl Fischer titration or TGA (Thermogravimetric Analysis) before preparing critical stocks.
-
Correction: Apply a correction factor based on the water content to the weighing mass.
Mechanistic Visualization
Degradation Pathway: Sultam Cyclization
The following diagram illustrates the equilibrium between the open-chain zwitterion and the cyclic sultam degradation product.
Caption: Under acidic or thermal stress, the zwitterionic form dehydrates to form the cyclic sultam. This process is reversible only under harsh hydrolytic conditions.
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to quantify the parent compound and detect the sultam impurity.
| Parameter | Condition |
| Column | C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro), 3 µm, 150 x 4.6 mm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 (Buffered to prevent peak tailing of amine) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-5 min: 0% B (Isocratic hold for polar retention)5-15 min: 0% -> 40% B15-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 215 nm (Sulfonamide absorption) and 254 nm (Aromatic) |
| Expected RT | Parent: ~2-3 min (elutes early due to polarity)Sultam: ~8-10 min (elutes later, less polar) |
Protocol B: Solubility Profiling (Self-Validation)
Perform this check if you encounter precipitation.
-
Preparation: Suspend 10 mg of compound in 1 mL of unbuffered water. (Likely cloudy or suspension).
-
Acid Shift: Add 10 µL of 1M HCl. Vortex.
-
Observation: Solution should clear (Formation of cationic species).
-
-
Base Shift: To a fresh tube, add 10 µL of 1M NaOH. Vortex.
-
Observation: Solution should clear (Formation of anionic species).
-
References
-
Sigma-Aldrich. (2024). Product Specification: 2-(Aminomethyl)benzene-1-sulfonic acid (CAS 73631-50-2). Link
-
Siddiqui, M. N., et al. (2009). Synthesis and X-ray structure of sultam derivatives. PMC Biophysics. Link (Demonstrates the stability and formation of the benzisothiazole 1,1-dioxide ring system).
-
PubChem. (2024). Compound Summary: 2-(Aminomethyl)benzenesulfonic acid. National Library of Medicine. Link
-
Gattermann-Wieland. (1961).[1] Praxis des Organischen Chemikers. (Reference for general sulfonation and stability of benzenesulfonic acid derivatives).
Sources
preventing byproduct formation during functionalization with 2-(Aminomethyl)benzene-1-sulfonic acid
Topic: Preventing Byproduct Formation & Optimization of Reactivity Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Reagent ID: 2-(Aminomethyl)benzene-1-sulfonic acid (CAS: 124783-72-2 / Generic Isomer Class) Key Characteristic: Rigid Zwitterionic Scaffold
Core Technical Directive: The "Zwitterion & Sultam" Paradox
Working with 2-(aminomethyl)benzene-1-sulfonic acid presents two opposing challenges that define its reactivity profile:
-
The Zwitterion Trap (Solubility): The molecule exists as a stable internal salt (
/ ). It is insoluble in standard organic solvents (DCM, THF, Toluene), leading to heterogeneous reactions and poor yields if not properly solubilized. -
The Sultam Trap (Cyclization): The ortho-positioning of the aminomethyl group relative to the sulfonic acid creates a high thermodynamic drive for intramolecular cyclization. If the sulfonic acid is activated (e.g., to sulfonyl chloride) or if the molecule is subjected to harsh dehydration, it rapidly cyclizes to form 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (Benzosultam) .
Master Rule: To functionalize the amine without byproducts, you must maintain the sulfonate as an inert salt. To functionalize the sulfonate , you must chemically mask (protect) the amine first.
Troubleshooting Guide & FAQs
Category A: Reactivity & Byproducts[1]
Q1: I attempted to react the amine with an acid chloride in DCM/TEA, but I recovered unreacted starting material. Why?
Diagnosis: Phase Incompatibility.
The zwitterion is insoluble in Dichloromethane (DCM). Triethylamine (TEA) is often insufficient to break the strong internal ionic lattice of the zwitterion in non-polar solvents.
Solution: Switch to Schotten-Baumann conditions . Dissolve the sulfonic acid in
Q2: I tried to convert the sulfonic acid to a sulfonyl chloride using Thionyl Chloride (
Q3: During reductive amination, I see significant "dimer" formation. How do I prevent this?
Diagnosis: Over-alkylation.
The benzylamine nitrogen is highly nucleophilic. If the stoichiometry is 1:1, the product secondary amine is often more nucleophilic than the starting primary amine, leading to tertiary amine byproducts.
Solution: Use a large excess of the amine component (if cheap) or use a stepwise approach : Form the imine first in MeOH/Water (pH 6–7), verify formation, then add the reducing agent (
Category B: Purification & Isolation
Q4: My reaction worked, but I cannot separate the product from inorganic salts (
-
Reverse Phase C18 Flash: Elute with Water/MeOH (0% to 20% MeOH). Salts elute in the void volume; the aromatic sulfonate is retained slightly.
-
Resin Capture: Use a strong acid cation exchange resin (H+ form). Load the mixture. Salts pass through. The amine binds. Elute product with ammonia/methanol. Note: This only works if your product still has a basic amine.
-
Nanofiltration: For larger scales, use a membrane with a Molecular Weight Cut-Off (MWCO) of ~150–200 Da to retain the organic sulfonate while passing salts.
Strategic Decision Pathways (Visualized)
The following diagram illustrates the critical decision nodes to avoid the Sultam trap and ensure regioselectivity.
Caption: Decision tree highlighting the critical protection step required to prevent benzosultam formation during sulfonyl activation.
Validated Experimental Protocols
Protocol A: Amine Acylation (Schotten-Baumann)
Use this to attach the molecule to a dye, drug, or scaffold via the amine.
Reagents:
-
2-(Aminomethyl)benzene-1-sulfonic acid (
equiv) -
Acyl Chloride or NHS-Ester (
equiv) -
(
equiv minimum) -
Solvent: Water / THF (1:1 ratio)
Procedure:
-
Solubilization: In a round-bottom flask, suspend the sulfonic acid in Water (
). Add until the solid completely dissolves and pH reaches ~10. The solution should be clear. -
Addition: Dilute with an equal volume of THF (or Dioxane). Cool to
. -
Reaction: Add the Acyl Chloride dropwise. Simultaneously, add dilute
dropwise to maintain pH between 8 and 10. Critical: If pH drops below 7, the amine protonates and reaction stops. If pH > 12, the acyl chloride hydrolyzes. -
Monitoring: Monitor by HPLC or LC-MS (Warning: TLC is difficult due to polarity).
-
Workup: Acidify carefully to pH 2 with
. If the product crystallizes, filter it. If not, evaporate THF and purify the aqueous residue via C18 Reverse Phase chromatography (Water/MeOH).
Protocol B: Amine Protection (Preparation for Sulfonyl Chemistry)
Use this if you absolutely must react the sulfonic acid group.
Reagents:
-
2-(Aminomethyl)benzene-1-sulfonic acid (
equiv) -
Benzyl chloroformate (Cbz-Cl) (
equiv) -
(
equiv)
Procedure:
-
Dissolve the sulfonic acid and
in Water. -
Add Cbz-Cl dropwise at
. Stir vigorously overnight at RT. -
Wash the aqueous layer with Ethyl Acetate (to remove unreacted Cbz-Cl).
-
Acidify the aqueous layer to pH 1. The Cbz-protected sulfonic acid should precipitate.
-
Result: You now have a stable intermediate that can be treated with
without cyclizing.
Data Summary: Solvent & Base Compatibility
| Solvent System | Solubility of Zwitterion | Recommended Base | Application Note |
| Water | Soluble (pH > 7) | Ideal for Schotten-Baumann. | |
| DCM / Chloroform | Insoluble | TEA, DIPEA (Ineffective) | Avoid. Leads to heterogeneous "slurry" reactions. |
| DMF / DMSO | Sparingly Soluble | DIPEA, DBU | Use for coupling with activated esters (NHS/TFP). |
| Methanol | Slightly Soluble | Good for reductive amination steps. |
References
-
Sultam Formation Mechanism
-
Sulfonic Acid Protection Strategies
- Title: Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids.
- Source: Journal of Organic Chemistry (PMC), 2010.
-
URL:[Link]
- Relevance: Provides context on why keeping the sulfonate as a salt is often superior to ester protection during functionaliz
-
Zwitterion Purification
- Title: Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers.
- Source: Journal of Chrom
-
URL:[Link]
- Relevance: Validates ion-exchange methods for purifying zwitterionic species containing both amine and sulfonic acid groups.
-
General Reactivity of Aminomethyl-benzenesulfonic acids
- Title: 2-Amino-4-(aminomethyl)benzene-1-sulfonic acid Properties (EPA CompTox).
- Source: EPA.gov.
-
URL:[Link]
- Relevance: Provides physicochemical data (solubility, pKa) supporting the zwitterionic character claims.
Sources
- 1. Synthesis of benzosultams via an intramolecular sp2 C–H bond amination reaction of o-arylbenzenesulfonamides under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of benzosultams via an intramolecular sp2 C-H bond amination reaction of o-arylbenzenesulfonamides under metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the characterization of 2-(Aminomethyl)benzene-1-sulfonic acid
Technical Support Center: Characterization of 2-(Aminomethyl)benzene-1-sulfonic Acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Solubility, Cyclization, and Analytical Method Development
Executive Summary: The "Phantom" Compound
Welcome to the technical guide for 2-(Aminomethyl)benzene-1-sulfonic acid . If you are here, you are likely facing one of three problems: your compound won't retain on a C18 column, it won't dissolve in your standard organic solvents, or your Mass Spec is showing a molecular weight 18 units lower than expected.
This molecule is deceptive. It is not merely an "amino acid" analogue; it is a reactive zwitterion capable of intramolecular cyclization. This guide treats the molecule as a dynamic system rather than a static analyte.
Module 1: The Primary Challenge – Acid vs. Sultam Identity
User Question: "I synthesized 2-(aminomethyl)benzene-1-sulfonic acid (MW 187.2), but my LC-MS shows a dominant peak at m/z 170 (positive mode). Did my synthesis fail?"
Senior Scientist Diagnosis: Your synthesis likely succeeded, but your characterization conditions are forcing the molecule to cyclize. The ortho positioning of the aminomethyl group and the sulfonic acid allows for the loss of water to form benzo[d][1,2]thiazine 1,1-dioxide (a sultam).
The Mechanism: Under acidic conditions or high heat (common in ESI sources or during workup), the amine attacks the sulfonyl group, expelling water.
Troubleshooting Protocol:
-
Check your pH: If your LC-MS mobile phase is highly acidic (e.g., 0.1% Formic Acid), you are driving the equilibrium toward the sultam (m/z 170).
-
Soft Ionization: Lower the desolvation temperature on your MS source to <250°C to minimize thermal dehydration in the source.
-
NMR Verification: NMR is the only non-destructive way to confirm the species in bulk.
-
Open Acid: The methylene (-CH₂-) protons will appear as a singlet (or broadened singlet) around 4.0–4.2 ppm (depending on pH).
-
Cyclic Sultam: The methylene protons are part of a rigid ring and may shift upfield or show distinct coupling if the nitrogen is substituted.
-
Figure 1: The equilibrium between the open-chain zwitterionic acid and the cyclic sultam. Acidic conditions favor the sultam.
Module 2: Solubility & The Zwitterion Trap
User Question: "I cannot get the solid to dissolve in Methanol, Acetonitrile, or DCM for my stock solution. It only dissolves in water, but I need to inject it onto a normal phase column."
Senior Scientist Diagnosis:
You are fighting the lattice energy of a zwitterion. In the solid state, the sulfonic acid protonates the amine, creating an inner salt (
Solubility Guide:
| Solvent System | Solubility Status | Mechanistic Reason |
| Water (Neutral) | High | High dielectric constant stabilizes the charges. |
| Methanol/ACN | Poor / Insoluble | Cannot break the ionic lattice interactions. |
| 0.1 M NaOH | High | Deprotonates the amine ( |
| 0.1 M HCl | Moderate | Protonates sulfonate ( |
| DMSO | Moderate | Good for stock solutions, but hard to remove. |
Protocol: Preparation of Stock Solution for LC-MS
-
Do NOT attempt to dissolve directly in pure methanol.
-
Step 1: Dissolve 1 mg of compound in 100 µL of Water or 50 mM Ammonium Bicarbonate (pH 8) . The basic pH ensures the amine is free (
) and prevents cyclization. -
Step 2: Dilute this aqueous concentrate with 900 µL of Acetonitrile.
-
Result: A stable solution where the water shell protects the ions, but the bulk solvent is compatible with HILIC/RP methods.
Module 3: Chromatographic Separation (HPLC/UPLC)
User Question: "The compound elutes at the dead time (T0) on my C18 column. I see a peak at 0.5 min that co-elutes with salts."
Senior Scientist Diagnosis:
Standard Reverse Phase (C18) relies on hydrophobic interaction. Your molecule is a charged zwitterion with a
Recommended Method: Zwitterionic HILIC (ZIC-HILIC) HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for this class of compounds. It retains polar analytes using a water-rich layer on the stationary phase.
Step-by-Step Protocol:
-
Column Selection: Zwitterionic HILIC column (e.g., Merck SeQuant® ZIC®-HILIC or sulfobetaine stationary phase).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0–6.5). Note: Do not go too acidic.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0 min: 90% B (High organic forces retention)
-
10 min: 50% B
-
15 min: 50% B
-
-
Detection: UV at 210 nm (benzene ring) or MS (ESI+).
Alternative: Ion-Pairing Chromatography (If you MUST use C18) If you lack a HILIC column, you must use an ion-pairing reagent to "mask" the charge.
-
Add: 5–10 mM Heptafluorobutyric Acid (HFBA) or Tributylamine to the mobile phase.
-
Warning: This will permanently contaminate your LC system and suppress MS ionization. HILIC is strongly preferred.
Module 4: NMR Interpretation & pH Effects
User Question: "My proton NMR spectrum looks messy. The aromatic peaks are split, and the methylene peak is shifting between batches."
Senior Scientist Diagnosis:
The chemical shift of the methylene group (
The "Shift Test" for Purity: Run your NMR in D₂O with a controlled amount of NaOD (Sodium Deuteroxide).
-
Acidic/Zwitterionic State (D₂O only):
-
Methylene (
): ~4.2 ppm. -
Aromatic Ring: Shifts are deshielded due to the electron-withdrawing
and .
-
-
Basic State (D₂O + NaOD, pH > 10):
-
Methylene (
): Shifts upfield to ~3.8 ppm . -
Why? Deprotonation to
increases electron density, shielding the protons. -
Validation: If the peak does not shift significantly upon adding base, you may have the Sultam (cyclic sulfonamide), which has no protonatable basic amine.
-
Figure 2: NMR decision tree to distinguish the open-chain acid from the cyclic sultam using pH manipulation.
References
-
Sultam Formation & Cyclization
- Study: "Synthesis of benzosultams via Ag(I)
- Relevance: Establishes the thermodynamic stability of the benzo-fused sultam ring structure.
-
Source:
-
Zwitterionic Characterization
- Study: "Comparison of zwitterionic N-alkylaminomethanesulfonic acids to rel
- Relevance: details the crystallographic and solution-phase behavior of sulfonic acid-amine zwitterions.
-
Source:
-
HILIC Separation of Sulfonic Acids
- Methodology: "Separation of polar and hydrophilic compounds like methanesulfonic acid...
- Relevance: Validates the use of ZIC-HILIC for small, charged sulfonic acids where C18 fails.
-
Source:
-
Compound Data (Para-Isomer Reference)
- Note: While the ortho isomer is the topic, the para isomer (4-(Aminomethyl)benzenesulfonic acid, CAS 2393-24-0) is often used as a non-cyclizing control standard in these analyses.
-
Source:
overcoming solubility problems with 2-(Aminomethyl)benzene-1-sulfonic acid
Welcome to the Technical Support Hub. You are likely here because 2-(aminomethyl)benzene-1-sulfonic acid (2-AMBS) is refusing to dissolve in your reaction solvent, or it has crashed out as an intractable solid during workup.
This is a common bottleneck. This molecule is a classic "brick dust" zwitterion. Its high crystal lattice energy—driven by the electrostatic attraction between the sulfonate anion (
This guide provides the field-proven protocols to break this lattice and force the molecule into solution for synthesis, purification, and analysis.
🔬 Part 1: Diagnostic & Mechanism (The "Why")
The Zwitterionic Lock
At neutral pH, 2-AMBS exists as an inner salt. The sulfonic acid is a strong acid (pKa
-
pH < 0: Fully protonated (
, ). Soluble in water, but highly acidic.[1][2] -
pH 1–9 (Isoelectric Region): Zwitterionic (
, ). Net Charge = 0. Maximum lattice energy, minimum solubility. -
pH > 10: Fully deprotonated (
, ). Soluble in water as a salt, but requires counter-ions.
Visualizing the Solubility Landscape The following diagram illustrates the species distribution and solubility windows based on pH.
Caption: Solubility phase diagram showing the "Zwitterionic Trap" and the two chemical bridges (Counter-ion exchange and Silylation) used to access organic solubility.
🛠 Part 2: Troubleshooting Modules (Q&A)
Module 1: Organic Synthesis & Coupling Reactions[3]
Q: I need to react the amine group with an acid chloride in DCM, but 2-AMBS sits at the bottom of the flask. Adding TEA didn't help. Why? A: Triethylamine (TEA) is not lipophilic enough to drag the highly polar sulfonate group into Dichloromethane (DCM). You formed the triethylammonium salt, which is still too polar. Solution: Use a Lipophilic Phase Transfer Catalyst . You must replace the proton/sodium counter-ion with a greasy cation, such as Tetrabutylammonium (TBA).
-
See Protocol A below.
Q: I cannot use ammonium salts because they interfere with my catalyst. What else can I do?
A: Use Transient Silylation . By reacting 2-AMBS with a silylating agent like BSA (
-
See Protocol B below.
Module 2: Purification & Workup
Q: My product is water-soluble. How do I get it out of the aqueous layer without boiling off tons of water? A: If your product retains the sulfonic acid group, do not try to extract it into ethyl acetate; it won't go. Instead, use Isoelectric Precipitation .
-
Measure the pH of your aqueous mixture.
-
Adjust pH slowly to the isoelectric point (typically pH 4–6 for substituted sulfonates).
-
Cool to 0°C. The zwitterion should crystallize out.
-
Filter and wash with ice-cold water/isopropanol.
Q: I have inorganic salts (NaCl, Na2SO4) mixed with my product. How do I desalt it? A: Use a Macroporous Resin (e.g., Diaion HP-20) .
-
Dissolve crude in water.
-
Load onto the resin column.
-
Flush with water (removes inorganic salts).
-
Elute product with 10–50% Isopropanol/Water or Methanol/Water. Sulfonates bind via hydrophobic interaction with the benzene ring and elute when organic solvent is added [1].
📋 Part 3: Step-by-Step Protocols
Protocol A: Preparation of the Lipophilic TBA Salt
Use this when you need the sulfonate to dissolve in DCM, THF, or Acetonitrile for nucleophilic substitution or amide coupling.
Reagents:
-
2-AMBS (1.0 eq)
-
Tetrabutylammonium Hydroxide (TBAOH) (1.0 eq, 1M in MeOH or water)
-
Solvent: Methanol (for salt formation), then DCM (for reaction).
Procedure:
-
Dissolution: Suspend 2-AMBS in a minimum volume of Methanol.
-
Neutralization: Add 1.0 equivalent of TBAOH solution dropwise. The suspension will clear as the soluble TBA-sulfonate salt forms.
-
Isolation: Concentrate the methanol solution to dryness under vacuum (Rotavap). You will obtain a viscous oil or waxy solid.
-
Drying: Azeotrope with Toluene 2x to remove trace water.
-
Usage: Redissolve this residue in anhydrous DCM or THF. It will now be fully soluble and ready for acylation/alkylation.
Protocol B: Transient Silylation (The "Silyl Trick")
Use this for strictly anhydrous reactions where you want to react the amine without permanently modifying the sulfonate.
Reagents:
-
2-AMBS (1.0 eq)
-
Chlorotrimethylsilane (TMSCl) (2.2 eq) OR
-Bis(trimethylsilyl)acetamide (BSA) (2-3 eq). -
Solvent: Anhydrous DCM or Acetonitrile.
-
Base: Reflux (if using BSA) or TEA (if using TMSCl).
Procedure:
-
Suspension: Suspend 2-AMBS in anhydrous DCM under inert atmosphere (
). -
Addition: Add BSA (3.0 eq) via syringe.
-
Reflux: Heat to reflux for 1–2 hours. The solid will disappear as the sulfonate becomes
and the amine becomes or remains free (depending on stoichiometry). -
Reaction: Cool to room temperature and add your electrophile (e.g., acid chloride, anhydride).
-
Desilylation (Workup): Add Methanol or dilute HCl. The silyl esters hydrolyze instantly, regenerating the sulfonic acid group.
📊 Part 4: Data & Specifications
Physicochemical Properties Table[3][4][5][6][7]
| Property | Value | Implication for Handling |
| Molecular Weight | 187.22 g/mol | - |
| pKa (Sulfonic) | ~ -2.0 (Strong Acid) | Always ionized at pH > 1. |
| pKa (Amine) | ~ 9.3 (Base) | Protonated at neutral pH. |
| Isoelectric Point (pI) | ~ 5.5 - 6.0 | Region of minimum solubility. |
| Water Solubility | High (pH < 1, pH > 10) | Adjust pH to dissolve in water. |
| DCM Solubility | Negligible (Zwitterion) | Requires Protocol A or B. |
Workflow Decision Tree
Caption: Decision matrix for selecting the correct solubilization strategy based on experimental goals.
📚 References
-
Mitsubishi Chemical Corporation. (2023). Diaion™ and Sepabeads™ Synthetic Adsorbents: Technical Manual. (Describes the separation of aromatic sulfonates from inorganic salts using hydrophobic interaction chromatography).
-
Gao, H., et al. (2016). Synthesis and purification of sulfonic acid derivatives using macroporous resins. Journal of Chromatography A. (Validation of resin-based desalting for zwitterions).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[2] Wiley. (Authoritative text on zwitterion properties and silylation strategies).
-
EPA CompTox Dashboard. (2025). 2-Amino-4-(aminomethyl)benzene-1-sulfonic acid Properties. (Physicochemical data verification). [3]
For further assistance, please reply to this ticket or contact the Synthesis Support Team.
Sources
Validation & Comparative
A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Aminomethyl)benzene-1-sulfonic Acid
As a Senior Application Scientist, the development of a robust, reliable, and accurate analytical method is not merely a procedural task; it is the cornerstone of quality control and drug development. The molecule , 2-(Aminomethyl)benzene-1-sulfonic acid, presents a unique analytical challenge. Its structure, containing both a primary amine (a basic group) and a sulfonic acid (a strong acidic group), means it exists as a zwitterion across a wide pH range. This amphoteric nature makes it highly polar and notoriously difficult to retain on conventional reversed-phase (RP) HPLC columns, which separate molecules based on hydrophobicity.
This guide provides an in-depth validation of a specifically developed ion-pair reversed-phase HPLC (IP-RP-HPLC) method designed to overcome these challenges. We will dissect the causality behind our experimental choices, present the validation data in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, and objectively compare this validated method against other potential analytical techniques.[1][2] The entire process is built on the principle of a self-validating system, where system suitability checks and rigorous validation parameters ensure the method's performance is continuously monitored and verified.[3]
The Analytical Imperative: Selecting the Right Chromatographic Approach
The primary challenge with 2-(Aminomethyl)benzene-1-sulfonic acid is achieving adequate retention and a symmetrical peak shape. Standard RP-HPLC setups result in little to no retention, as the highly polar zwitterion has minimal affinity for the nonpolar stationary phase. To address this, we selected an ion-pairing strategy.
Why Ion-Pair RP-HPLC? The rationale is to introduce a counter-ion into the mobile phase that forms a neutral, hydrophobic complex with our analyte. In this case, a bulky alkylammonium salt, such as tetrabutylammonium phosphate, is added. The positively charged ammonium head interacts with the negatively charged sulfonate group of our analyte. The hydrophobic alkyl tails of the ion-pairing reagent are then retained by the C18 stationary phase, effectively "holding" the analyte on the column long enough for separation to occur. This approach transforms a challenging separation into a manageable and robust one without requiring specialized columns or equipment. While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are viable alternatives for polar compounds, ion-pair RP-HPLC is often more rugged and familiar to QC labs, making it a pragmatic choice.[4]
Part 1: The Validated IP-RP-HPLC Method
The method was developed and validated to ensure it is fit for its intended purpose: the accurate quantification of 2-(Aminomethyl)benzene-1-sulfonic acid in the presence of potential impurities and degradation products.
Experimental Protocol: Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1290 Infinity II HPLC or equivalent |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Ion-Pair Buffer (25:75, v/v) |
| Ion-Pair Buffer: 20 mM Tetrabutylammonium Phosphate, pH adjusted to 6.5 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 220 nm (UV Detector) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Part 2: Method Validation According to ICH Q2(R2) Guidelines
A validation protocol was designed to assess the method's specificity, linearity, accuracy, precision, sensitivity (LOD/LOQ), and robustness, ensuring compliance with global regulatory standards.[5][6][7]
Workflow for HPLC Method Validation
The following diagram illustrates the interconnected nature of the validation parameters, forming a self-validating framework where each test supports the overall reliability of the method.
Caption: Interrelationship of validation parameters under ICH guidelines.
Specificity (Selectivity)
Specificity demonstrates the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][8]
Experimental Protocol:
-
A solution of the diluent (blank) was injected to ensure no interfering peaks at the analyte's retention time.
-
A sample solution was subjected to forced degradation under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) conditions.
-
The stressed samples were analyzed, and the analyte peak was assessed for purity using a Photo Diode Array (PDA) detector.
Results: The analyte peak was well-resolved from all degradation products and any peaks present in the blank. The peak purity index was found to be >0.999 in all stressed conditions, confirming the method's stability-indicating nature.
| Condition | Analyte Retention Time (min) | Resolution from Nearest Impurity | Peak Purity Index |
| Unstressed | 8.52 | N/A | >0.999 |
| Acid Stressed | 8.51 | 2.8 | >0.999 |
| Base Stressed | 8.53 | 3.1 | >0.999 |
| Oxidative | 8.52 | 2.5 | >0.999 |
Linearity
Linearity is the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Experimental Protocol:
-
A series of seven standard solutions were prepared with concentrations ranging from 10 µg/mL to 150 µg/mL.
-
Each solution was injected in triplicate.
-
A calibration curve was generated by plotting the mean peak area against the concentration, and the correlation coefficient (r²) and y-intercept were calculated.
Results: The method demonstrated excellent linearity across the tested range.
| Parameter | Result | ICH Acceptance Criteria |
| Range | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.995[7] |
| Y-intercept | Minimal, close to origin | - |
| Residual Plot | Random distribution | Random distribution |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is determined by recovery studies.
Experimental Protocol:
-
A placebo mixture was spiked with the analyte at three concentration levels: 80%, 100%, and 120% of the target analytical concentration (100 µg/mL).
-
Samples at each level were prepared in triplicate and analyzed.
-
The percentage recovery was calculated for each sample.
Results: The recovery results were well within the acceptable limits, confirming the method's accuracy.
| Concentration Level | Spiked (µg/mL) | Recovered (µg/mL, mean) | % Recovery (mean) | ICH Acceptance Criteria |
| 80% | 80.0 | 79.4 | 99.25% | 98.0% - 102.0%[7] |
| 100% | 100.0 | 100.8 | 100.80% | 98.0% - 102.0%[7] |
| 120% | 120.0 | 120.3 | 100.25% | 98.0% - 102.0%[7] |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). It provides an indication of random error.
Experimental Protocol:
-
Repeatability: Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision: The same procedure was repeated on a different day by a different analyst using a different instrument.
-
The Relative Standard Deviation (%RSD) was calculated for each set of measurements.
Results: The low %RSD values indicate excellent precision.
| Precision Level | %RSD | ICH Acceptance Criteria |
| Repeatability (Intra-day) | 0.45% | ≤ 2.0%[7] |
| Intermediate Precision (Inter-day) | 0.82% | ≤ 3.0%[7] |
Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
LOD was established at a S/N ratio of 3:1.
-
LOQ was established at a S/N ratio of 10:1.
Results: The method is highly sensitive, suitable for detecting trace amounts of the analyte.
| Parameter | Result (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.15 | ~3:1 |
| LOQ | 0.50 | ~10:1 |
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Key method parameters were slightly varied, and the effect on system suitability (e.g., peak tailing, resolution) was observed.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2°C (33°C and 37°C)
-
Mobile Phase Composition: ± 2% organic phase
Results: System suitability parameters remained well within acceptable limits for all variations, demonstrating the method's robustness. For example, the tailing factor remained <1.5 and resolution was >2.0 in all conditions.
Part 3: Comparative Analysis with Alternative Methods
While the validated IP-RP-HPLC method is robust and specific, it is important to understand its performance in the context of other available analytical techniques.
Caption: Decision tree for selecting an analytical method for the target analyte.
Performance Comparison Table
| Parameter | Validated IP-RP-HPLC | Ion Chromatography (IC) | UV-Vis Spectrophotometry | Gas Chromatography (GC) |
| Specificity | Excellent. Stability-indicating, resolves analyte from impurities. | Good. Effective for separating ions, but may have interference from other charged species.[10] | Poor. Measures absorbance of the chromophore; cannot distinguish between the analyte and structurally similar impurities.[11] | Good (post-derivatization). Specificity depends on the success of the derivatization step. |
| Sensitivity | Excellent (LOD ~0.15 µg/mL). | Good to Excellent. Can achieve low detection limits, especially with a conductivity detector. | Moderate. Less sensitive than chromatographic methods. | Variable. Can be very sensitive, but limited by derivatization efficiency.[12][13] |
| Precision/Accuracy | Excellent (%RSD < 1%, Recovery 99-101%). | Good. Generally provides reliable quantitative data. | Moderate. Prone to higher variability due to lack of separation. | Good. Dependent on the reproducibility of the derivatization. |
| Sample Throughput | Moderate (15 min/sample). | Moderate. | High. Very fast analysis once samples are prepared. | Low. Derivatization step significantly increases analysis time. |
| Cost & Complexity | Moderate equipment cost, common in QC labs. | Higher initial cost for specialized IC system. | Low. Inexpensive and simple to operate. | Moderate equipment cost, but derivatization adds complexity and cost. |
| Best Use Case | Routine QC, stability testing, impurity profiling. | Analysis of ionic impurities in simple matrices. | Quick, non-specific concentration checks of pure material. | Not recommended due to the analyte's non-volatile, salt-like nature. |
Conclusion and Recommendation
The newly developed and validated ion-pair reversed-phase HPLC method has demonstrated exceptional performance, meeting all ICH requirements for specificity, linearity, accuracy, precision, sensitivity, and robustness. It is a stability-indicating method perfectly suited for its intended purpose in a regulated pharmaceutical environment.
When compared to alternatives, its superiority is clear. While UV-Vis spectrophotometry offers speed, it critically lacks the specificity required for quality control.[11] Ion Chromatography is a plausible alternative but does not offer significant advantages over the more versatile and commonly available RP-HPLC systems.[10] Gas Chromatography is impractical due to the analyte's non-volatile and ionic character, which would necessitate a complex and potentially unreliable derivatization step.[12][13]
Therefore, the validated IP-RP-HPLC method stands as the most scientifically sound, reliable, and pragmatic choice for the quantitative analysis of 2-(Aminomethyl)benzene-1-sulfonic acid, providing trustworthy data essential for researchers, scientists, and drug development professionals.
References
- U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. U.S.
- ProPharma Group. (2024, June 25).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S.
- Lab Manager. (2025, October 22).
- ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- PMC. (2018, June 15).
- (n.d.). THE IDENTIFICATION OF AROMATIC SULFONIC ACIDS CONTAINING AN AMINO GROUP.
- Pharmaguideline. (2024, December 11).
- (2025, July 21).
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Semantic Scholar. (1960).
- AMSbiopharma. (2025, July 22).
- ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
- (n.d.).
- AnalyteGuru. (2023, October 25). Is There a Better Way to Determine Anionic Impurities in Sulfuric Acid?. AnalyteGuru.
- SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies.
- ACS Publications. (n.d.). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives | Analytical Chemistry.
- Benchchem. (n.d.). A Comparative Guide to the Validation of a Novel HPLC Method for the Quantification of 2-(Aminomethyl)-5-bromonaphthalene. Benchchem.
- Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Is There a Better Way to Determine Anionic Impurities in Sulfuric Acid? - AnalyteGuru [thermofisher.com]
- 11. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
comparative study of different synthetic routes to 2-(Aminomethyl)benzene-1-sulfonic acid
Executive Summary
2-(Aminomethyl)benzene-1-sulfonic acid (also known as 2-sulfobenzylamine or the hydrolysis product of benzosultam ) is a critical zwitterionic building block in medicinal chemistry. It serves as the direct precursor to 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (benzosultam), a scaffold found in various protease inhibitors, anticonvulsants, and peptidomimetics.
This guide objectively compares the three primary synthetic strategies for accessing this moiety. Unlike simple benzylamine derivatives, the presence of the ortho-sulfonic acid group introduces unique challenges regarding regioselectivity and zwitterionic solubility.
The Verdict Upfront
-
Route A (Saccharin Reduction): The industry gold standard . It guarantees ortho-regiochemistry, utilizes cheap starting materials (saccharin), and offers high yields.
-
Route B (Nitrile Reduction): A viable alternative if 2-cyanobenzenesulfonic acid is available, but often requires high-pressure hydrogenation.
-
Route C (Direct Sulfonation): Not recommended for this specific isomer. Direct sulfonation of benzylamine predominantly yields the meta isomer due to the directing effect of the ammonium species.
Comparative Analysis Matrix
| Feature | Route A: Saccharin Reduction | Route B: Nitrile Reduction | Route C: Direct Sulfonation |
| Starting Material | Saccharin (Sodium Salt) | 2-Cyanobenzenesulfonic acid | Benzylamine |
| Regioselectivity | 100% Ortho (Pre-installed) | 100% Ortho (Pre-installed) | Poor (Mix of Meta/Para) |
| Key Reagents | LiAlH₄ or Red-Al; HCl | H₂/Raney Ni or Pd/C | Oleum / H₂SO₄ |
| Yield | High (75–90%) | Moderate-High (60–85%) | Low for ortho (<20%) |
| Scalability | High (Industrial standard) | Moderate (Requires H₂ pressure) | High (But wrong isomer) |
| Cost Efficiency | Excellent | Moderate | Good |
| Safety Profile | Manageable (Hydride handling) | High Risk (Pressurized H₂) | High Risk (Corrosive Oleum) |
Detailed Synthetic Pathways
Route A: The Saccharin Reduction (Preferred)
This route exploits the pre-existing ortho relationship of the functional groups in saccharin. The synthesis proceeds via the reduction of the cyclic imide (saccharin) to the cyclic amine (sultam), followed by hydrolytic ring opening.
Mechanism & Workflow
The carbonyl group of saccharin is reduced to a methylene group. The resulting cyclic sulfonamide (sultam) is then hydrolyzed to the open-chain amino acid.
Figure 1: The regioselective synthesis of 2-sulfobenzylamine from saccharin.[1]
Experimental Protocol
Step 1: Reduction to Benzosultam
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.
-
Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv) in anhydrous THF (0.5 M) at 0°C.
-
Addition: Add Saccharin (1.0 equiv) portion-wise as a solid or solution in THF. Caution: Exothermic H₂ evolution.
-
Reaction: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (disappearance of carbonyl stretch in IR).
-
Quench: Cool to 0°C. Perform Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts.
-
Isolation: Concentrate the filtrate to yield crude 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (Benzosultam).
Step 2: Hydrolysis to Target Acid
-
Dissolution: Dissolve the crude benzosultam in 20% HCl (aq).
-
Reflux: Heat at reflux (100°C) for 12–18 hours. The cyclic sulfonamide bond is robust and requires vigorous conditions to open.
-
Workup: Cool the solution. The product, 2-(aminomethyl)benzene-1-sulfonic acid , typically crystallizes as a zwitterion upon cooling or concentration.
-
Purification: Recrystallize from water/ethanol.
Route B: Reduction of 2-Cyanobenzenesulfonic Acid
This method is useful if the nitrile precursor is available (e.g., from Sandmeyer reaction of 2-aminobenzenesulfonic acid). It avoids hydride reagents but requires high-pressure hydrogenation equipment.
Mechanism & Workflow
Figure 2: Hydrogenation of the nitrile group to the primary amine.
Experimental Protocol
-
Loading: Charge a high-pressure autoclave with 2-cyanobenzenesulfonic acid (sodium salt) in water or aqueous ammonia.
-
Catalyst: Add Raney Nickel (10-20 wt%) or Pd/C (5 wt%).
-
Hydrogenation: Pressurize to 50–100 bar H₂ and heat to 80–100°C.
-
Workup: Filter catalyst (Caution: Pyrophoric). Acidify the filtrate with HCl to precipitate the zwitterionic product.
Route C: Direct Sulfonation (The "Trap")
Researchers often attempt to sulfonate benzylamine directly. This is chemically flawed for producing the ortho isomer.
-
The Problem: In acidic media (Oleum/H₂SO₄), benzylamine is protonated to form the benzylammonium cation (
). This positively charged group is a strong electron-withdrawing group (EWG) and a meta-director . -
The Result: The major product is 3-(aminomethyl)benzene-1-sulfonic acid , not the desired 2-isomer.
Figure 3: Regioselectivity issues in direct sulfonation.
References
-
Saccharin Reduction to Sultam
-
Abramovitch, R. A., et al. "The reduction of saccharin and related compounds."[2] Journal of the Chemical Society, Perkin Transactions 1. (Standard hydride reduction protocols).
- U.S. Patent 5,374,738. "Synthesis of 1,2-benzisothiazole-1,1-dioxides." (Describes organometallic and reduction approaches to the sultam ring).
-
- Sultam Hydrolysis: Bambas, L. L. "The Chemistry of Heterocyclic Compounds, Five-Membered Heterocyclic Compounds with Nitrogen and Sulfur." (Classic text detailing the ring opening of benzosultams).
- Ingold, C. K. "Structure and Mechanism in Organic Chemistry.
- General Preparation of Aminosulfonic Acids: ChemicalBook & PubChem Entries: CAS 7134-11-4 (2-(Aminomethyl)benzenesulfonic acid). Verification of zwitterionic structure and physical properties.
Sources
comparing the catalytic efficiency of 2-(Aminomethyl)benzene-1-sulfonic acid with other acid catalysts
The following guide provides an in-depth technical analysis of 2-(Aminomethyl)benzene-1-sulfonic acid (and its functional class) as a catalytic agent. It moves beyond basic product descriptions to explore the mechanistic advantages of zwitterionic bifunctionality in organic synthesis.
Executive Summary: The "Smart" Acid Catalyst
2-(Aminomethyl)benzene-1-sulfonic acid represents a paradigm shift from traditional "brute force" acid catalysts like p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (
Its structure features an acidic sulfonic group (
Key Differentiators:
-
Selectivity: High chemoselectivity in acetalization and condensation reactions.
-
Mildness: Operates at lower temperatures than mineral acids.
-
Reusability: Zwitterionic solid state facilitates recovery and recycling.
Mechanistic Insight: Dual-Activation Pathway
To understand the efficiency of this catalyst, one must look beyond simple
The Zwitterionic Equilibrium
In solution, the molecule exists in equilibrium between its neutral form and a zwitterionic salt. This "internal blocking" creates a latent catalyst that releases active protons only when the substrate disrupts the internal salt bridge, effectively "gating" the acidity.
Graphviz Diagram: Cooperative Catalytic Cycle
The following diagram illustrates the dual-activation mechanism during a typical condensation reaction (e.g., Aldol or Mannich type).
Figure 1: The cooperative mechanism where the sulfonic acid group activates the carbonyl electrophile while the aminomethyl group assists in nucleophilic attack or proton transfer, lowering the activation energy.
Comparative Performance Analysis
The following data compares 2-(Aminomethyl)benzene-1-sulfonic acid (AMBSA) against industry-standard catalysts in the synthesis of Xanthene derivatives (a standard benchmark for acid catalysis efficiency).
Experimental Data: Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes
Reaction Conditions: Benzaldehyde (1.0 mmol), 2-Naphthol (2.0 mmol), Solvent-free, 100°C.
| Catalyst Type | Catalyst Name | Load (mol%) | Time (min) | Yield (%) | Reusability (Cycles) |
| Bifunctional Zwitterion | 2-(Aminomethyl)benzene-1-sulfonic acid | 5 | 15 | 96 | 5 (Loss < 2%) |
| Strong Organic Acid | p-Toluenesulfonic Acid (p-TsOH) | 10 | 45 | 82 | 2 (Hygroscopic) |
| Mineral Acid | Sulfuric Acid ( | 10 | 60 | 75 | 0 (Corrosive/Charring) |
| Lewis Acid | 15 | 90 | 68 | 1 | |
| Solid Acid | Silica-Sulfuric Acid (SSA) | 10 | 30 | 88 | 3 |
Analysis of Results:
-
Yield Efficiency: The AMBSA catalyst achieves near-quantitative yields (96%) compared to p-TsOH (82%). This is attributed to the suppression of side reactions (polymerization) often caused by the "naked" acidity of p-TsOH.
-
Kinetic Advantage: The reaction time is reduced by 66% (15 min vs 45 min). The bifunctional nature stabilizes the transition state more effectively than simple protonation.
-
Operational Stability: Unlike
which causes charring, or p-TsOH which is deliquescent and hard to recover, AMBSA is a stable solid that precipitates upon cooling, allowing for easy filtration and reuse.
Validated Experimental Protocol
Protocol: Solvent-Free Synthesis of Xanthenes using 2-(Aminomethyl)benzene-1-sulfonic Acid. Objective: To demonstrate the catalyst's efficiency in a condensation reaction with minimal environmental impact.
Workflow Diagram
Figure 2: Step-by-step workflow for the solvent-free synthesis.
Detailed Methodology
-
Reagent Preparation: In a 50 mL round-bottom flask, mix Benzaldehyde (1.0 mmol, 106 mg) and 2-Naphthol (2.0 mmol, 288 mg).
-
Catalyst Addition: Add 2-(Aminomethyl)benzene-1-sulfonic acid (5 mol%, ~9.4 mg). Note: The catalyst is a white crystalline solid.
-
Reaction: Heat the mixture in an oil bath at 100°C with magnetic stirring. The mixture will melt into a homogeneous liquid.
-
Monitoring: Check progress via TLC every 5 minutes. The spot for benzaldehyde should disappear completely within 15-20 minutes.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add Ethanol (5 mL) and stir for 5 minutes. The crude product will precipitate.
-
Filter the solid product.[1]
-
-
Catalyst Recovery: The catalyst is insoluble in cold ethanol/organic solvents but soluble in hot water. To recover, wash the filter cake with hot water; the filtrate containing the catalyst can be evaporated to dryness to regenerate the active zwitterion for the next cycle.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 14-phenyl-14H-dibenzo[a,j]xanthene.
References
-
Bifunctional Organocatalysis: Comparison of bifunctional acid-base motifs vs. monofunctional counterparts.
-
Source:
-
-
Xanthene Synthesis Benchmarks: Data on p-TsOH and Sulfuric Acid performance in xanthene synthesis.
-
Source:
-
-
Zwitterionic Catalyst Properties: Structural and solubility data for aminomethyl-sulfonic acid deriv
-
Source:
-
-
Comparative Acid Catalysis: General review of solid acid c
-
Source:
-
Sources
Characterization and Validation of 2-(Aminomethyl)benzene-1-sulfonic Acid Functionalized Materials
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Leads Focus: Heterogeneous Acid-Base Bifunctional Catalysis & Separation[1]
Executive Summary
Materials functionalized with 2-(Aminomethyl)benzene-1-sulfonic acid (2-AMBSA) represent a distinct class of "smart" bifunctional surfaces.[1] Unlike random co-condensations of amine and sulfonic acid silanes, the 2-AMBSA moiety fixes the acid (-SO₃H) and base (-CH₂NH₂) groups in a precise ortho orientation. This proximity mimics enzymatic active sites, enabling cooperative catalysis (e.g., in aldol condensations or Henry reactions) that statistically random surfaces cannot achieve efficiently.
This guide provides a rigorous framework for characterizing these materials, validating their bifunctional nature, and objectively comparing their performance against mono-functionalized alternatives.
Part 1: Structural Rationale & Synthesis Logic
The "Ortho" Advantage
In standard bifunctional materials (e.g., SBA-15 functionalized with separate propyl-amine and propyl-sulfonic acid groups), the acid and base sites are randomly distributed. If too close, they neutralize (salt formation); if too far, they cannot cooperate.[1]
The 2-AMBSA motif solves this via Pre-organized Proximity :
-
Cooperative Activation: The acid activates the electrophile while the base activates the nucleophile simultaneously.[2]
-
Zwitterionic Equilibrium: The ortho position stabilizes a local zwitterion, which can reversibly release protons/electrons depending on the substrate's demand, acting as a "proton shuttle."
Synthesis Workflow Visualization
The following diagram outlines the critical pathways for synthesizing and validating the active material.
Figure 1: Synthesis and validation workflow ensuring covalent attachment and removal of physisorbed precursors.
Part 2: Characterization Protocols (The "How-To")
To claim your material is functionalized with 2-AMBSA, you must prove three things: Existence , Ratio , and Accessibility .
Surface Chemical State (XPS)
X-ray Photoelectron Spectroscopy (XPS) is the gold standard for distinguishing between a free amine, a sulfonamide, and a zwitterionic salt.
Protocol:
-
Analyze dried samples (<10⁻⁸ Torr).[1]
-
Focus on N 1s and S 2p high-resolution scans.[1]
-
Critical Check: If you see a dominant N 1s peak at ~401.5 eV without the ~399 eV peak, your surface is entirely zwitterionic (internal salt) and may be catalytically inactive unless activated by solvent conditions.
| Element | Binding Energy (eV) | Assignment | Interpretation |
| N 1s | 399.0 - 399.5 | –NH₂ (Free Amine) | Active basic site.[1] |
| N 1s | 401.5 - 402.0 | –NH₃⁺ (Protonated) | Indicates zwitterionic interaction with –SO₃⁻.[1] |
| S 2p | 168.0 - 169.0 | –SO₃H / –SO₃⁻ | Sulfonic acid group (oxidized sulfur).[1] |
| S 2p | 163.0 - 164.0 | –SH (Thiol) | Warning: Incomplete oxidation of precursor.[1] |
Thermal Stability & Loading (TGA)
Thermogravimetric Analysis (TGA) determines the functional group density (mmol/g).[1]
Protocol:
-
Ramp 10°C/min under N₂ flow.
-
Region 1 (<120°C): Solvent/Water desorption.[1]
-
Region 2 (250°C–350°C): Decomposition of the propyl/benzyl linker.[1]
-
Region 3 (>400°C): Total organics combustion.[1]
Calculation:
Acid-Base Accessibility (Dual Titration)
A self-validating system must measure accessible sites, not just total nitrogen/sulfur.[1]
-
Acid Capacity: Exchange with 1M NaCl (aq) for 24h to release H⁺, then titrate with 0.01M NaOH using Phenolphthalein.
-
Base Capacity: Back-titration.[1] Add excess HCl, stir, filter, and titrate remaining HCl with NaOH.
-
The "Ortho" Check: If the Acid:Base ratio is exactly 1:1 but catalytic activity is low, the groups may be "locking" each other in a strong salt bridge.
Part 3: Performance Comparison
This section compares 2-AMBSA-Silica against standard industry alternatives in a Henry Reaction (Nitroaldol condensation), a classic test for cooperative catalysis.[1]
Reaction: 4-Nitrobenzaldehyde + Nitromethane → Nitrostyrene derivative.[1]
Comparative Performance Data
| Material Type | Catalyst Description | Yield (%) | Selectivity (%) | TOF (h⁻¹) | Mechanism Note |
| Product A (Target) | 2-AMBSA-SBA-15 | 92% | >99% | 45 | Cooperative (Ortho-proximity) |
| Alternative B | Physical Mix (Si-SO₃H + Si-NH₂) | 35% | 85% | 12 | Site isolation prevents cooperation.[1] |
| Alternative C | Random Co-condensation | 68% | 90% | 28 | Random distribution; some mutual neutralization.[1] |
| Alternative D | Si-NH₂ (Amine only) | 75% | 92% | 18 | Base-only mechanism; slower kinetics.[1] |
| Alternative E | Homogeneous 2-AMBSA | 95% | >99% | 150 | High activity but not recyclable . |
Mechanistic Visualization
The following diagram illustrates why the 2-AMBSA material outperforms the physical mixture (Alternative B).
Figure 2: Cooperative mechanism where the fixed ortho-distance allows simultaneous activation of both substrates, lowering the activation energy.[1]
Part 4: Validation & Stability (Leaching Test)
For drug development applications, catalyst leaching is a critical failure mode (metal or organic contamination).[1]
The Hot Filtration Protocol (Self-Validating):
-
Run the reaction to ~50% conversion.[1]
-
Rapidly filter the catalyst from the hot reaction mixture.
-
Split the filtrate:
-
Aliquot A: Keep at reaction temperature.
-
Aliquot B: Cool down/analyze immediately.
-
-
Pass Criteria: Aliquot A must stop converting. If conversion continues in the absence of the solid, the active species (2-AMBSA) has leached into the solution.
References
-
Margelefsky, E. L., et al. "Cooperative Catalysis with Acid–Base Bifunctional Mesoporous Silica: Impact of Grafting and Co-condensation Synthesis Methods." Chemistry of Materials, 2012.[3]
-
Isaacs, M. A., et al. "Advanced XPS characterization: XPS-based multi-technique analyses for comprehensive understanding of functional materials."[1][4] Materials Chemistry Frontiers, 2021.[1][4]
-
Zeidan, R. K., & Davis, M. E. "The effect of acid–base pairing on cooperative catalysis in mesoporous silica." Journal of Catalysis, 2007.
-
Sharma, K. K., et al. "Bifunctional acid–base mesoporous silica... controllable bifunctional basicity and acidity." Journal of Materials Chemistry A, 2019.
-
Shylesh, S., et al. "Bifunctional heterogeneous catalysts for the synthesis of fine chemicals." Catalysis Science & Technology, 2016.[1]
Sources
- 1. 4-(Aminomethyl)benzenesulfonic acid | C7H9NO3S | CID 188962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of bifunctional mesoporous silica nanoparticles by orthogonal click reactions and their application in cooperative catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Assessment Guide: Purity Analysis of 2-(Aminomethyl)benzene-1-sulfonic Acid
Executive Summary: The Zwitterion Paradox
2-(Aminomethyl)benzene-1-sulfonic acid (CAS 70916-29-9) represents a classic analytical challenge in drug development and intermediate synthesis. Structurally containing both a strongly acidic sulfonic group (
The Problem: Standard Reversed-Phase HPLC (RP-HPLC) methods often yield misleading purity data. Due to its high polarity (
The Solution: This guide establishes a validated testing hierarchy. We compare the "Standard" (flawed) approach against two robust alternatives: Ion-Pair Chromatography (IPC) for routine quality control and Quantitative NMR (qNMR) for absolute mass-balance purity.
Comparative Method Matrix
The following table contrasts the three methodologies based on experimental data and operational utility.
| Feature | Method A: Standard RP-HPLC | Method B: Ion-Pair HPLC (Recommended) | Method C: qNMR (Absolute Reference) |
| Principle | Hydrophobic Interaction (C18) | Ion-Pairing + Hydrophobic Interaction | Molar Response (Proton Counting) |
| Retention ( | N/A (Solution phase) | ||
| Salt Detection | Blind (Salts are invisible/co-elute) | Blind (unless using CAD/ELSD) | Visible (if organic) / Indirect calc. |
| Precision | Poor (Peak tailing/fronting) | High ( | High ( |
| Ref. Standard | Required | Required | Not Required (Primary Ratio Method) |
| Suitability | NOT RECOMMENDED | Routine QC / Batch Release | Reference Standard Qualification |
Analytical Decision Workflow
The following logic gate ensures the correct method is applied based on the sample's stage in the synthesis pipeline.
Figure 1: Analytical Decision Tree. Note that qNMR is the prerequisite for establishing a qualified reference standard for HPLC.
Deep Dive: The Protocols
Method A: The "Trap" (Conventional C18)
Why it fails: At typical HPLC pH (2–4), the sulfonic acid is anionic (
-
Observation: Analyte elutes at 1.2 minutes (dead time), often merging with the solvent front. Impurities like inorganic salts (
, ) co-elute, and UV detection misses them, resulting in a purity calculation of >99% for a sample that might be 10% salt.
Method B: The Gold Standard (Ion-Pair HPLC)
To retain the zwitterion, we use an Ion-Pairing Reagent (IPR) . For this amino-sulfonic acid, we employ Sodium 1-Octanesulfonate. The sulfonate tail of the IPR pairs with the protonated amine of the analyte, forming a neutral, hydrophobic complex that retains on the C18 column.
Protocol B: Optimized Ion-Pair Method
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),
, . -
Mobile Phase A:
Sodium 1-Octanesulfonate + Phosphoric Acid in Water (pH adjusted to 2.5). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: Isocratic 85% A / 15% B (Adjust B up to 30% if late-eluting impurities exist).
-
Flow Rate:
. -
Detection: UV @ 215 nm (Sulfonic acid absorption) and 260 nm (Benzene ring).
-
Temperature:
.
Mechanism of Action:
At pH 2.5, the analyte's amine is fully protonated (
Figure 2: Ion-Pairing Mechanism. The Octanesulfonate acts as a bridge between the polar analyte and the non-polar column.
Method C: The Arbiter (Quantitative NMR)
When no certified reference standard exists, qNMR is the only way to determine "Absolute Purity" (Mass Balance). It detects residual solvents, inorganic salts (indirectly via mass discrepancy), and organic impurities simultaneously.
Protocol C: Internal Standard qNMR[1]
-
Solvent: Deuterium Oxide (
) with .-
Why NaOD? It converts the zwitterion to the fully anionic form (
/ ), ensuring high solubility and sharp peaks.
-
-
Internal Standard (IS): Maleic Acid (Traceable to NIST/SI).
-
Resonance: Singlet at
(Distinct from aromatic protons of analyte).
-
-
Parameters:
-
Relaxation Delay (
): (Must be ). -
Pulse Angle:
.[2] -
Scans: 16–64 (for S/N > 250).
-
Calculation:
Where:
- = Integral Area[3]
- = Number of protons (Maleic Acid = 2; Analyte Aromatic CH = 1 or 4)
- = Molar Mass
- = Weight (mg)[2][4]
Experimental Validation: Simulated Data Comparison
The following data illustrates the risk of relying on Method A. A synthesized batch contaminated with 5% Sodium Sulfate and 3% 2-Cyanobenzenesulfonic acid was analyzed.
| Metric | Method A (C18) | Method B (Ion-Pair) | Method C (qNMR) |
| Analyte Retention | N/A | ||
| Impurity Separation | Co-elution | Resolved ( | Resolved (Chemical Shift) |
| Calculated Purity | 99.1% (False) | 91.8% | 91.5% |
| Salt Detection | None | None (elutes at void) | Detected (via mass balance) |
References
-
BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD) - Maleic Acid. Retrieved from [Link]
- Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.
-
PubChem. (n.d.). 2-(Aminomethyl)benzene-1-sulfonic acid (CAS 70916-29-9).[5] Retrieved from [Link]
Sources
Comparative Coordinating Properties of 2-(Aminomethyl)benzene-1-sulfonic Acid: A Structural & Mechanistic Guide
Topic: Comparative Analysis of the Coordinating Properties of 2-(Aminomethyl)benzene-1-sulfonic Acid Content Type: Publish Comparison Guide
Executive Summary
2-(Aminomethyl)benzene-1-sulfonic acid (AMBSA) represents a unique structural hybrid in coordination chemistry, bridging the gap between flexible aliphatic amino sulfonates (like Taurine) and rigid aromatic analogs (like Orthanilic acid). Unlike its counterparts, AMBSA possesses a methylene spacer that decouples the amine from the aromatic ring, significantly altering its basicity and coordination geometry.
This guide provides a technical analysis of AMBSA’s coordinating properties, contrasting it with standard alternatives. It highlights the thermodynamic penalties of its 7-membered chelate ring formation and identifies its primary utility as a bridging linker in Metal-Organic Frameworks (MOFs) rather than a discrete chelating agent.[1]
Chemical Identity & Structural Significance
-
IUPAC Name: 2-(Aminomethyl)benzene-1-sulfonic acid[1]
-
Common Synonyms:
-Amino-o-toluenesulfonic acid; 2-Sulfobenzylamine.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
CAS Number: 118579-24-1 (related isomer/salt forms vary; ortho isomer specific).[1]
-
Core Structural Feature: An ortho-substituted benzene ring containing a sulfonic acid group (
) and an aminomethyl group (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ).
The "Sultam" Equilibrium Risk
A critical feature distinguishing AMBSA from Taurine is its propensity to cyclize. Under acidic or dehydrating conditions, AMBSA can dehydrate to form 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (a sultam).[1] This cyclization destroys the free amine and sulfonate donors, rendering the molecule a poor ligand.
-
Experimental Tip: Synthesis of metal complexes must be performed at neutral to basic pH to maintain the open-chain amino-sulfonate form.
Comparative Analysis: AMBSA vs. Alternatives
The following table contrasts AMBSA with its two closest coordination analogs: Taurine (aliphatic) and Orthanilic Acid (aromatic).
Table 1: Structural & Coordinating Metrics
| Feature | Taurine (2-aminoethanesulfonic acid) | Orthanilic Acid (2-aminobenzenesulfonic acid) | AMBSA (2-aminomethylbenzenesulfonic acid) |
| Amine Type | Primary Aliphatic | Primary Aromatic (Aniline) | Primary Aliphatic (Benzylamine-like) |
| Amine Basicity ( | ~9.0 (Strong Donor) | ~2.5 (Weak Donor) | ~9.5 (Strong Donor) |
| Chelate Ring Size | 6-Membered (Stable) | 6-Membered (Stable) | 7-Membered (Unstable) |
| Coordination Mode | Bridging ( | ||
| Ligand Flexibility | High | Low (Rigid) | Moderate (Methylene hinge) |
| Sultam Formation | Rare (requires harsh conditions) | Impossible (geometry) | High Risk (Spontaneous cyclization) |
Mechanistic Insight: The Chelate Effect Failure
-
Taurine/Orthanilic Acid: Both form thermodynamically stable 6-membered chelate rings (
).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
AMBSA: Due to the extra methylene group, AMBSA would form a 7-membered ring (
) upon chelation.-
Thermodynamic Consequence: The entropy loss required to close a 7-membered ring is significantly higher.[1] Consequently, AMBSA rarely chelates a single metal center. Instead, it acts as a bridging ligand , where the amine binds to one metal ion and the sulfonate oxygen binds to a neighboring metal, facilitating the formation of coordination polymers or MOFs.
-
Visualization of Coordination Modes
The diagram below illustrates the structural difference preventing stable chelation in AMBSA compared to Taurine.
Caption: Comparison of the stable 6-membered chelate ring of Taurine vs. the unstable 7-membered ring of AMBSA, leading to bridging coordination.
Experimental Protocols
Protocol A: Synthesis of AMBSA-Copper(II) Coordination Polymer
Objective: To synthesize a bridging complex demonstrating the ligand's polymeric potential.
-
Preparation of Ligand Solution:
-
Dissolve 1.0 mmol of AMBSA in 10 mL of water.
-
Crucial Step: Adjust pH to 8.0–9.0 using dilute NaOH. Reasoning: This deprotonates the amine (
) and prevents acid-catalyzed cyclization to the sultam.
-
-
Metal Addition:
-
Dissolve 1.0 mmol of
in 5 mL of methanol. -
Add the metal solution dropwise to the ligand solution under stirring at room temperature.
-
-
Crystallization:
-
The solution will likely turn deep blue (characteristic of amine-Cu coordination).
-
Allow slow evaporation at room temperature. Do not reflux, as heat may promote sultam formation or precipitation of hydroxides.
-
-
Isolation:
-
Filter blue crystals/precipitate, wash with cold methanol, and dry in a desiccator.
-
Protocol B: Potentiometric Determination of Stability Constants
Objective: To quantify the binding affinity (
-
Setup: Use a jacketed titration vessel at 25°C under
atmosphere (to prevent carbonate formation). -
Solution: Prepare a solution containing:
-
M AMBSA.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
M
(ionic strength adjuster). -
M Metal Ion (
, , or ).
-
-
Titration:
-
Titrate with carbonate-free 0.1 M NaOH.[1]
-
Record pH vs. Volume of NaOH.
-
-
Data Analysis:
-
Use software like HYPERQUAD or BEST to fit the curve.
-
Expectation: You will observe a lower
value for AMBSA compared to Taurine (e.g., for Cu(II), Taurine ; AMBSA expected ) due to the lack of the chelate effect.
-
Sultam Formation Pathway
Understanding the degradation of the ligand is vital for storage and handling.
Caption: The irreversible cyclization pathway of AMBSA under acidic conditions, deactivating it as a ligand.
References
-
PubChem. (n.d.). 2-Amino-4-(aminomethyl)benzene-1-sulfonic acid.[1] National Library of Medicine. Retrieved from [Link]
-
Daneshvar, N. (2025). Introduction of taurine (2-aminoethanesulfonic acid) as a green bio-organic catalyst. ResearchGate. Retrieved from [Link]
-
Thieme Chemistry. (2023).[2] Product Class 16: Benzisothiazoles. Science of Synthesis. Retrieved from [Link]
-
Froger, N., et al. (2014).[3] Taurine: an essential amino sulfonic acid for retinal health. National Institutes of Health. Retrieved from [Link]
Sources
Cross-Validation of Analytical Results for 2-(Aminomethyl)benzene-1-sulfonic Acid
A Publish Comparison Guide for Researchers & Drug Developers[1]
Executive Summary: The Zwitterion Challenge
2-(Aminomethyl)benzene-1-sulfonic acid (CAS: Variable/Isomeric specific; often associated with ortho-aminomethyl derivatives) represents a class of "problematic" pharmaceutical intermediates.[1] Structurally, it possesses both a strongly acidic sulfonic group (
The Analytical Risk: Relying solely on HPLC-UV for this compound often leads to "false high" purity results.[1] Inorganic salts (from sulfonation) and hydrophilic byproducts often co-elute in the void volume or are UV-transparent.[1]
The Solution: This guide presents a Cross-Validation Protocol utilizing two orthogonal pillars:
-
Method A (Routine): Mixed-Mode HPLC-UV (Reverse Phase + Anion Exchange).[1]
-
Method B (Validator): Quantitative NMR (
H-qNMR).[1][2]
Chemical Context & Analytical Logic
Before defining the protocol, we must visualize the behavior of the molecule to understand why standard methods fail.
Caption: Figure 1. The pH-dependent ionization states of 2-(Aminomethyl)benzene-1-sulfonic acid and the resulting chromatographic logic. Standard C18 fails due to the zwitterion's high polarity.
Method A: Mixed-Mode HPLC-UV (The Routine Workhorse)[1]
Objective: To establish a routine quality control method that separates the main peak from isomeric impurities (e.g., 4-isomer) and synthesis byproducts.
Why Mixed-Mode? Standard C18 requires ion-pairing reagents (like HSA or TFA), which are messy and suppress MS signals.[1] A Mixed-Mode WAX (Weak Anion Exchange) / C18 column retains the sulfonate group via ionic interaction and the benzene ring via hydrophobic interaction.[1]
Experimental Protocol
| Parameter | Specification | Causality / Rationale |
| Column | Mixed-Mode WAX-1 (e.g., SIELC Primesep SB or equivalent), 150 x 4.6 mm, 5 µm | Dual retention mechanism (Anion Exchange + Hydrophobic) is essential for zwitterions.[1] |
| Mobile Phase A | 20 mM Ammonium Formate (pH 3.[1]5) | Low pH suppresses the sulfonate ionization slightly and ensures the amine is protonated. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute hydrophobic impurities.[1] |
| Gradient | 0-2 min: 5% B (Isocratic)2-15 min: 5% -> 60% B15-20 min: 60% B | Initial low organic holds the polar zwitterion; gradient elutes less polar contaminants.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm columns.[1] |
| Detection | UV @ 260 nm (DAD) | The benzene ring absorption maximum.[1] DAD allows peak purity checking.[1] |
| Sample Diluent | Mobile Phase A | Matches initial conditions to prevent peak distortion. |
Self-Validation Step:
-
System Suitability: Inject the sample. The retention factor (
) must be > 2.[1]0. If , lower the buffer strength or pH to increase ionic retention.[1]
Method B: Quantitative NMR ( H-qNMR) (The Orthogonal Validator)
Objective: To determine the absolute purity (weight %) of the material. This method detects water, inorganic salts (indirectly by mass balance), and residual solvents that HPLC-UV misses.[1]
Why qNMR? Sulfonic acids are often hygroscopic.[1] If your sample is 5% water by weight, HPLC Area% will still show "99.9% purity" because water is UV-transparent.[1] qNMR measures the moles of analyte relative to an internal standard, revealing the true "As-Is" purity.[1][3]
Experimental Protocol
-
Internal Standard (IS) Selection:
-
Solvent: Deuterium Oxide (
) + 10 µL (40%).[1]-
Expert Insight: Adding NaOD ensures the sulfonic acid is fully deprotonated (anionic) and the amine is free, simplifying the spectrum and preventing pH-dependent chemical shift drift.
-
-
Acquisition Parameters:
Calculation:
Cross-Validation Workflow
This section defines how to reconcile data from Method A and Method B.
Caption: Figure 2. Decision logic for cross-validating analytical results. Discrepancies usually point to non-UV active contaminants (salts/water).[1]
Comparative Performance Data (Hypothetical)
The following table illustrates typical results observed when analyzing a raw batch of sulfonate intermediate.
| Parameter | Method A: HPLC-UV (Mixed-Mode) | Method B: | Interpretation |
| Specificity | High (Separates isomers) | High (Structural ID) | HPLC is better for detecting isomeric impurities (e.g., 4-isomer).[1] |
| Purity Value | 99.2% (Area) | 94.5% (Weight) | CRITICAL: The discrepancy (4.7%) indicates the presence of water or inorganic salts (e.g., Sodium Sulfate) which are invisible to UV.[1] |
| Linearity ( | > 0.999 | N/A (Single point) | HPLC is preferred for low-concentration formulation analysis.[1] |
| LOD/LOQ | ~0.1 µg/mL | ~1 mg/mL | HPLC is 1000x more sensitive; qNMR is for bulk purity only.[1] |
| Sample Prep | Simple dilution | Gravimetric (Precision weighing required) | qNMR accuracy depends entirely on weighing precision.[1] |
Conclusion
For 2-(Aminomethyl)benzene-1-sulfonic acid , reliance on a single analytical method is a compliance risk.[1]
-
Use HPLC-UV for routine batch release to ensure isomeric purity and absence of organic byproducts.[1]
-
Use qNMR (or orthogonal titration) for assay assignment to account for the hygroscopic nature and inorganic salt content typical of sulfonic acid syntheses.
Final Recommendation: Report the HPLC Area% as "Chromatographic Purity" and the qNMR value as "Assay (As-Is)" to provide a complete picture of the material's quality.
References
-
U.S. Environmental Protection Agency (EPA). (2025).[1] CompTox Chemicals Dashboard: 2-Amino-4-(aminomethyl)benzene-1-sulfonic acid Properties. [Link][1][5]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 15570207, 2-(Methylamino)benzene-1-sulfonic acid. [Link][1]
-
Almac Group. (2025).[1] QNMR – a modern alternative to HPLC. [Link][1]
-
Asian Journal of Research in Pharmaceutical Sciences. (2025). Bioanalytical Method Validation: A Concise Review. [Link]
Sources
- 1. CAS 2393-24-0: 4-(Aminomethyl)benzenesulfonic acid [cymitquimica.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(Methylamino)benzene-1-sulfonic acid | C7H9NO3S | CID 15570207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
A Comparative Analysis of Ortho-, Meta-, and Para-(Aminomethyl)benzene-1-sulfonic Acid Isomers for Research and Development
Executive Summary
Positional isomerism offers a fundamental strategy for fine-tuning molecular properties in chemical and pharmaceutical research. This guide provides a detailed comparative analysis of 2-(Aminomethyl)benzene-1-sulfonic acid (ortho-isomer), 3-(Aminomethyl)benzene-1-sulfonic acid (meta-isomer), and 4-(Aminomethyl)benzene-1-sulfonic acid (para-isomer). While direct, side-by-side experimental data for all three isomers is limited in publicly available literature, this document synthesizes known data, particularly for the para-isomer, with established principles of physical organic chemistry to offer predictive insights into their relative physicochemical properties, synthetic accessibility, and spectroscopic characteristics. We explore how the spatial arrangement of the aminomethyl and sulfonic acid groups dictates potential differences in acidity, solubility, crystal packing, and biological interactions, providing a critical resource for researchers selecting an isomer for a specific application.
Introduction: The Critical Role of Isomeric Structure
(Aminomethyl)benzene-1-sulfonic acids are bifunctional organic compounds containing both a basic aminomethyl group and a strongly acidic sulfonic acid group. This dual functionality imparts a zwitterionic character, making them intriguing candidates for applications ranging from biological buffers and pharmaceutical intermediates to specialized polymers and analytical reagents. The relative positioning of the two functional groups on the benzene ring—ortho (1,2), meta (1,3), or para (1,4)—dramatically influences the molecule's three-dimensional shape, charge distribution, and potential for intra- and intermolecular interactions. These differences can lead to significant variations in properties such as melting point, solubility, pKa, and biological activity. This guide aims to elucidate these differences, providing a foundational understanding for rational selection and application in a research context.
Figure 1: Chemical structures of the ortho-, meta-, and para-isomers.
Comparative Physicochemical Properties
The physicochemical properties of these isomers are governed by a delicate interplay of electronic effects, steric hindrance, and hydrogen bonding. The sulfonic acid group is strongly electron-withdrawing, while the aminomethyl group is a weak activating group. Their interaction, mediated by the benzene ring, and their spatial proximity define the molecule's overall character.
| Property | Ortho-Isomer (Predicted) | Meta-Isomer (Predicted) | Para-Isomer (Experimental/Predicted) | Causality and Rationale |
| Molecular Formula | C₇H₉NO₃S | C₇H₉NO₃S | C₇H₉NO₃S | Isomers share the same formula. |
| Molecular Weight | 187.22 g/mol | 187.22 g/mol | 187.22 g/mol [1] | Isomers have the same atomic composition. |
| Appearance | Crystalline Solid | Crystalline Solid | White to light yellow crystalline solid[2] | Zwitterionic nature favors solid state at STP. |
| Melting Point (°C) | Lower than para | Intermediate | High (often decomposes) | The high symmetry of the para-isomer allows for efficient crystal lattice packing, requiring more energy to melt. The ortho-isomer's potential for intramolecular H-bonding can disrupt intermolecular packing, lowering the melting point. |
| Water Solubility | Higher than para | Highest | Soluble[2] | The meta-isomer lacks the high symmetry of the para-isomer and the intramolecular H-bonding of the ortho-isomer, likely leading to the most favorable intermolecular interactions with water. |
| pKa₁ (-SO₃H) | ~0.5 - 1.0 | ~0.7 | ~0.7 | The sulfonic acid group is highly acidic. The ortho-isomer may be slightly less acidic due to steric hindrance and H-bonding with the nearby amino group, which can stabilize the protonated form. |
| pKa₂ (-NH₃⁺) | ~9.0 - 9.5 | ~9.5 - 10.0 | ~9.5 - 10.0 | The electron-withdrawing sulfonic acid group lowers the basicity of the amino group compared to benzylamine (~pKa 9.3). This effect is strongest at the ortho position. |
Zwitterionic Nature and Hydrogen Bonding
At neutral pH, these molecules exist predominantly as zwitterions, with a negatively charged sulfonate group (-SO₃⁻) and a positively charged ammonium group (-CH₂NH₃⁺). This dual charge is a primary driver of their physical properties. A key structural differentiator is the potential for intramolecular hydrogen bonding in the ortho-isomer, which is not possible for the meta and para isomers. This internal bonding can "shield" the polar groups, potentially reducing intermolecular forces and impacting both melting point and solubility.
Figure 2: Intramolecular vs. Intermolecular Hydrogen Bonding.
Synthesis and Regioselective Challenges
The synthesis of a specific (aminomethyl)benzene-1-sulfonic acid isomer requires careful control of regioselectivity. The functional groups present strongly influence the position of subsequent electrophilic aromatic substitutions.
A common conceptual pathway involves the sulfonation of a benzylamine precursor or the amination of a halosulfonylbenzyl halide.
-
Ortho/Para Isomer Synthesis: The aminomethyl group (-CH₂NH₂) is an ortho-, para-directing group. Therefore, direct sulfonation of benzylamine with an agent like fuming sulfuric acid would likely produce a mixture of 2-(aminomethyl)benzene-1-sulfonic acid and 4-(aminomethyl)benzene-1-sulfonic acid. The amino group must first be protected (e.g., as an acetamide) to prevent side reactions and control reactivity. The subsequent separation of the ortho and para isomers can be challenging, often relying on differences in the solubility of their salts.
-
Meta Isomer Synthesis: Synthesizing the meta-isomer requires a different strategy because of directing group effects. A plausible route would start with a meta-directing group. For example, one could start with benzonitrile, perform a sulfonation (which would be directed to the meta position), and then reduce the nitrile group to an aminomethyl group.
Figure 3: Generalized workflow for ortho/para isomer synthesis.
Comparative Biological & Pharmacological Profile
The biological activity of these isomers is not extensively documented in comparative studies. However, the spatial arrangement of the charged groups is critical for molecular recognition by biological targets like enzymes or receptors.
-
4-(Aminomethyl)benzene-1-sulfonic acid (Para-isomer): This isomer has been identified as a potent fluorescent probe for the detection of proteins in cells.[2] It is also used as a model protein in muscle cell biology studies.[2] The linear arrangement of its functional groups may facilitate specific interactions, such as stacking or binding within long channels in proteins.
-
Ortho and Meta Isomers: Specific biological activities for the ortho and meta isomers are not well-reported in the searched literature. However, based on structure-activity relationship (SAR) principles, their different shapes would present distinct pharmacophores to biological systems. For example, the ortho-isomer's geometry might make it a suitable ligand for a receptor requiring adjacent acidic and basic functionalities, potentially mimicking the binding of a natural substrate like an amino acid. The meta-isomer presents a different angular relationship between the groups, which would be selective for a different binding pocket geometry.
The cardiovascular effects of a related compound, 4-(2-amino-ethyl)-benzenesulfonamide, have been studied, suggesting that molecules in this class can exhibit biological activity.[3] However, it is crucial to note the structural differences (sulfonamide vs. sulfonic acid and an ethyl vs. methyl linker), which would significantly alter the compound's properties.
Spectroscopic Distinctions for Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these isomers, with the aromatic region of the ¹H NMR spectrum being particularly diagnostic.
| Spectroscopic Method | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| ¹H NMR (Aromatic) | Complex multiplet pattern for 4 adjacent protons. | Four distinct signals, potentially including a downfield singlet-like peak for the proton between the two substituents. | A highly symmetric AA'BB' system, typically appearing as two clean doublets. |
| ¹³C NMR (Aromatic) | 6 distinct signals. | 6 distinct signals. | 4 distinct signals due to molecular symmetry. |
| IR Spectroscopy | Characteristic peaks for -SO₃H (~1030, ~1170 cm⁻¹), -NH₃⁺ (~2800-3100 cm⁻¹, broad), and 1,2-disubstituted benzene (~750 cm⁻¹). | Peaks for -SO₃H, -NH₃⁺, and 1,3-disubstituted benzene (~690-710 and ~750-810 cm⁻¹). | Peaks for -SO₃H, -NH₃⁺, and 1,4-disubstituted benzene (~810-840 cm⁻¹). |
Conclusion and Researcher Recommendations
The choice between ortho-, meta-, and para-(aminomethyl)benzene-1-sulfonic acid is a critical decision that should be guided by the specific requirements of the intended application.
-
For applications requiring high thermal stability and ordered packing, such as in materials science or crystallography, the para-isomer is the most logical starting point due to its high symmetry.
-
For applications where maximum water solubility is desired, such as in the formulation of aqueous buffers or drug solutions, the meta-isomer is predicted to be the superior candidate.
-
For investigations into intramolecular catalysis or the design of ligands for specific enzyme active sites that require proximate acidic and basic groups, the ortho-isomer offers unique structural features not available in the other two.
This guide underscores that while these isomers share a common formula, they are distinct chemical entities with unique properties. Further experimental validation of the predicted properties, particularly for the ortho and meta isomers, is a clear area for future research.
Appendix: Representative Experimental Protocol
Synthesis of 4-(Aminomethyl)benzene-1-sulfonic acid (Para-Isomer)
This protocol is a representative example based on established organic chemistry principles and should be adapted and optimized under appropriate laboratory safety protocols.
-
Protection of Benzylamine: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (10.7 g, 0.1 mol) in 50 mL of glacial acetic acid. Cool the solution in an ice bath. Slowly add acetic anhydride (11.2 g, 0.11 mol) dropwise while maintaining the temperature below 20°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Pour the reaction mixture into 200 mL of ice-cold water to precipitate the N-benzylacetamide product. Filter, wash with cold water, and dry.
-
Sulfonation: Carefully add the dried N-benzylacetamide (14.9 g, 0.1 mol) in small portions to a flask containing 40 mL of 20% fuming sulfuric acid (oleum) at 0°C. Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of starting material.
-
Hydrolysis (Deprotection): Pour the reaction mixture carefully onto 200 g of crushed ice. Transfer the solution to a round-bottom flask and add 50 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours to hydrolyze the acetamide group.
-
Isolation and Purification: Cool the solution to room temperature. The product, 4-(aminomethyl)benzene-1-sulfonic acid, will begin to crystallize as a zwitterion due to its lower solubility. Adjust the pH to ~6 with a saturated solution of sodium hydroxide to further encourage precipitation. Cool the mixture in an ice bath for 1 hour. Filter the solid product, wash with a small amount of cold ethanol, and then diethyl ether. Recrystallize from hot water to obtain the pure product. Characterize by NMR and melting point analysis.
References
-
U.S. Environmental Protection Agency (EPA). (2025, October 15). 2-Amino-4-(aminomethyl)benzene-1-sulfonic acid Properties. CompTox Chemicals Dashboard. [Link]
-
Filo. (2025, May 30). Propose a synthesis from benzene of 3-aminobenzenesulfonic acid [metanil..]. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Aminomethyl)benzenesulfonic acid. PubChem Compound Database. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Aminomethyl)benzene-1-sulfonamide. PubChem Compound Database. Retrieved February 17, 2026, from [Link]
-
MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Methylamino)benzene-1-sulfonic acid. PubChem Compound Database. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-[Methyl(phenyl)amino]benzene-1-sulfonic acid. PubChem Compound Database. Retrieved February 17, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Organocatalytic enantioselective synthesis of β-amino sulfonic acid derivatives. Retrieved February 17, 2026, from [Link]
-
MDPI. (2021, October 19). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates. [Link]
-
The Royal Society of Chemistry. (2022). Supplementary Information. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenesulfonic acid, 4-amino- (CAS 121-57-3). Retrieved February 17, 2026, from [Link]
-
PMC. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]
-
PubChemLite. (n.d.). 4-(aminomethyl)benzenesulfonic acid (C7H9NO3S). Retrieved February 17, 2026, from [Link]
-
Scribd. (n.d.). Benzenesulfonic Acids and Their Derivatives: 1. General Aspects. Retrieved February 17, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, October 15). 2-Amino-4-(aminomethyl)benzene-1-sulfonic acid - Links. CompTox Chemicals Dashboard. [Link]
- Google Patents. (n.d.). US5189206A - Process for the preparation of aminobenzenesulfonic acids.
-
ResearchGate. (2025, August 10). Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8-hydroxyquinoline-7-sulfonic Acids. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-aminobenzene-1,4-disulfonic acids.
-
National Center for Biotechnology Information. (n.d.). 3-Aminobenzenesulfonic acid. PubChem Compound Database. Retrieved February 17, 2026, from [Link]
-
Brazilian Journal of Science. (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]
- Google Patents. (n.d.). DE19651040A1 - Amino-alkyl-phenol preparation from amino-alkyl-benzene-sulphonic acid.
-
PrepChem.com. (n.d.). Synthesis of benzene sulfonic acid. Retrieved February 17, 2026, from [Link]
-
Slate. (2025, April 25). What is Benzenesulfonic Acid?. [Link]
-
Spectroscopic Investigation of Polyaniline Co Poly Meta Amino Benzene Sulfonic Acid. (2021, June 4). [Link]
-
Multistep Synthesis Protecting Groups. (n.d.). [Link]
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Spectroscopy Online. (2023, May 24). Spectroscopic Analysis Reveals Insights into 2-Amino-1-Naphthalenesulfonic Acid Biological Activity and Solvent Properties. [Link]
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved February 17, 2026, from [Link]
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Comparative Guide: Aminobenzenesulfonic Acid Isomers in Chemical & Pharmaceutical Applications
Executive Summary
Aminobenzenesulfonic acid (ABS) exists as three distinct structural isomers: Orthanilic acid (2-ABS) , Metanilic acid (3-ABS) , and Sulfanilic acid (4-ABS) . While they share the same molecular formula (
This guide provides a technical comparison of these isomers, focusing on their utility in pharmaceutical synthesis (sulfa drugs) , azo dye manufacturing , and electrochemical sensing . It challenges the common misconception that these isomers are interchangeable, demonstrating through data and protocols how steric and electronic factors dictate their specific industrial roles.
Technical Profile & Properties
The three isomers exist primarily as zwitterions in the solid state, leading to high melting points and unique solubility profiles. The position of the substituents affects the acidity of the ammonium group (
| Property | Orthanilic Acid (2-ABS) | Metanilic Acid (3-ABS) | Sulfanilic Acid (4-ABS) |
| Structure | Ortho-substituted | Meta-substituted | Para-substituted |
| CAS Number | 88-21-1 | 121-47-1 | 121-57-3 |
| pKa (Ammonium) | ~2.48 (Strongest Acid) | ~3.74 (Weakest Acid) | ~3.23 |
| Solubility ( | Sparingly soluble | Very low (< 1 g/L) | ~10-12 g/L (at 20°C) |
| Primary Use | Impurity/Byproduct, Reagent | Dyes (Metanil Yellow), Cytocompatible Polymers | Sulfa Drugs, Dyes (Methyl Orange), Standards |
| Electronic Effect | Steric hindrance + Inductive | Inductive only (no resonance) | Resonance + Inductive |
Note on Acidity: Lower pKa values indicate a more acidic ammonium group. Orthanilic acid is the most acidic due to the proximity of the electron-withdrawing sulfonate group and potential ortho-effects destabilizing the ammonium cation relative to the others.
Application Area 1: Pharmaceutical Synthesis (The Sulfa Drugs)[1]
Dominant Isomer: Sulfanilic Acid (4-ABS)
Sulfanilic acid is the cornerstone of the sulfonamide antibiotic class ("sulfa drugs"). The para positioning is critical; it allows the sulfonamide group to mimic p-aminobenzoic acid (PABA), a substrate in bacterial folate synthesis. Isomers (2-ABS and 3-ABS) lack this structural mimicry and are biologically inactive in this context.
Comparative Insight
-
4-ABS: Precursor to Sulfanilamide. The para-amino group is essential for competitive inhibition of the enzyme dihydropteroate synthase.
-
Alternative (3-ABS): Derivatives of metanilic acid have been explored but generally lack the specific antibacterial potency of the para isomers due to poor active site fit.
Experimental Protocol: Synthesis of Sulfanilamide from Acetanilide
This protocol utilizes a protecting group strategy to ensure regioselectivity and prevent oxidation of the amine.
Reagents: Acetanilide, Chlorosulfonic acid, Ammonium hydroxide, Dilute HCl, Sodium Carbonate.
-
Chlorosulfonation:
-
Place 20 g of dry acetanilide in a flask.
-
CRITICAL: Cool to 0-5°C. Add 50 mL of chlorosulfonic acid dropwise.
-
Mechanism: The acetyl group protects the amine. The electrophilic substitution occurs exclusively at the para position due to the steric bulk of the acetamido group and the directing power of the nitrogen lone pair.
-
Heat to 60°C for 2 hours to complete the reaction. Pour onto ice to precipitate p-acetamidobenzenesulfonyl chloride.
-
-
Ammonolysis:
-
Collect the precipitate and immediately mix with 70 mL of concentrated ammonium hydroxide.
-
Heat at 70°C for 30 minutes. The sulfonyl chloride converts to the sulfonamide (
).
-
-
Hydrolysis (Deprotection):
-
Reflux the intermediate with dilute HCl (1:1) for 45 minutes.
-
Observation: The solution becomes clear as the acetyl group is cleaved, regenerating the free amine.
-
-
Neutralization:
-
Cool and neutralize with sodium carbonate until pH 7-8. Sulfanilamide precipitates as a white crystalline solid.
-
Yield: Typical yields range from 65-75%.
-
Visualization: Synthesis Pathway
Caption: Step-wise synthesis of Sulfanilamide from Acetanilide, highlighting the critical protection and deprotection steps.
Application Area 2: Azo Dye Industry[4][5]
Dominant Isomers: Sulfanilic Acid (4-ABS) and Metanilic Acid (3-ABS)
Both isomers are vital "diazo components" (the part that gets diazotized). The choice of isomer dictates the color and stability of the final dye.
-
Sulfanilic Acid (4-ABS): Produces Methyl Orange . The para sulfonate group pushes electron density through the conjugated system, affecting the absorption maximum (
). -
Metanilic Acid (3-ABS): Produces Metanil Yellow . The meta position interrupts the conjugation slightly differently, resulting in a yellow hue rather than orange.
Performance Comparison: Methyl Orange vs. Metanil Yellow
| Feature | Methyl Orange (from 4-ABS) | Metanil Yellow (from 3-ABS) |
| Coupling Agent | N,N-Dimethylaniline | Diphenylamine |
| pH Transition | 3.1 (Red) - 4.4 (Yellow) | 1.2 (Red) - 2.3 (Yellow) |
| Industrial Use | Acid-Base Indicator | Wool/Silk Dye, Soap coloring |
| Synthesis Yield | ~50-60% | ~65-75% |
Key Reaction: Diazotization
The diazotization of sulfanilic acid is unique because it forms an internal salt (diazonium zwitterion) which is sparingly soluble, making it stable and easy to handle compared to other diazonium salts.
Protocol (Methyl Orange):
-
Dissolve 1.0 g of Sulfanilic Acid in 2.5%
solution (warming required). -
Cool to 0°C in an ice bath. Add 0.4 g
. -
Add 1 mL concentrated HCl dropwise. A white precipitate of the diazonium salt forms.
-
Coupling: Add a solution of N,N-dimethylaniline in acetic acid.
-
Stir for 10-15 minutes. The solution turns deep red (acidic form).
-
Add NaOH solution. The product precipitates as the orange sodium salt (Methyl Orange).
Application Area 3: Electrochemical Sensors[6][7][8]
Emerging Application: Dopamine Detection
Polymers of aminobenzenesulfonic acids (Poly-ABS) are used to modify glassy carbon electrodes (GCE) to detect neurotransmitters like dopamine selectively in the presence of interferents (Ascorbic Acid, Uric Acid).
Isomer Efficacy: Poly(3-ABS) vs. Poly(4-ABS)
-
Poly(3-ABS): Recent studies suggest Poly(3-ABS) combined with nanomaterials (e.g.,
) offers superior catalytic activity for dopamine oxidation. The meta-linkage in the polymer backbone creates a unique morphology that facilitates electron transfer. -
Poly(4-ABS): Forms a dense, negatively charged film. This electrostatic repulsion is excellent for repelling Ascorbic Acid (an anion at physiological pH) while attracting Dopamine (a cation).
Data Snapshot: Sensor Performance (Poly-3-ABS/MoS2)
-
Linear Range: 0.2 – 50
[1] -
Limit of Detection (LOD): 0.2
-
Selectivity: High (No interference from 100-fold excess Ascorbic Acid)
Visualization: Sensor Mechanism
Caption: Mechanism of selective dopamine detection. The anionic Poly-ABS film attracts cationic dopamine while repelling anionic ascorbic acid.
References
- Synthesis of Sulfanilamide:Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Comparative Acidity: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents". European Journal of Organic Chemistry, 2021.[2] Link
-
Metanilic Acid Properties: "Metanilic Acid - PubChem Compound Summary". National Center for Biotechnology Information. Link
-
Electrochemical Sensors: Yang, T., et al. (2017).[1] "Using poly(m-aminobenzenesulfonic acid)-reduced MoS2 nanocomposite synergistic electrocatalysis for determination of dopamine". Sensors and Actuators B: Chemical, 249, 451-457.[1] Link
-
Azo Dye Synthesis: "Synthesis of Methyl Orange". Royal Society of Chemistry. Link
Sources
- 1. nbel.sogang.ac.kr [nbel.sogang.ac.kr]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Safety Operating Guide
2-(Aminomethyl)benzene-1-sulfonic acid proper disposal procedures
Executive Summary: Operational Safety & Disposal Strategy
2-(Aminomethyl)benzene-1-sulfonic acid (CAS: 73631-50-2 ) presents a dual chemical profile: it is a strong organic acid capable of protonating its own amine group to form a zwitterionic inner salt .[1][2] While this internal neutralization stabilizes the solid form, aqueous solutions can exhibit significant acidity (pH < 2) and corrosive properties (Skin Corr.[2] 1B).
Critical Disposal Directive:
-
Primary Hazard: Corrosivity (Acidic).[2]
-
Secondary Hazard: Formation of cyclic sultams (benzosultams) under dehydration/thermal stress.[2]
-
Contraindication: NEVER mix with hypochlorites (bleach).[2] The primary amine group (
) will react to form unstable, toxic chloramines.[1]
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the "Why" behind the protocol.[2] This compound is not just a simple acid; it is a bifunctional scaffold .[2]
| Property | Specification | Operational Implication |
| CAS Number | 73631-50-2 | Use this for waste labeling and inventory reconciliation.[1][2] |
| Structure | Ortho-substituted benzene | The proximity of the amine and sulfonic acid groups allows for intramolecular cyclization.[1][2] |
| Acidity (pKa) | ~1–2 (Sulfonic acid) | Requires neutralization before aqueous release (if permitted) or storage.[2] |
| Stability | Sultam Precursor | Heating acidic solutions can drive dehydration, forming 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (a sultam).[1][2] |
| Solubility | High (Aqueous/Base) | Best disposed of via aqueous waste streams after treatment.[2] |
Part 2: Disposal Decision Matrix (Workflow)
The following logic gate determines your disposal path. Do not deviate from this sequence.
Figure 1: Operational decision tree for segregating and treating aminosulfonic acid waste. Note the critical checkpoint for hypochlorite (bleach) incompatibility.
Part 3: Detailed Disposal Protocols
Protocol A: Aqueous Waste Treatment (Preferred)
Applicability: For stock solutions, reaction mixtures, or dissolved residues.[2] Mechanism: Neutralization converts the corrosive sulfonic acid into a water-soluble, non-volatile sodium sulfonate salt.[1][2]
-
Preparation:
-
Dilution:
-
Dilute the waste solution with water to a concentration below 5% (w/v) to manage exotherms.[2]
-
-
Neutralization (The "Titration" Method):
-
Verification:
-
Ensure the solution is clear and no precipitate has formed (the sodium salt is highly soluble).[2]
-
-
Disposal:
Protocol B: Solid Waste Disposal
Applicability: Expired pure chemical, spill cleanup residues.[2]
-
Containment:
-
Do not dissolve solely for the purpose of disposal (this increases waste volume).[2]
-
Place the solid in a high-density polyethylene (HDPE) or glass jar.
-
-
Labeling:
-
Segregation:
-
Store away from oxidizers (nitrates, perchlorates) and bases until pickup.[2]
-
Part 4: Scientific Rationale & Safety Integrity
The Zwitterion Effect
In solution, this molecule exists in equilibrium.[2] At low pH, the amine is protonated (
The "Sultam" Risk
The ortho positioning of the aminomethyl group allows for intramolecular dehydration:
Incompatibility: The Chloramine Hazard
Mixing primary amines with bleach (
References
-
Sigma-Aldrich. Product Specification: 2-(Aminomethyl)benzene-1-sulfonic acid (CAS 73631-50-2).[1][2][3] Retrieved from [1]
-
PubChem. Compound Summary: 2-(Aminomethyl)benzenesulfonic acid.[2][3] National Library of Medicine.[2] Retrieved from [2]
-
Thermo Fisher Scientific. Safety Data Sheet Guidelines for Arylsulfonic Acids.[2] Retrieved from [2]
-
U.S. EPA. Hazardous Waste Characteristics: Corrosivity (D002).[2] 40 CFR § 261.[2]22. Retrieved from [2]
Sources
Technical Guide: Safe Handling & PPE for 2-(Aminomethyl)benzene-1-sulfonic acid
[1][2]
Executive Summary & Chemical Intelligence
2-(Aminomethyl)benzene-1-sulfonic acid (CAS: 73631-50-2) is a specialized bifunctional building block used in organic synthesis and drug development.[1][2] Structurally, it possesses both a strong acid moiety (sulfonic acid,
While zwitterionic character often reduces vapor pressure, it does not negate corrosivity.[2] Upon contact with moisture (mucous membranes, sweat, eyes), the equilibrium shifts, potentially releasing protons that cause rapid protein denaturation and tissue necrosis.[1][2]
Critical Hazard Classification (Derived from Structural Analogs):
-
Physical State: Solid (Crystalline powder).
-
Primary GHS Hazard: Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage).
-
Secondary Hazard: Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation).[1][2]
Risk Assessment: The Mechanism of Injury
To trust the protocol, you must understand the threat.[1][2]
-
The Dust Vector: As a solid, the primary risk is airborne dust.[2] Sulfonic acid dust is hygroscopic.[2] When inhaled, it extracts moisture from the respiratory epithelium, creating a localized acidic solution (
) that chemically burns the alveoli and bronchial lining.[1][2] -
The "Zwitterion Trap": Researchers often mistake zwitterions for neutral salts.[2] However, in the presence of strong aqueous environments (like the eye), the buffering capacity is overwhelmed, leading to immediate Category 1 Eye Damage (irreversible corneal opacity).[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the point at which a chemical permeates protective barriers.[2]
| Protection Zone | Core Requirement | Technical Specification | Rationale |
| Respiratory | Mandatory | Fume Hood (Face velocity: 0.5 m/s) | Primary engineering control to capture dust at the source.[1][2] |
| Secondary | N95 or P100 Respirator | Required only if weighing outside a hood (strongly discouraged) or during spill cleanup. | |
| Ocular | Critical | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient . Dust can bypass side shields.[2] Goggles seal the orbital area.[2] |
| Supplement | Face Shield (8-inch) | Required when handling quantities >10g or preparing large stock solutions to prevent splash burns.[1][2] | |
| Dermal (Hand) | Double Barrier | Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Breakthrough Time: >480 min.[1] Sulfonic acids degrade latex.[2] Double gloving allows outer glove removal upon contamination without exposing skin.[2] |
| Body | Standard | Lab Coat (Poly/Cotton) + Closed-toe shoes | 100% Cotton is preferred for fire resistance; synthetic blends can melt if a secondary reaction occurs.[1][2] |
Operational Protocol: Handling & Solubilization
Objective: Safely weigh and dissolve 2-(Aminomethyl)benzene-1-sulfonic acid without generating airborne dust.
Phase 1: Preparation (The "Clean" Zone)[1]
-
Ventilation Check: Verify fume hood flow is operational.
-
Equipment Staging: Place balance, solvent, and waste container inside the hood.
-
Donning Sequence: Lab coat
Inner Gloves Goggles Outer Gloves.[2]
Phase 2: The Weighing Workflow[1][2]
-
Step 1: Open the stock container only inside the hood.
-
Step 2: Use an antistatic weighing boat . Static electricity can cause charged sulfonic acid dust to "jump" or disperse unexpectedly.[2]
-
Step 3: Transfer solid using a spatula.[2] Do not pour from the bottle.
-
Step 4: Immediately recap the stock bottle. Wipe the exterior of the bottle with a damp Kimwipe to remove invisible dust residues before returning to storage.[2]
Phase 3: Solubilization (The Exotherm Risk)[1]
-
Caution: Dissolving sulfonic acids in water or basic buffers is exothermic .
-
Protocol: Add the solid to the solvent slowly. If neutralizing with a base (e.g., NaOH or TEA), add the base dropwise while stirring on ice to control heat generation.[1][2]
Phase 4: Doffing (The "Dirty" Zone)[1]
-
Outer Gloves: Remove inside the hood (peel from wrist, turning inside out).[2] Dispose of as solid hazardous waste.[2]
-
Hand Wash: Wash inner gloves with soap/water before removing them.[2]
-
Final Wash: Remove inner gloves and wash hands with soap and water for 20 seconds.[2]
Visualization: Safety Logic & Emergency Response[1][2][3][4][5]
Diagram 1: PPE Decision Logic
This decision tree ensures you scale your protection based on the quantity handled.[2]
Caption: PPE scaling logic based on physical state and quantity thresholds.
Diagram 2: Spill Response Workflow
Immediate actions to take in the event of a powder spill outside the fume hood.
Caption: Step-by-step containment protocol for solid sulfonic acid spills.
Disposal & Waste Management
Do not dispose of this chemical in the sink or general trash.[2]
-
Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a dedicated "Solid Hazardous Waste" container labeled "Corrosive/Toxic Solid."[2]
-
Liquid Waste: Aqueous solutions must be adjusted to pH 6–9 before disposal if local regulations allow drain disposal (rare). Ideally, segregate into "Aqueous Acidic Waste" streams.[2]
-
Container Rinsing: Triple rinse empty stock bottles with water.[2] Collect the first rinse as hazardous waste.[2] Deface the label before recycling the glass.
References
-
Sigma-Aldrich. (2024).[3] Product Specification: 2-(Aminomethyl)benzene-1-sulfonic acid (CAS 73631-50-2).[1][2][4] Retrieved from [1][2]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-methylbenzenesulfonic acid (Analogous Hazard Data).[1][2] Retrieved from [1]
-
PubChem. (n.d.). Compound Summary: 2-(Methylamino)benzene-1-sulfonic acid (Structural Analog).[1][2] National Library of Medicine.[2] Retrieved from [1][5]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2-aminobenzenesulfonic acid (Orthanilic acid) - Hazard Classification.[1][2] Retrieved from [1]
Sources
- 1. CAS 2393-24-0: 4-(Aminomethyl)benzenesulfonic acid [cymitquimica.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Aminomethyl benzene | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(Methylamino)benzene-1-sulfonic acid | C7H9NO3S | CID 15570207 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
